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  • Product: Methyl 3-acetyl-2-hydroxybenzoate
  • CAS: 77527-00-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 3-acetyl-2-hydroxybenzoate

Introduction Methyl 3-acetyl-2-hydroxybenzoate is a substituted methyl salicylate derivative of significant interest in medicinal chemistry and organic synthesis. As a multifunctional molecule, it incorporates a phenolic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-acetyl-2-hydroxybenzoate is a substituted methyl salicylate derivative of significant interest in medicinal chemistry and organic synthesis. As a multifunctional molecule, it incorporates a phenolic hydroxyl group, an acetyl moiety, and a methyl ester within a single aromatic scaffold. This unique combination of functional groups makes it a valuable precursor for the synthesis of more complex heterocyclic systems, ligands, and potential therapeutic agents.[1] Structurally, it has a molecular formula of C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[1][2]

Derivatives of salicylic acid are renowned for their biological activities, including anti-inflammatory and analgesic properties.[3][4] The strategic introduction of an acetyl group at the C3 position of the methyl salicylate core can profoundly influence its chemical reactivity and biological profile, opening avenues for the development of novel compounds in drug discovery.[1][5]

This guide provides an in-depth exploration of the synthesis of Methyl 3-acetyl-2-hydroxybenzoate, focusing on the venerable Fries rearrangement as the key synthetic transformation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and outline a comprehensive characterization strategy using modern spectroscopic techniques to ensure the structural integrity and purity of the final product.

Part 1: Synthesis via Fries Rearrangement

The most effective and common route to synthesize hydroxyaryl ketones, such as Methyl 3-acetyl-2-hydroxybenzoate, is the Fries rearrangement.[6] This reaction involves the transformation of a phenolic ester into a mixture of ortho- and para-hydroxy aryl ketones, catalyzed by a Lewis acid.[7][8]

Causality of the Synthetic Strategy

The synthesis begins with a readily available starting material, methyl salicylate (methyl 2-hydroxybenzoate). This is first converted to its corresponding phenolic ester, methyl 2-acetoxybenzoate. The subsequent intramolecular rearrangement of the acetyl group from the phenolic oxygen to the aromatic ring is the cornerstone of this synthesis.

The choice of the Fries rearrangement is deliberate. Direct Friedel-Crafts acylation of methyl salicylate would be problematic due to the directing effects of the hydroxyl and ester groups and potential side reactions. The Fries rearrangement provides a reliable method to install the acetyl group onto the aromatic ring, with the regioselectivity being controllable by the reaction conditions.[7][9]

Reaction Mechanism: The Fries Rearrangement

The mechanism of the Fries rearrangement is a classic example of an electrophilic aromatic substitution. While debated to have both intramolecular and intermolecular characteristics, a widely accepted pathway involves the generation of a key acylium ion intermediate.[7][10][11]

  • Lewis Acid Coordination: The Lewis acid (commonly anhydrous aluminum chloride, AlCl₃) coordinates to the carbonyl oxygen of the ester group. This coordination polarizes the acyl-oxygen bond, making it susceptible to cleavage.[9][12]

  • Formation of Acylium Ion: The polarized complex cleaves to form a resonance-stabilized acylium ion (CH₃CO⁺) and an aluminum phenoxide complex.

  • Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring. The attack can occur at the ortho or para positions relative to the hydroxyl group.

  • Regioselectivity: The reaction's temperature is a critical factor in determining the product distribution.[10]

    • High Temperatures (>160°C): Favor the formation of the ortho-isomer (the desired Methyl 3-acetyl-2-hydroxybenzoate). This is the thermodynamically controlled product, as the resulting ortho-hydroxy ketone can form a stable bidentate chelate with the aluminum catalyst.[7]

    • Low Temperatures (<60°C): Favor the formation of the para-isomer (Methyl 5-acetyl-2-hydroxybenzoate), which is the kinetically controlled product.[7][10]

  • Hydrolysis: The final step involves acidic workup (hydrolysis) to decompose the aluminum complexes and liberate the final hydroxy aryl ketone product.

Fries_Mechanism cluster_start Step 1: Lewis Acid Coordination cluster_intermediate Step 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Attack cluster_product Step 4: Hydrolysis Start Methyl 2-acetoxybenzoate + AlCl₃ Intermediate [Complex] → Acylium Ion (CH₃CO⁺) + Aluminum Phenoxide Start->Intermediate Coordination Ortho Ortho Attack (High Temp) Intermediate->Ortho Thermodynamic Control Para Para Attack (Low Temp) Intermediate->Para Kinetic Control Final_Ortho Methyl 3-acetyl-2-hydroxybenzoate Ortho->Final_Ortho Hydrolysis Final_Para Methyl 5-acetyl-2-hydroxybenzoate Para->Final_Para Hydrolysis

Experimental Protocol

This protocol is a self-validating system; successful synthesis relies on the strict exclusion of moisture, as the Lewis acid catalyst is highly hygroscopic.

Step A: Synthesis of Methyl 2-acetoxybenzoate (Precursor)

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl salicylate (1.0 eq).

  • Reagents: Add acetic anhydride (1.5 eq) and a catalytic amount (3-4 drops) of concentrated sulfuric acid.

  • Reaction: Gently heat the mixture in a water bath at approximately 70°C for 20 minutes.

  • Workup: Cool the flask and cautiously add cold water to decompose excess acetic anhydride. The product, methyl 2-acetoxybenzoate, will often crystallize or separate as an oil.

  • Purification: Collect the product by vacuum filtration if solid, or extract with an organic solvent like diethyl ether if oily. Wash the organic layer with 5% sodium bicarbonate solution until neutral, then with brine.[3] Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the precursor.

Step B: Fries Rearrangement to Methyl 3-acetyl-2-hydroxybenzoate

  • Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser (with a drying tube), add methyl 2-acetoxybenzoate (1.0 eq).

  • Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) (2.0 - 2.5 eq). The reaction is exothermic. Note: This reaction is often performed without a solvent.[9]

  • Reaction: Heat the reaction mixture to 160-170°C using a suitable heating mantle.[9] This high temperature is crucial for favoring the desired ortho product.[10] Maintain vigorous stirring for 2-3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The product spot will be more polar than the starting material.

  • Workup: After cooling to room temperature, very cautiously quench the reaction by adding the reaction mixture to a beaker of crushed ice and concentrated HCl. This will decompose the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or diethyl ether.[9]

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any remaining acid and salts.[9]

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator. The crude product is typically a mixture of ortho and para isomers and should be purified by column chromatography on silica gel to isolate the pure Methyl 3-acetyl-2-hydroxybenzoate.

Synthesis_Workflow cluster_reagents Reagents & Conditions R1 Acetic Anhydride, H₂SO₄ (cat.) R2 1. Anhydrous AlCl₃, >160°C 2. HCl/H₂O Workup Start Methyl Salicylate Precursor Methyl 2-acetoxybenzoate Start->Precursor Acetylation Product Methyl 3-acetyl-2-hydroxybenzoate Precursor->Product Fries Rearrangement

Part 2: Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized Methyl 3-acetyl-2-hydroxybenzoate. A combination of spectroscopic techniques provides a complete and unambiguous structural elucidation.

Spectroscopic Data Summary
TechniqueFunctional GroupExpected Observation
¹H NMR Aromatic Protons3 distinct signals in the δ 6.8-7.9 ppm range
Phenolic OH1H, singlet (broad), δ ~11-12 ppm (chelated)
Ester O-CH₃3H, singlet, δ ~3.9 ppm
Acetyl CO-CH₃3H, singlet, δ ~2.6 ppm
¹³C NMR Carbonyl (Ester)δ ~170 ppm
Carbonyl (Ketone)δ ~204 ppm
Aromatic Carbons6 signals in the δ 115-162 ppm range
Ester O-CH₃δ ~52 ppm
Acetyl CO-CH₃δ ~30 ppm
IR (cm⁻¹) Phenolic O-H~3200-2800 (Broad, due to H-bonding)
Aromatic/Alkyl C-H~3100-2950
Ester C=O~1730 (Strong)
Ketone C=O~1680 (Strong, shifted by H-bonding)
Aromatic C=C~1610, 1480
Mass Spec. Molecular Ion (M⁺)m/z = 194
Key Fragmentsm/z = 163 ([M-OCH₃]⁺), 121 ([M-COCH₃-OCH₂]⁺)
Detailed Spectroscopic Analysis
  • ¹H NMR Spectroscopy: Proton NMR is the first line of analysis. The spectrum should show four distinct singlets corresponding to the ester methyl, acetyl methyl, and the phenolic proton. The phenolic proton's chemical shift is notably downfield due to strong intramolecular hydrogen bonding with the adjacent acetyl carbonyl group. The three aromatic protons will appear as multiplets (doublets or doublet of doublets) with coupling constants characteristic of their ortho and meta relationships, confirming the 1,2,3-substitution pattern.

  • ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will confirm the carbon backbone. Ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The two carbonyl carbons (ester and ketone) will have characteristic downfield shifts, while the two methyl carbons will appear upfield.

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for confirming the presence of key functional groups.[13] A very broad absorption in the high-frequency region (~3200-2800 cm⁻¹) is a hallmark of the hydrogen-bonded phenolic -OH group. The most telling region will contain two distinct and strong carbonyl (C=O) stretching bands: one for the ester at a higher wavenumber (~1730 cm⁻¹) and one for the ketone at a lower wavenumber (~1680 cm⁻¹). The ketone's absorption is shifted to a lower frequency due to conjugation with the aromatic ring and the intramolecular hydrogen bonding.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum should show a clear parent molecular ion peak [M]⁺ at an m/z of 152, corresponding to the molecular formula C₈H₈O₃.[14] For Methyl 3-acetyl-2-hydroxybenzoate (C₁₀H₁₀O₄), the molecular ion peak [M]⁺ will be at m/z 194. Key fragmentation patterns provide further structural evidence. A prominent fragment at m/z 163 corresponds to the loss of a methoxy radical (•OCH₃), a common fragmentation for methyl esters. Another significant peak can arise from the cleavage of the acetyl group.

Conclusion

The synthesis of Methyl 3-acetyl-2-hydroxybenzoate is reliably achieved through a two-step process involving the acetylation of methyl salicylate followed by a thermally controlled, Lewis acid-catalyzed Fries rearrangement. The causality behind this synthetic choice lies in its efficiency and the ability to control the regiochemical outcome by manipulating the reaction temperature to favor the thermodynamically stable ortho-acylated product.

A multi-faceted characterization approach, employing NMR and IR spectroscopy along with mass spectrometry, provides a self-validating system to unequivocally confirm the structure and purity of the target molecule. This guide offers researchers and drug development professionals a robust and well-grounded framework for the preparation and validation of this versatile chemical building block, paving the way for its application in advanced organic synthesis and medicinal chemistry.[1]

References

  • Li, Y., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules. Available from: [Link]

  • PubMed. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl Salicylate: An Essential Intermediate in Chemical Synthesis. Available from: [Link]

  • PHARMD GURU. (n.d.). FRIES REARRANGEMENT. Available from: [Link]

  • Wikipedia. Fries rearrangement. Available from: [Link]

  • precisionFDA. METHYL 3-ACETYL-2-HYDROXYBENZOATE. Available from: [Link]

  • Organic Chemistry Portal. Fries Rearrangement. Available from: [Link]

  • Scribd. Fries Rearrangement. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of methyl 2-hydroxybenzoate. Available from: [Link]

  • Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-acetyl-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: A Multifunctional Scaffold in Medicinal Chemistry Methyl 3-acetyl-2-hydroxybenzoate is a notable organic compound featuring a salicylate backb...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Scaffold in Medicinal Chemistry

Methyl 3-acetyl-2-hydroxybenzoate is a notable organic compound featuring a salicylate backbone, a structural motif renowned for its therapeutic properties. As a hydroxyarylketone, it represents a class of compounds that serve as critical intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1] The strategic placement of a phenolic hydroxyl, an acetyl group, and a methyl ester on the aromatic ring provides three distinct points for chemical modification, making it a versatile scaffold for developing novel chemical entities. This guide offers a comprehensive overview of its core physical and chemical properties, synthesis, and spectroscopic characterization, providing a foundational resource for researchers engaged in organic synthesis and drug discovery.

I. Chemical Identity and Physicochemical Properties

Methyl 3-acetyl-2-hydroxybenzoate is systematically identified by the CAS Number 77527-00-5.[2] Its structure combines the features of a salicylic acid ester and an acetophenone, resulting in a unique set of properties.

PropertyValueSource(s)
IUPAC Name methyl 3-acetyl-2-hydroxybenzoate
CAS Number 77527-00-5[2]
Molecular Formula C₁₀H₁₀O₄[3]
Molecular Weight 194.18 g/mol [3]
Canonical SMILES CC(=O)C1=C(C(=O)OC)C=CC=C1O[3]
InChI Key APYIKEJEROJJIK-UHFFFAOYSA-N[3]
Physical State Solid (predicted)
Melting Point Not experimentally reported in searched literature.
Boiling Point Not experimentally reported in searched literature.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol; limited solubility in water.

II. Synthesis and Mechanistic Insights: The Fries Rearrangement

The primary and most elegant synthetic route to Methyl 3-acetyl-2-hydroxybenzoate and its isomers is the Fries rearrangement , a named reaction that converts a phenolic ester into a hydroxyarylketone.[1] The starting material for this synthesis is methyl 2-acetoxybenzoate (commonly known as methyl aspirin).

The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), and involves the intramolecular migration of the acetyl group from the phenolic oxygen to the aromatic ring.[4]

Reaction Mechanism

The widely accepted mechanism proceeds through the formation of a key acylium ion intermediate.[5][6]

  • Complexation: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ester group, which is more electron-rich than the phenolic ether oxygen.

  • Acylium Ion Formation: This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of a resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring.

  • Hydrolysis: A final workup with acid liberates the hydroxyarylketone product from its aluminum complex.

Fries_Rearrangement cluster_start Step 1: Complexation cluster_acylium Step 2: Acylium Ion Formation cluster_eas Step 3: Electrophilic Attack cluster_product Step 4: Hydrolysis start Methyl 2-acetoxybenzoate + AlCl₃ intermediate1 Lewis Acid-Base Complex start->intermediate1 Coordination intermediate2 Acylium Ion Intermediate intermediate1->intermediate2 Rearrangement & Cleavage intermediate3 Sigma Complex (ortho-attack) intermediate2->intermediate3 EAS product_complex Product-AlCl₃ Complex intermediate3->product_complex Rearomatization final_product Methyl 3-acetyl-2-hydroxybenzoate product_complex->final_product Acid Workup (H₃O⁺)

Caption: Mechanism of the Lewis Acid-Catalyzed Fries Rearrangement.

Causality Behind Experimental Choices: Regioselectivity

The Fries rearrangement can yield both ortho and para substituted products. The ratio of these isomers is highly dependent on reaction conditions, a classic example of thermodynamic versus kinetic control.[6]

  • High Temperatures (>160°C): Favorable for the formation of the ortho product (e.g., Methyl 3-acetyl-2-hydroxybenzoate). The ortho isomer can form a more stable bidentate chelate with the aluminum catalyst, making it the thermodynamically favored product.[7]

  • Low Temperatures (<60°C): Favorable for the formation of the para product. This pathway is under kinetic control, where the less sterically hindered para position is attacked more rapidly.[7]

  • Solvent Polarity: Non-polar solvents tend to favor the formation of the ortho product, whereas increasing solvent polarity favors the para isomer.[5]

Therefore, to selectively synthesize Methyl 3-acetyl-2-hydroxybenzoate, the reaction should be conducted at elevated temperatures.

III. Experimental Protocol and Workflow

The following represents a generalized, self-validating workflow for the synthesis and characterization of Methyl 3-acetyl-2-hydroxybenzoate.

Step-by-Step Methodology
  • Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a reflux condenser and a nitrogen inlet. Anhydrous aluminum chloride (2.0 eq) is added to the flask. The reaction can be run neat or in a high-boiling inert solvent (e.g., nitrobenzene).[5]

  • Reagent Addition: Methyl 2-acetoxybenzoate (1.0 eq) is added to the flask.

  • Heating: The mixture is heated to ~165°C to favor ortho migration. The reaction is monitored for completion using Thin Layer Chromatography (TLC).[5]

  • Workup: The reaction mixture is cooled and then carefully quenched by pouring it onto ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and precipitates the crude product.

  • Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl ether).

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the final product are confirmed using NMR, IR, and Mass Spectrometry.

workflow start Setup: Flame-dried flask, AlCl₃, N₂ atmosphere add_reagent Add Methyl 2-acetoxybenzoate start->add_reagent heat Heat to >160°C (Monitor by TLC) add_reagent->heat workup Quench: Ice & HCl heat->workup extract Extract with CH₂Cl₂ workup->extract purify Purify: Column Chromatography extract->purify characterize Characterize: NMR, IR, MS purify->characterize product Pure Methyl 3-acetyl-2-hydroxybenzoate characterize->product

Caption: Synthesis and Characterization Workflow.

IV. Spectroscopic Characterization (Predicted)

While specific experimental spectra for Methyl 3-acetyl-2-hydroxybenzoate were not found in the searched literature, its spectral characteristics can be reliably predicted based on its functional groups and the analysis of closely related isomers. This predictive analysis is a crucial step in verifying the successful synthesis of the target molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present.

  • ~3200 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group, broadened due to hydrogen bonding.

  • ~2955 cm⁻¹: C-H stretches from the methyl groups.

  • ~1680 cm⁻¹ (sharp): C=O stretch of the acetyl ketone.

  • ~1650 cm⁻¹ (sharp): C=O stretch of the methyl ester, with its frequency lowered due to conjugation and intramolecular hydrogen bonding with the adjacent hydroxyl group.

  • ~1600-1450 cm⁻¹: C=C stretches characteristic of the aromatic ring.

  • ~1250 cm⁻¹: C-O stretch of the ester group.

The presence of two distinct carbonyl peaks and a broad hydroxyl peak would be strong evidence for the rearranged product over the starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • ~11-12 ppm (singlet, 1H): The phenolic -OH proton, significantly downfield due to strong intramolecular hydrogen bonding with the ester carbonyl.

    • ~7.0-8.0 ppm (multiplets, 3H): Protons on the aromatic ring. The specific splitting pattern will confirm the 1,2,3-substitution.

    • ~3.9 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃).

    • ~2.6 ppm (singlet, 3H): Protons of the acetyl methyl group (-COCH₃).

  • ¹³C NMR:

    • ~200 ppm: Carbonyl carbon of the acetyl ketone.

    • ~170 ppm: Carbonyl carbon of the methyl ester.

    • ~115-160 ppm: Six distinct signals for the six carbons of the aromatic ring. The carbon bearing the -OH group will be the most upfield in this region, while the carbon attached to the ester will be further downfield.

    • ~52 ppm: Carbon of the methyl ester (-OCH₃).

    • ~28 ppm: Carbon of the acetyl methyl group (-COCH₃).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 194 , corresponding to the molecular weight of the compound [C₁₀H₁₀O₄]⁺.[3]

  • Key Fragments:

    • m/z = 163: Loss of the methoxy group (-OCH₃).

    • m/z = 179: Loss of the methyl group (-CH₃).

    • m/z = 151: Loss of the acetyl group (-COCH₃).

    • m/z = 43: The acetyl cation [CH₃CO]⁺, which would likely be a prominent peak.

The combination of these three spectroscopic techniques provides a self-validating system. The molecular formula from MS must be consistent with the number and types of protons and carbons observed in NMR, which in turn must correspond to the functional groups identified by IR.

V. Applications in Drug Discovery

Hydroxyarylketones are valuable precursors in medicinal chemistry. The presence of the phenolic hydroxyl group allows for the synthesis of various ethers and esters, while the ketone can be transformed into amines, alcohols, or used in condensation reactions to build more complex heterocyclic systems. Given that the parent salicylate structure is the foundation for non-steroidal anti-inflammatory drugs (NSAIDs), Methyl 3-acetyl-2-hydroxybenzoate is a promising starting point for the synthesis of novel anti-inflammatory, analgesic, or other therapeutic agents.

References

Foundational

Methyl 3-acetyl-2-hydroxybenzoate: A Multifunctional Scaffold for Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers Prepared by: A Senior Application Scientist Introduction Methyl 3-acetyl-2-hydroxybenzoate is a substituted aromatic compound belonging to the salicylate family. Its structure,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Prepared by: A Senior Application Scientist

Introduction

Methyl 3-acetyl-2-hydroxybenzoate is a substituted aromatic compound belonging to the salicylate family. Its structure, featuring a phenolic hydroxyl group, a methyl ester, and an acetyl group, presents a unique combination of reactive sites. This trifunctional architecture makes it a valuable intermediate in organic synthesis and a compelling scaffold for medicinal chemistry and drug discovery programs. The strategic placement of the acetyl group adjacent to the phenolic hydroxyl and ortho to the ester functionality allows for the exploration of intramolecular interactions and diverse derivatization pathways.

This guide provides a comprehensive overview of Methyl 3-acetyl-2-hydroxybenzoate, including its chemical identity, synthesis methodologies, analytical characterization, potential research applications, and essential safety protocols. The information is curated for researchers, chemists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics.

Structural Formula and Core Identifiers

The structural formula of Methyl 3-acetyl-2-hydroxybenzoate is presented below. It is systematically named as the methyl ester of 3-acetyl-2-hydroxybenzoic acid, and is also known as methyl 3-acetylsalicylate.[1]

Caption: Structural Formula of Methyl 3-acetyl-2-hydroxybenzoate.

Key Identifiers and Properties

Quantitative and identifying data are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 77527-00-5[1][2]
Molecular Formula C₁₀H₁₀O₄[1][2][3]
Molecular Weight 194.18 g/mol [1][2]
IUPAC Name Methyl 3-acetyl-2-hydroxybenzoate
Synonyms Methyl 3-acetylsalicylate[1]
SMILES CC(=O)c1cccc(c1O)C(=O)OC[4]
InChI InChI=1S/C10H10O4/c1-6(11)7-4-3-5-8(9(7)12)10(13)14-2/h3-5,12H,1-2H3[4]
InChIKey APYIKEJEROJJIK-UHFFFAOYSA-N[4]
Boiling Point 286.8 ± 25.0 °C (Predicted)[2]
Density 1.234 ± 0.06 g/cm³ (Predicted)[2]
Water Solubility Very slightly soluble (0.74 g/L at 25 °C, Predicted)[2]

Synthesis Methodologies

The synthesis of hydroxyaryl ketones such as Methyl 3-acetyl-2-hydroxybenzoate is typically achieved via electrophilic aromatic substitution. The two most relevant and industrially significant methods are the direct Friedel-Crafts acylation of a phenol derivative and the Fries rearrangement of a phenolic ester. Both pathways are viable, with the choice often depending on starting material availability, desired regioselectivity, and reaction scale.

Method A: Lewis Acid-Catalyzed Friedel-Crafts Acylation

This is a classic and direct approach for introducing an acyl group onto an activated aromatic ring.[5] In this case, the substrate, methyl salicylate (methyl 2-hydroxybenzoate), is acylated using acetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][6]

Causality: The Lewis acid coordinates to both the phenolic hydroxyl and ester carbonyl groups, but its primary role is to activate the acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺). The electron-donating hydroxyl group of the salicylate ring activates it towards electrophilic attack, directing the incoming acylium ion primarily to the positions ortho and para to it. Due to the steric hindrance and electronic deactivation from the ester group at position 1, the acylation preferentially occurs at positions 3 and 5.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification A Charge reactor with AlCl₃ and 1,2-dichloroethane B Cool to <10°C A->B C Slowly add methyl salicylate B->C D Add acetyl chloride dropwise (maintain T < 35°C) C->D E Stir at room temp (monitor by TLC) D->E F Quench reaction by pouring onto ice-HCl mixture E->F G Separate organic layer F->G H Wash with NaHCO₃ (aq) and brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by column chromatography (Hexane/EtOAc) J->K

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Detailed Experimental Protocol (Friedel-Crafts Acylation):

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 2.0 molar equivalents) under an inert atmosphere (e.g., nitrogen).

  • Solvent Addition: Add a suitable inert solvent, such as 1,2-dichloroethane.[1] Stir the suspension and cool the flask in an ice bath to below 10°C.

  • Substrate Addition: Dissolve methyl salicylate (1.0 molar equivalent) in 1,2-dichloroethane and add it dropwise to the cooled AlCl₃ suspension, ensuring the temperature remains below 15°C.

  • Reagent Addition: Add acetyl chloride (1.5 molar equivalents) dropwise via the dropping funnel.[1] Maintain a reaction temperature below 35°C to control the exothermic reaction and minimize side-product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-10 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the resulting crude solid via column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate Methyl 3-acetyl-2-hydroxybenzoate and its 5-acetyl isomer.

Method B: The Fries Rearrangement

The Fries rearrangement is an alternative pathway that involves the intramolecular rearrangement of a phenolic ester to a hydroxyaryl ketone, also catalyzed by a Lewis acid.[7][8] This two-step process begins with the O-acylation of methyl salicylate to form methyl 2-(acetyloxy)benzoate, followed by the rearrangement.

Causality: The Lewis acid coordinates to the carbonyl oxygen of the ester group, facilitating the departure of the acyl group as an acylium ion. This electrophile then re-attacks the aromatic ring in an intermolecular or intramolecular fashion.[9] Reaction conditions, particularly temperature, can be tuned to favor either the ortho or para rearranged product. Lower temperatures generally favor the thermodynamically more stable para-product, while higher temperatures favor the kinetically preferred ortho-product, which can form a stable bidentate complex with the Lewis acid catalyst.[7]

G PhenolicEster Methyl 2-(acetyloxy)benzoate Complex [Ester-AlCl₃ Complex] PhenolicEster->Complex + AlCl₃ LewisAcid AlCl₃ LewisAcid->Complex Acylium Acylium Cation (CH₃CO⁺) Complex->Acylium Dissociation ArylComplex [Aryl-AlCl₃ Complex] OrthoProduct Methyl 3-acetyl-2-hydroxybenzoate (ortho product) Acylium->OrthoProduct Intramolecular attack (High Temp) ParaProduct Methyl 5-acetyl-2-hydroxybenzoate (para product) Acylium->ParaProduct Intermolecular attack (Low Temp) Hydrolysis H₂O / H⁺ Workup OrthoProduct->Hydrolysis ParaProduct->Hydrolysis

Caption: Simplified Mechanism of the Fries Rearrangement.

Detailed Experimental Protocol (Fries Rearrangement):

  • Ester Synthesis: Synthesize the starting material, methyl 2-(acetyloxy)benzoate, by reacting methyl salicylate with acetyl chloride or acetic anhydride in the presence of a base like pyridine.

  • Reaction Setup: In a setup identical to the Friedel-Crafts reaction, charge a flask with anhydrous aluminum chloride (2.0-3.0 molar equivalents).

  • Substrate Addition: Add methyl 2-(acetyloxy)benzoate (1.0 molar equivalent), either neat or dissolved in a non-polar solvent (e.g., nitrobenzene or carbon disulfide), to the Lewis acid.

  • Heating: Heat the reaction mixture. The temperature is a critical parameter for selectivity. For ortho-acylation (to yield the 3-acetyl product), higher temperatures (typically >100°C) are required.[7]

  • Reaction & Workup: Maintain the temperature for several hours, monitoring by TLC. The workup and purification procedure is identical to that described for the Friedel-Crafts acylation (Steps 6-9).

Analytical Characterization

TechniqueExpected Characteristics
¹H NMR ~10.5-12.0 ppm (s, 1H): Phenolic -OH proton, deshielded by intramolecular H-bonding with the acetyl carbonyl. ~7.0-8.0 ppm (m, 3H): Aromatic protons exhibiting characteristic splitting patterns for a 1,2,3-trisubstituted ring. ~3.9 ppm (s, 3H): Methyl ester (-OCH₃) protons. ~2.6 ppm (s, 3H): Acetyl methyl (-COCH₃) protons.
¹³C NMR ~204 ppm: Acetyl carbonyl carbon. ~170 ppm: Ester carbonyl carbon. ~160 ppm: Aromatic carbon bonded to the -OH group. ~115-140 ppm: Remaining aromatic carbons. ~52 ppm: Methyl ester carbon. ~29 ppm: Acetyl methyl carbon.
IR Spectroscopy ~3200 cm⁻¹ (broad): O-H stretch (phenolic), broadened by H-bonding. ~1700 cm⁻¹ (sharp): C=O stretch (ester). ~1650 cm⁻¹ (sharp): C=O stretch (ketone, lowered frequency due to H-bonding and conjugation). ~1600, 1450 cm⁻¹: C=C stretches (aromatic ring). ~1250 cm⁻¹: C-O stretch (ester/phenol).
Mass Spec (EI) M⁺ at m/z = 194: Molecular ion peak. Key Fragments: m/z = 163 ([M-OCH₃]⁺), m/z = 179 ([M-CH₃]⁺), m/z = 151 ([M-COCH₃]⁺), m/z = 121 (loss of ester group).

Applications in Research and Drug Development

While specific applications for Methyl 3-acetyl-2-hydroxybenzoate are not extensively documented, its structural motifs are present in numerous biologically active molecules. This makes it a highly attractive starting point for synthetic campaigns in drug discovery.

  • Antimicrobial and Antifungal Agents: Substituted hydroxybenzoic acid esters are known to possess significant antimicrobial and antifungal properties.[2][12] The combination of a salicylate core with a lipophilic acetyl group could enhance cell membrane permeability, making this scaffold a promising candidate for developing new antibacterial agents.

  • Anti-inflammatory and Analgesic Drugs: The salicylate backbone is the foundation of aspirin and numerous non-steroidal anti-inflammatory drugs (NSAIDs). Derivatization of this compound could lead to novel anti-inflammatory agents with modulated activity and side-effect profiles.

  • Enzyme Inhibition: A recent study identified 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolic pathways and cancer.[13] The study highlighted that the carboxylate and adjacent hydroxyl group were essential for activity. Methyl 3-acetyl-2-hydroxybenzoate fits this pharmacophore and could serve as a precursor for novel SIRT5 inhibitors or probes for studying metabolic diseases.

  • Synthetic Intermediate: The three distinct functional groups offer handles for sequential and orthogonal chemical modifications, allowing for the construction of complex molecular architectures, including heterocyclic compounds and ligands for coordination chemistry.

Safety, Handling, and Storage

No specific material safety data sheet (MSDS) exists for Methyl 3-acetyl-2-hydroxybenzoate. However, based on related compounds like methyl 3-hydroxybenzoate and methyl 3-acetylbenzoate, the following precautions are advised.[14]

  • Hazard Classification (Predicted):

    • Harmful if swallowed (Acute Toxicity, Oral).

    • Causes skin irritation.[14]

    • Causes serious eye irritation.[14]

    • May cause respiratory irritation.[14]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

    • Avoid breathing dust or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

    • Keep away from strong oxidizing agents.

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

Methyl 3-acetyl-2-hydroxybenzoate is more than a simple chemical entity; it is a versatile platform for innovation. Its synthesis is achievable through well-established and robust organic reactions like Friedel-Crafts acylation and the Fries rearrangement. Its true value lies in its potential as a building block for creating novel compounds with significant biological activity. For researchers in medicinal chemistry and materials science, this compound represents a promising starting point for developing next-generation therapeutics and functional materials. As with any active chemical research, adherence to rigorous safety protocols is essential for its successful and responsible application.

References

Exploratory

Spectroscopic and Synthetic Profile of Methyl 3-acetyl-2-hydroxybenzoate: A Technical Guide

Introduction Methyl 3-acetyl-2-hydroxybenzoate is a substituted aromatic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. Its structural features, including a salicyl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-acetyl-2-hydroxybenzoate is a substituted aromatic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. Its structural features, including a salicylate backbone, an acetyl group, and a methyl ester, suggest a range of chemical reactivity and potential biological activity. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, characterization, and quality control in any research and development setting.

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Methyl 3-acetyl-2-hydroxybenzoate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental data for this specific molecule is not widely available in the public domain, this guide leverages high-quality predicted spectroscopic data, interpreted with reference to the known spectral properties of its close structural isomers. Furthermore, a plausible synthetic route and detailed experimental protocol are proposed to facilitate its preparation in a laboratory setting.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Figure 1: 2D Structure of Methyl 3-acetyl-2-hydroxybenzoate.

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₄[1]
Molecular Weight194.18 g/mol [1]
IUPAC NameMethyl 3-acetyl-2-hydroxybenzoate
CAS Number77527-00-5

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5s1HAr-OH
~7.8dd1HAr-H (H-6)
~7.5t1HAr-H (H-4)
~6.9dd1HAr-H (H-5)
~3.9s3H-COOCH
~2.6s3H-COCH

Interpretation:

  • The downfield singlet at ~11.5 ppm is characteristic of a phenolic hydroxyl proton involved in strong intramolecular hydrogen bonding with the adjacent ester carbonyl group.

  • The aromatic region is expected to show three distinct signals for the three aromatic protons. The ortho and para couplings will result in doublet of doublets and a triplet.

  • The sharp singlet at ~3.9 ppm is assigned to the three equivalent protons of the methyl ester group.

  • The singlet at ~2.6 ppm corresponds to the three protons of the acetyl group.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~204C =O (acetyl)
~170C =O (ester)
~161Ar-C -OH
~136Ar-C (C-4)
~130Ar-C -COCH₃
~119Ar-C (C-6)
~118Ar-C (C-5)
~117Ar-C (C-1)
~52-COOC H₃
~30-COC H₃

Interpretation:

  • The two carbonyl carbons are expected to appear at the most downfield positions, with the acetyl carbonyl resonating at a lower field (~204 ppm) than the ester carbonyl (~170 ppm).

  • The six aromatic carbons will have distinct chemical shifts due to the different electronic environments created by the substituents. The carbon bearing the hydroxyl group (C-2) will be significantly deshielded.

  • The methyl carbons of the ester and acetyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)Functional Group
3200-2800 (broad)O-H stretch (intramolecularly hydrogen-bonded)
~3050C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1720C=O stretch (ester)
~1680C=O stretch (acetyl)
~1600, ~1480C=C stretch (aromatic)
~1250C-O stretch (ester)

Interpretation:

  • A broad absorption band in the region of 3200-2800 cm⁻¹ is a strong indication of a hydroxyl group involved in intramolecular hydrogen bonding.[2]

  • The presence of two distinct carbonyl stretching frequencies confirms the existence of both an ester (~1720 cm⁻¹) and a ketone (~1680 cm⁻¹). The exact positions can vary based on conjugation and hydrogen bonding.

  • Characteristic aromatic C-H and C=C stretching vibrations will be observed.

  • The C-O stretching of the ester group will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern (Electron Ionization)
m/zProposed Fragment
194[M]⁺ (Molecular Ion)
163[M - OCH₃]⁺
151[M - COCH₃]⁺
121[M - COOCH₃ - CH₂]⁺

Interpretation:

The molecular ion peak [M]⁺ is expected at m/z 194, corresponding to the molecular weight of the compound.[1] Common fragmentation pathways for this type of molecule would involve the loss of the methoxy group from the ester (-OCH₃, 31 Da) to give a fragment at m/z 163, or the loss of the acetyl group (-COCH₃, 43 Da) resulting in a fragment at m/z 151. Further fragmentation of the aromatic ring can also be expected.

G M [M]⁺ m/z = 194 F1 [M - OCH₃]⁺ m/z = 163 M->F1 - OCH₃ F2 [M - COCH₃]⁺ m/z = 151 M->F2 - COCH₃ F3 [M - COOCH₃ - CH₂]⁺ m/z = 121 F1->F3 - CO G A Methyl Salicylate B Methyl 2-acetoxybenzoate A->B Acetic Anhydride, Pyridine C 3-Acetyl-2-hydroxybenzoic acid B->C AlCl₃, Fries Rearrangement D Methyl 3-acetyl-2-hydroxybenzoate C->D Methanol, H₂SO₄ (cat.)

Figure 3: Proposed Synthetic Pathway.

Experimental Protocol

Step 1: Acetylation of Methyl Salicylate

  • To a solution of methyl salicylate (1 eq.) in pyridine (2-3 volumes) at 0 °C, add acetic anhydride (1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain methyl 2-acetoxybenzoate.

Step 2: Fries Rearrangement

  • To a stirred suspension of anhydrous aluminum chloride (2.5 eq.) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add methyl 2-acetoxybenzoate (1 eq.) portion-wise at a temperature between 25-30 °C.

  • Heat the reaction mixture to 130-140 °C for 2-3 hours.

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the crude 3-acetyl-2-hydroxybenzoic acid.

Step 3: Esterification

  • Dissolve the crude 3-acetyl-2-hydroxybenzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate. Purify the crude product by column chromatography to obtain Methyl 3-acetyl-2-hydroxybenzoate.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, and MS) for Methyl 3-acetyl-2-hydroxybenzoate. The detailed interpretation of these spectra, in conjunction with the proposed synthetic methodology, serves as a valuable resource for researchers in the fields of chemistry and drug discovery. The provided protocols are based on established chemical principles and are expected to be robust and reproducible. As with any chemical synthesis and analysis, all procedures should be performed with appropriate safety precautions in a well-ventilated fume hood.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link] [2]5. PrecisionFDA. (n.d.). METHYL 3-ACETYL-2-HYDROXYBENZOATE. Retrieved from [Link]

Sources

Foundational

The Fries Rearrangement of Phenolic Esters: A Mechanistic and Practical Guide for Synthetic Chemists

Abstract The Fries rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of phenolic esters into valuable hydroxyaryl ketones. This reaction, catalyzed by Lewis or Brønsted acids, pr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Fries rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of phenolic esters into valuable hydroxyaryl ketones. This reaction, catalyzed by Lewis or Brønsted acids, proceeds via a fascinating mechanistic manifold that has been the subject of extensive investigation. This in-depth technical guide provides a comprehensive exploration of the Fries rearrangement, tailored for researchers, scientists, and drug development professionals. We will delve into the intricacies of the reaction mechanism, including the ongoing discourse regarding its intramolecular versus intermolecular nature, and elucidate the key factors governing its characteristic ortho-para selectivity. Furthermore, this guide will present detailed, field-proven experimental protocols for both the classical and photochemical variants of the Fries rearrangement. Finally, we will showcase the practical utility of this transformation in the synthesis of commercially significant pharmaceutical agents, thereby highlighting its enduring relevance in modern drug development.

Introduction: The Strategic Importance of the Fries Rearrangement

The synthesis of hydroxyaryl ketones is a frequent challenge in the construction of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. These moieties are key structural motifs in a wide array of biologically active compounds. While direct Friedel-Crafts acylation of phenols often leads to undesired O-acylation, the Fries rearrangement provides an elegant and efficient two-step alternative: esterification of the phenol followed by a Lewis or Brønsted acid-catalyzed rearrangement to the desired C-acylated product.[1][2] This reaction, first reported by Karl Theophil Fries, has since become an indispensable tool in the synthetic chemist's arsenal.[1]

This guide will provide a holistic overview of the Fries rearrangement, moving from fundamental mechanistic principles to practical experimental considerations and real-world applications. Our focus will be on delivering not just a recitation of facts, but a causal understanding of the reaction's behavior, empowering the reader to rationally design and execute this powerful transformation.

The Mechanistic Heart of the Matter: Unraveling the Fries Rearrangement

The mechanism of the Fries rearrangement has been a subject of considerable debate, with evidence supporting both intramolecular and intermolecular pathways.[3] The prevailing conditions, including the nature of the substrate, the choice of catalyst, and the solvent, all play a crucial role in dictating the operative mechanism.

The Role of the Catalyst: Activating the Ester for Migration

The Fries rearrangement is most commonly catalyzed by Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄).[4] Brønsted acids like hydrofluoric acid (HF) and methanesulfonic acid can also be employed.[2] The catalyst's primary role is to activate the phenolic ester, rendering the acyl group susceptible to migration.

The initial step involves the coordination of the Lewis acid to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, increasing the electrophilicity of the acyl carbon and weakening the ester linkage. Subsequently, the Lewis acid can rearrange to the phenolic oxygen, leading to the formation of an acylium ion intermediate.[5]

Fries_Mechanism_Activation Start Phenolic Ester Complex Activated Complex Start->Complex Coordination LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex Acylium Acylium Ion Intermediate Complex->Acylium Rearrangement & Cleavage Crossover_Experiment cluster_reactants Reactants cluster_intramolecular Intramolecular Pathway cluster_intermolecular Intermolecular Pathway ReactantA Phenolic Ester A ProductA Rearranged Product A ReactantA->ProductA CrossoverProductBA Crossover Product (Acyl B on Ring A) ReactantA->CrossoverProductBA ReactantB Phenolic Ester B ProductB Rearranged Product B ReactantB->ProductB CrossoverProductAB Crossover Product (Acyl A on Ring B) ReactantB->CrossoverProductAB Paracetamol_Synthesis Phenol Phenol PhenylAcetate PhenylAcetate Phenol->PhenylAcetate Acetylation p_Hydroxyacetophenone p_Hydroxyacetophenone PhenylAcetate->p_Hydroxyacetophenone Fries Rearrangement Paracetamol Paracetamol p_Hydroxyacetophenone->Paracetamol Further Steps

References

Exploratory

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-acetyl-2-hydroxybenzoate

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Foreword: Navigating the Physicochemical Landscape of Pharmaceutical Development In the realm of pharmaceutical sciences, a...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of Pharmaceutical Development

In the realm of pharmaceutical sciences, a profound understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful drug development is built. The solubility and stability of an active pharmaceutical ingredient (API) are not mere data points; they are critical determinants of its bioavailability, manufacturability, and ultimately, its therapeutic efficacy and safety. This guide is dedicated to providing a comprehensive technical overview of the solubility and stability of Methyl 3-acetyl-2-hydroxybenzoate, a compound of interest in medicinal chemistry.

As direct experimental data for this specific molecule is not extensively available in the public domain, this guide will leverage established principles and data from structurally related compounds, primarily Methyl 2-hydroxybenzoate (Methyl Salicylate), to provide a robust framework for its characterization. It is imperative for the reader to recognize that while the methodologies and theoretical underpinnings presented here are broadly applicable, the specific quantitative values derived from analogous compounds should be treated as informed estimates, necessitating empirical validation for Methyl 3-acetyl-2-hydroxybenzoate.

This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to not only execute experiments but to critically evaluate the results and make informed decisions in their development programs.

Physicochemical Profile of Methyl 3-acetyl-2-hydroxybenzoate

A foundational understanding of the intrinsic properties of Methyl 3-acetyl-2-hydroxybenzoate is paramount before delving into its solubility and stability.

PropertyValueSource
Chemical Name Methyl 3-acetyl-2-hydroxybenzoate-
CAS Number 77527-00-5[1]
Molecular Formula C₁₀H₁₀O₄[2]
Molecular Weight 194.18 g/mol [2]
Structure

The structure reveals a benzoate ester with both a hydroxyl and an acetyl group on the benzene ring. The presence of the polar hydroxyl and acetyl groups, along with the ester moiety, suggests a molecule with a degree of polarity, which will influence its solubility in various solvents. The phenolic hydroxyl group also introduces potential for pH-dependent solubility and susceptibility to oxidative degradation.

Solubility Profile: A Critical Parameter for Formulation

The solubility of an API is a critical factor that influences its absorption and bioavailability. For oral dosage forms, a drug must be in solution to be absorbed. For parenteral formulations, complete solubility is a necessity.

Predicted and Analog-Derived Solubility

In the absence of direct experimental data for Methyl 3-acetyl-2-hydroxybenzoate, we can infer its likely solubility characteristics based on the "like dissolves like" principle and data from the closely related Methyl Salicylate.

Methyl Salicylate is reported to be slightly soluble in water (0.74 g/L at 30°C) and soluble in many organic solvents.[3] Given the additional polar acetyl group in Methyl 3-acetyl-2-hydroxybenzoate, it is reasonable to hypothesize a slightly increased polarity compared to Methyl Salicylate, which may marginally enhance its aqueous solubility and affect its solubility in organic solvents.

Table of Predicted and Analog-Based Solubility of Methyl 3-acetyl-2-hydroxybenzoate

SolventPredicted SolubilityRationale/Analog Data (Methyl Salicylate)
Water Slightly SolubleMethyl Salicylate is slightly soluble in water (0.74 g/L at 30°C).[3] The acetyl group may slightly increase polarity and aqueous solubility.
Ethanol SolubleMethyl Salicylate is soluble in ethanol.[4]
Methanol SolubleMethyl Salicylate is soluble in methanol.[5]
Acetone SolubleMethyl Salicylate is soluble in acetone.[4]
Ethyl Acetate SolubleA common solvent for ester compounds.
Dichloromethane SolubleA common solvent for moderately polar organic compounds.
Dimethyl Sulfoxide (DMSO) Very SolubleA highly polar aprotic solvent, expected to readily dissolve the compound.
Dimethylformamide (DMF) Very SolubleA highly polar aprotic solvent, expected to readily dissolve the compound.
Experimental Protocol for Solubility Determination

A robust determination of solubility is crucial. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Step-by-Step Protocol: Equilibrium Solubility Determination by Shake-Flask Method

  • Preparation of Saturated Solutions:

    • Add an excess amount of Methyl 3-acetyl-2-hydroxybenzoate to a series of vials, each containing a known volume of the selected solvent.

    • Ensure a solid excess is visible to confirm saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant.

    • Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved microparticles.

    • Dilute the filtrate with a suitable solvent to a concentration within the analytical method's linear range.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

    • Calculate the solubility in units such as mg/mL or g/L.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Quantification prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Settle or centrifuge equil1->sep1 sample1 Withdraw and filter supernatant sep1->sample1 sample2 Dilute sample sample1->sample2 quant Analyze by HPLC-UV sample2->quant

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Ensuring Product Quality and Safety

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6]

Potential Degradation Pathways

Based on the structure of Methyl 3-acetyl-2-hydroxybenzoate, several potential degradation pathways can be anticipated:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 3-acetyl-2-hydroxybenzoic acid and methanol. The phenolic hydroxyl group can also influence the rate of hydrolysis.

  • Oxidation: Phenolic compounds are often susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions. This can lead to the formation of colored degradation products.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

Forced Degradation Studies

Forced degradation (stress testing) is undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

Table: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical ConditionsPotential Degradation
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60°C)Ester hydrolysis
Base Hydrolysis 0.1 M NaOH at room temperature or elevated temperatureEster hydrolysis
Oxidation 3% H₂O₂ at room temperatureOxidation of the phenol
Thermal Degradation Dry heat (e.g., 80°C)General thermal decomposition
Photostability Exposure to light (ICH Q1B guidelines)Photolytic degradation
Experimental Protocol for Stability Assessment

A systematic approach to stability testing is essential to generate reliable data.

Step-by-Step Protocol: Stability Assessment

  • Sample Preparation:

    • Prepare solutions of Methyl 3-acetyl-2-hydroxybenzoate in a suitable solvent system (e.g., a mixture of water and an organic co-solvent to ensure solubility).

  • Stress Conditions:

    • Aliquot the sample solutions into separate containers for each stress condition (acid, base, peroxide, heat, and light).

    • For thermal and photostability, solid samples should also be tested.

    • Include a control sample stored under normal conditions (e.g., 25°C/60% RH, protected from light).

  • Time Points:

    • Pull samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours for forced degradation; longer intervals for long-term stability).

  • Sample Analysis:

    • At each time point, neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a stability-indicating HPLC method.

  • Data Evaluation:

    • Determine the percentage of the remaining parent compound.

    • Identify and, if possible, quantify any degradation products.

    • Evaluate the mass balance to ensure that all degradation products are accounted for.

Diagram: Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep1 Prepare stock solution stress_acid Acid Hydrolysis prep1->stress_acid stress_base Base Hydrolysis prep1->stress_base stress_ox Oxidation prep1->stress_ox stress_therm Thermal prep1->stress_therm stress_photo Photostability prep1->stress_photo analysis1 Sample at time points stress_acid->analysis1 stress_base->analysis1 stress_ox->analysis1 stress_therm->analysis1 stress_photo->analysis1 analysis2 Neutralize (if needed) analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 eval1 Quantify parent compound analysis3->eval1 eval2 Identify degradants eval1->eval2

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies for Quantification

A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice for this purpose.

Recommended HPLC Method Parameters (Starting Point)

The following parameters, based on methods for similar phenolic compounds, can serve as a starting point for method development for Methyl 3-acetyl-2-hydroxybenzoate.[7][8]

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a 50:50 (v/v) mixture.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at a wavelength of maximum absorbance (to be determined by UV scan, likely around 240-310 nm based on the chromophores present).
Column Temperature 30°C
Injection Volume 10-20 µL
Method Validation

Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Future Directions

This guide has provided a comprehensive framework for assessing the solubility and stability of Methyl 3-acetyl-2-hydroxybenzoate. While a lack of direct public data necessitates a reliance on analog compounds and predictive reasoning, the principles and protocols outlined herein provide a clear and scientifically rigorous path forward for researchers.

The immediate next step for any development program involving this molecule is the empirical determination of its solubility in a range of pharmaceutically relevant solvents and a thorough investigation of its stability under forced degradation conditions. The resulting data will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022. [Link]

  • Scientific Committee on Consumer Safety. (2021). Opinion on Methyl salicylate (methyl 2-hydroxybenzoate). SCCS/1633/21. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-Acetyl-2-hydroxybenzoate. Retrieved from [Link]

  • precisionFDA. (n.d.). METHYL 3-ACETYL-2-HYDROXYBENZOATE. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Solubility of Things. (n.d.). Methyl Salicylate. Retrieved from [Link]

  • Human Metabolome Database. (2023). Showing metabocard for Methyl 2-hydroxybenzoate (HMDB0034172). Retrieved from [Link]

  • PubChem. (n.d.). Methyl Salicylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-acetylbenzoate. Retrieved from [Link]

  • FooDB. (2022). Showing Compound Methyl salicylate (FDB012459). Retrieved from [Link]

  • National University of Ireland, Maynooth. (2019). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-64. [Link]

  • Celebi, N., & Ünal, F. (2012). DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF METHYL SALICYLATE IN A MEDICATED CREAM FORMULATION. Marmara Pharmaceutical Journal, 16(2), 143-148. [Link]

  • International Labour Organization. (n.d.). ICSC 1505 - METHYL SALICYLATE. Retrieved from [Link]

  • Patel, D. B., & Captain, A. D. (2015). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl Paraben in Pharmaceutical Preparation. Research and Reviews: Journal of Pharmaceutical Analysis, 4(2), 1-10. [Link]

  • Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved from [Link]

  • Zhang, Y., et al. (2021). Aqueous two-phase systems coupled with chemometrics-enhanced HPLC-DAD for simultaneous extraction and determination of flavonoids in honey. Food Chemistry, 340, 127923. [Link]

  • NIST. (n.d.). Methyl salicylate. Retrieved from [Link]

  • European Commission. (2025). Scientific advice – children's exposure to Methyl salicylate (methyl 2-hydroxybenzoate) - Revision of SCCS/1654/23. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Gagniere, E., et al. (2008). A thermal analysis study of methyl salicylate. Journal of Thermal Analysis and Calorimetry, 94(3), 757-761. [Link]

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Foundational

An In-depth Technical Guide to the Synthetic Pathways of Methyl 3-acetyl-2-hydroxybenzoate Derivatives

For researchers, scientists, and professionals in the field of drug development, the synthesis of specifically substituted aromatic compounds is a cornerstone of innovation. Methyl 3-acetyl-2-hydroxybenzoate and its deri...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the synthesis of specifically substituted aromatic compounds is a cornerstone of innovation. Methyl 3-acetyl-2-hydroxybenzoate and its derivatives are valuable intermediates in the pharmaceutical and fine chemical industries, serving as precursors to a wide array of biologically active molecules. This technical guide provides a comprehensive exploration of the primary synthetic pathways to these compounds, grounded in established chemical principles and supported by practical, field-proven insights.

This guide offers full editorial control to present the information in a logical and scientifically rigorous manner, designed to be a self-validating system for laboratory application. Each protocol is explained with an emphasis on the causality behind experimental choices, ensuring a deep understanding of the underlying chemistry.

Introduction: The Significance of Methyl 3-acetyl-2-hydroxybenzoate

Methyl 3-acetyl-2-hydroxybenzoate, a substituted salicylate, possesses a unique arrangement of functional groups—a hydroxyl group, an acetyl group, and a methyl ester on an aromatic ring. This specific substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. The strategic placement of the acetyl group at the C-3 position, ortho to the hydroxyl group and meta to the methyl ester, is crucial for its subsequent reactivity and the final architecture of the target molecules.

This guide will delve into the two most prominent synthetic strategies for accessing this core structure: the Fries Rearrangement of a phenolic ester and the Friedel-Crafts Acylation of a phenol. Each pathway will be examined in detail, including reaction mechanisms, experimental protocols, and a critical analysis of factors influencing yield and regioselectivity.

Pathway 1: The Fries Rearrangement of Methyl 2-acetoxybenzoate

The Fries rearrangement is a powerful method for converting a phenolic ester into a hydroxyaryl ketone through the action of a Lewis acid catalyst.[1][2] In the context of synthesizing Methyl 3-acetyl-2-hydroxybenzoate, the starting material is methyl 2-acetoxybenzoate (methyl acetylsalicylate). The reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring.[1]

Mechanism of the Fries Rearrangement

The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, facilitating its cleavage to generate a resonance-stabilized acylium ion intermediate.[2] This electrophilic acylium ion then attacks the electron-rich aromatic ring in a manner analogous to a Friedel-Crafts acylation. Subsequent hydrolysis liberates the final hydroxy aryl ketone product.

The Fries rearrangement can yield both ortho and para isomers. The regioselectivity is highly dependent on the reaction conditions, particularly temperature and the solvent used.[1]

  • Low temperatures (typically below 60°C) and polar solvents tend to favor the formation of the para-isomer, which is often the thermodynamically more stable product.[2]

  • High temperatures (often above 160°C) and non-polar solvents, or neat conditions, generally favor the ortho-isomer.[2] This is attributed to the formation of a more stable bidentate complex between the Lewis acid and the ortho product, which is kinetically favored at higher temperatures.

Mechanism of the Fries Rearrangement

Experimental Protocol: Fries Rearrangement of Methyl 2-acetoxybenzoate

This protocol is a generalized procedure based on established methods for the Fries rearrangement of similar aryl esters and is designed to favor the formation of the ortho-isomer, Methyl 3-acetyl-2-hydroxybenzoate.[3]

Materials:

  • Methyl 2-acetoxybenzoate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • High-boiling inert solvent (e.g., o-dichlorobenzene or nitrobenzene) (optional, can be run neat)

  • Dichloromethane or Ether

  • Hydrochloric Acid (concentrated)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add methyl 2-acetoxybenzoate (1.0 equivalent). If using a solvent, add it at this stage.

  • Catalyst Addition: Carefully and in portions, add anhydrous aluminum chloride (2.0 - 3.0 equivalents) to the flask under a nitrogen atmosphere. The reaction is moisture-sensitive, so maintaining anhydrous conditions is critical.

  • Reaction: Heat the reaction mixture to 150-170°C using a suitable heating mantle or oil bath.[3] Maintain vigorous stirring and hold the temperature for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Methyl 3-acetyl-2-hydroxybenzoate.

Data Summary: Regioselectivity in Fries Rearrangement

The following table illustrates the general effect of temperature on the ortho:para ratio in Fries rearrangements. Specific ratios for methyl 2-acetoxybenzoate may vary.

TemperatureSolvent PolarityPredominant Isomer
Low (<60°C)Polarpara
High (>160°C)Non-polar/Neatortho

Pathway 2: Friedel-Crafts Acylation of Methyl 2-hydroxybenzoate

An alternative and more direct approach to Methyl 3-acetyl-2-hydroxybenzoate is the Friedel-Crafts acylation of methyl 2-hydroxybenzoate (methyl salicylate).[4] This reaction introduces an acyl group directly onto the aromatic ring.

Mechanism of Friedel-Crafts Acylation

Similar to the Fries rearrangement, the Friedel-Crafts acylation involves the generation of an acylium ion from an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst.[4] The acylium ion then acts as an electrophile, attacking the aromatic ring. The hydroxyl and methyl ester groups on the starting material are activating and directing groups, influencing the position of the incoming acetyl group. The hydroxyl group is a strong ortho, para-director, while the methyl ester is a meta-director. The powerful activating and ortho, para-directing effect of the hydroxyl group typically dominates, leading to acylation at positions ortho and para to it.

Mechanism of Friedel-Crafts Acylation

Experimental Protocol: Friedel-Crafts Acylation of Methyl 2-hydroxybenzoate

This protocol outlines a general procedure for the Friedel-Crafts acylation of methyl 2-hydroxybenzoate.

Materials:

  • Methyl 2-hydroxybenzoate

  • Acetyl chloride or Acetic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene, or carbon disulfide)

  • Hydrochloric Acid (concentrated)

  • Water

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (2.5 equivalents) in the anhydrous solvent.

  • Acylium Ion Formation: Cool the suspension in an ice bath. Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise via the dropping funnel.

  • Substrate Addition: After the addition is complete, slowly add a solution of methyl 2-hydroxybenzoate (1.0 equivalent) in the same anhydrous solvent.

  • Reaction: Allow the reaction to stir at room temperature or gently heat as needed. Monitor the reaction progress by TLC.

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Alternative Synthetic Strategies

While the Fries rearrangement and Friedel-Crafts acylation are the most common routes, other methods can be considered for the synthesis of related structures.

  • Reimer-Tiemann Reaction: This reaction introduces a formyl group (-CHO) ortho to a hydroxyl group on a phenol using chloroform in a basic solution.[5] While this would not directly yield the acetylated product, the resulting salicylaldehyde derivative could potentially be a precursor for further elaboration to the desired ketone.

  • Dakin Reaction: The Dakin reaction oxidizes an ortho- or para-hydroxyaryl aldehyde or ketone to a benzenediol.[6] This reaction is not directly applicable for the synthesis of the target molecule but is a relevant transformation of hydroxyaryl ketones.

Characterization of Methyl 3-acetyl-2-hydroxybenzoate

The identity and purity of the synthesized Methyl 3-acetyl-2-hydroxybenzoate should be confirmed using standard analytical techniques.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the acetyl methyl protons, and the phenolic hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all ten carbon atoms in their unique chemical environments.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), the ketone carbonyl group (C=O stretch), and C-H bonds of the aromatic ring and methyl groups.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

The synthesis of Methyl 3-acetyl-2-hydroxybenzoate derivatives can be effectively achieved through two primary pathways: the Fries rearrangement of methyl 2-acetoxybenzoate and the Friedel-Crafts acylation of methyl 2-hydroxybenzoate. The choice of method will depend on the availability of starting materials, desired regioselectivity, and the scale of the synthesis. Careful control of reaction parameters, particularly temperature and solvent, is crucial for optimizing the yield of the desired ortho-acylated product in the Fries rearrangement. The Friedel-Crafts acylation offers a more direct route, with the regioselectivity being governed by the directing effects of the substituents on the salicylate ring. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently approach the synthesis of these valuable chemical intermediates.

References

  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(2), 1268-1278.
  • Fries, K., & Finck, G. (1908). Über Homologe des Cumaranons und ihre Abkömmlinge. Berichte der deutschen chemischen Gesellschaft, 41(3), 4271-4284.
  • Blatt, A. H. (1942). The Fries Reaction. Chemical Reviews, 30(1), 69-99.
  • Martin, R. (1992). The Fries rearrangement.
  • Sartori, G., Ballini, R., Bigi, F., Bosica, G., Maggi, R., & Righi, P. (2004). The Fries rearrangement as a useful tool in organic synthesis. Chemical reviews, 104(1), 199-250.
  • Olah, G. A. (Ed.). (2005). Friedel-Crafts and related reactions (Vol. 1). John Wiley & Sons.
  • Dakin, H. D. (1909). The oxidation of hydroxy-derivatives of benzaldehyde, acetophenone and related substances. American Chemical Journal, 42(6), 477-498.
  • Desai, R. D., & Radha, K. S. (1940). Studies in the Friedel-Crafts Reaction. Part II. The Action of Acetic Anhydride on Methyl-γ-resorcylate in the Presence of Anhydrous Aluminium Chloride. Proceedings of the Indian Academy of Sciences-Section A, 12(1), 46-49.
  • Golemac, L., & Kondža, M. (2023). Synthesis of Acetylsalicylic Acid – An Environmentally Friendly Approach. Annals of Biomedical and Clinical Research, 2(2), 100-107.
  • Iosub, V., & Oniga, S. (2014). Alternative Synthesis of Paracetamol and Aspirin Under Non-conventional Conditions. Farmacia, 62(5), 995-1002.
  • Organic Chemistry Portal. (n.d.). Dakin Reaction. [Link]

  • Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction. [Link]

  • Allen Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • Bhattacharyya, A., Rohinkar, A., Mahakal, S., Patel, P., & Joshi, S. B. (2025). Alternative Synthesis of Acetyl Salicylic Acid: Assessment of Antimicrobial, Anti-Inflammatory and Antioxidant Activities. Current Topics in Chemistry, 5.
  • Wikipedia. (2023, December 15). Reimer–Tiemann reaction. [Link]

  • Vogt, A. H. C., Kouwenhoven, H. W., & Prins, R. (1995). The mechanism of the Fries rearrangement and acylation reaction in polyphosphoric acid.
  • Wikipedia. (2023, October 29). Dakin–West reaction. [Link]

  • Li, W., et al. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]

  • precisionFDA. (n.d.). METHYL 3-ACETYL-2-HYDROXYBENZOATE. [Link]

  • Slideshare. (2021, November 16). Organic chemistry DAKIN REACTION. [Link]

  • Stolar, T., et al. (2020).
  • Stolar, T., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1335-1342.
  • Halimehjani, A. Z., et al. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 14, 20-25.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]

  • PubChem. (n.d.). Methyl 3-Hydroxybenzoate. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. [Link]

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Exploratory

A Technical Guide to Methyl 3-acetyl-2-hydroxybenzoate and its Analogs: Synthesis, Biological Potential, and Future Directions

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-acetyl-2-hydroxybenzoate, a derivative of the well-known salicylate scaffold, represents a compelling starting point for the explorati...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-acetyl-2-hydroxybenzoate, a derivative of the well-known salicylate scaffold, represents a compelling starting point for the exploration of novel therapeutic agents. Salicylates, with aspirin as their most famous member, have a long and storied history in medicine, primarily as anti-inflammatory and analgesic agents. Their mechanism of action is largely attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[1] The structural motif of Methyl 3-acetyl-2-hydroxybenzoate, featuring a methyl ester, a hydroxyl group, and an acetyl group on the benzene ring, offers multiple avenues for chemical modification and, consequently, the potential for fine-tuning its biological activity. This guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of Methyl 3-acetyl-2-hydroxybenzoate and its conceptual analogs, drawing upon the extensive knowledge of salicylate chemistry and pharmacology.

Chemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄[2]
Molecular Weight 194.18 g/mol [2]
CAS Number 77527-00-5[3]
SMILES CC(=O)c1cccc(c1O)C(=O)OC[2]
InChIKey APYIKEJEROJJIK-UHFFFAOYSA-N[2]

Synthesis of Methyl 3-acetyl-2-hydroxybenzoate

The synthesis of Methyl 3-acetyl-2-hydroxybenzoate can be strategically approached through the Fries rearrangement of a readily available precursor, methyl 2-acetoxybenzoate (also known as methyl aspirin). The Fries rearrangement is a classic organic reaction that involves the intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[4][5] The regioselectivity of this reaction (ortho- vs. para-acylation) is notably influenced by reaction conditions such as temperature and the choice of solvent.[4]

Synthetic Pathway

Synthesis_Pathway Salicylic_Acid Salicylic Acid Methyl_Aspirin Methyl 2-acetoxybenzoate (Methyl Aspirin) Salicylic_Acid->Methyl_Aspirin Acetylation and Esterification Target_Compound Methyl 3-acetyl-2-hydroxybenzoate Methyl_Aspirin->Target_Compound Fries Rearrangement

Caption: Synthetic route to Methyl 3-acetyl-2-hydroxybenzoate.

Step 1: Synthesis of Methyl 2-acetoxybenzoate (Methyl Aspirin)

The precursor, methyl 2-acetoxybenzoate, can be synthesized from salicylic acid. This involves two key transformations: acetylation of the phenolic hydroxyl group and esterification of the carboxylic acid group. A common laboratory-scale synthesis involves the reaction of salicylic acid with acetic anhydride in the presence of an acid catalyst, followed by esterification with methanol.[6]

Experimental Protocol: Synthesis of Methyl 2-acetoxybenzoate

  • Acetylation: In a round-bottom flask, dissolve salicylic acid in a suitable solvent such as acetic anhydride.

  • Catalysis: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid).

  • Heating: Heat the reaction mixture under reflux for a specified period to ensure complete acetylation.

  • Esterification: After cooling, carefully add methanol to the reaction mixture.

  • Second Reflux: Heat the mixture under reflux again to drive the esterification reaction.

  • Work-up: Cool the reaction mixture and pour it into ice water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure methyl 2-acetoxybenzoate.

Step 2: Fries Rearrangement to Methyl 3-acetyl-2-hydroxybenzoate

The key step in the synthesis is the Fries rearrangement of methyl 2-acetoxybenzoate. The choice of Lewis acid catalyst and reaction conditions is crucial for directing the acetyl group to the desired C3 position (ortho to the hydroxyl group). Aluminum chloride (AlCl₃) is a commonly used Lewis acid for this transformation.[5]

Experimental Protocol: Fries Rearrangement

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride.

  • Solvent: Add a suitable inert solvent, such as nitrobenzene or carbon disulfide.

  • Substrate Addition: Slowly add a solution of methyl 2-acetoxybenzoate in the same solvent to the stirred suspension of aluminum chloride, maintaining a low temperature.

  • Heating: After the addition is complete, gradually heat the reaction mixture. The temperature will influence the ortho/para product ratio; higher temperatures generally favor the ortho product.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired Methyl 3-acetyl-2-hydroxybenzoate.

Potential Biological Activities and Mechanism of Action

While specific biological data for Methyl 3-acetyl-2-hydroxybenzoate is not extensively available in the public domain, its structural similarity to other salicylates provides a strong basis for predicting its potential therapeutic activities.

Anti-inflammatory and Analgesic Activity

Salicylates are well-established non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Salicylates Methyl 3-acetyl-2-hydroxybenzoate & Analogs Salicylates->COX_Enzymes Inhibition

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit COX-1 and COX-2 enzymes in vitro.

  • Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare a stock solution of Methyl 3-acetyl-2-hydroxybenzoate or its analogs in a suitable solvent (e.g., DMSO).

  • Assay Reaction: In a microplate, combine the enzyme, a chromogenic substrate, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Monitor the formation of the colored product spectrophotometrically over time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).[6]

Antimicrobial Activity

Hydroxybenzoic acid esters have been reported to possess antimicrobial properties.[7] The presence of both a phenolic hydroxyl group and an acetyl group on the aromatic ring of Methyl 3-acetyl-2-hydroxybenzoate suggests it may exhibit activity against various bacterial and fungal strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi.

  • Compound Dilution: Perform a serial dilution of the test compound in a liquid growth medium in a 96-well microplate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the microplate under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[8]

Structure-Activity Relationships (SAR) and Analog Design

The core structure of Methyl 3-acetyl-2-hydroxybenzoate provides several opportunities for chemical modification to explore structure-activity relationships and develop analogs with potentially improved potency, selectivity, or pharmacokinetic properties.

SAR Core Methyl 3-acetyl-2-hydroxybenzoate R1 Modification of Acetyl Group (R1) Core->R1 R2 Modification of Methyl Ester (R2) Core->R2 R3 Substitution on Aromatic Ring (R3) Core->R3 Activity Biological Activity (Potency, Selectivity) R1->Activity R2->Activity R3->Activity

Caption: Key sites for SAR studies on the core scaffold.

Key Areas for Modification:
  • Acetyl Group (C3 Position): The nature of the acyl group at the C3 position can be varied. For instance, replacing the acetyl group with longer alkyl chains or aromatic acyl groups could influence lipophilicity and, consequently, cell membrane permeability and target engagement.

  • Methyl Ester (C1 Position): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a common feature of many NSAIDs and can impact pharmacokinetic properties. Alternatively, esterification with different alcohols can modulate solubility and prodrug potential.

  • Aromatic Ring Substitution: Introduction of substituents (e.g., halogens, alkyl groups, nitro groups) at other positions on the aromatic ring can significantly affect the electronic properties of the molecule and its interaction with biological targets. SAR studies on other salicylates have shown that such substitutions can enhance anti-inflammatory and antimicrobial activities.[9][10]

Future Perspectives and Conclusion

Methyl 3-acetyl-2-hydroxybenzoate is a molecule of significant interest within the broader class of salicylates. While direct biological data for this specific compound is limited, the well-established therapeutic potential of the salicylate scaffold strongly suggests that it and its analogs are promising candidates for further investigation. The synthetic route via the Fries rearrangement is a viable and well-documented pathway for accessing this and related structures.

Future research should focus on the systematic synthesis of a library of analogs based on the Methyl 3-acetyl-2-hydroxybenzoate core. This library should then be subjected to rigorous biological evaluation, including in vitro assays for anti-inflammatory, analgesic, and antimicrobial activities. Promising lead compounds can then be advanced to more complex cellular and in vivo models to assess their efficacy and safety profiles. Such a systematic approach will be crucial in unlocking the full therapeutic potential of this intriguing class of compounds.

References

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  • Paul, S., & Gupta, M. (2004). Selective Fries Rearrangement Catalyzed by Zinc Powder. Synthesis, 2004(11), 1789–1792.
  • Assimomytis, N., Sariyannis, Y., Stavropoulos, G., Tsoungas, P. G., Varvounis, G., & Cordopatis, P. (2009). Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases. Synlett, 2009(17), 2777–2782.
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  • Wikipedia contributors. (2023, December 12). Fries rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]

  • Marinov, M., Frenkeva, M., Naydenova, E., & Stoyanov, N. (2022). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 25-31.
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Foundational

An In-depth Technical Guide on the Safety, Toxicity, and Handling of Acetylated Salicylates

Introduction Acetylated salicylates, most notably acetylsalicylic acid (aspirin), are a cornerstone of modern pharmacology. While their therapeutic applications are extensive, a thorough understanding of their safety, to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acetylated salicylates, most notably acetylsalicylic acid (aspirin), are a cornerstone of modern pharmacology. While their therapeutic applications are extensive, a thorough understanding of their safety, toxicity, and proper handling is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the critical aspects of working with these compounds, grounded in scientific principles and established safety protocols.

Section 1: Toxicological Profile of Acetylated Salicylates

Mechanism of Toxicity

The toxic effects of salicylates are multifaceted and dose-dependent. At toxic doses, they disrupt fundamental cellular processes. A key mechanism is the uncoupling of oxidative phosphorylation in the mitochondria.[1][2][3] This action halts the electron transport chain, leading to a buildup of lactic acid and subsequent metabolic acidosis.[1]

Salicylates also directly stimulate the respiratory center in the medulla, causing hyperpnea and leading to an initial respiratory alkalosis.[2][3][4] As toxicity progresses, the underlying metabolic acidosis becomes dominant.[1][2] Furthermore, salicylates can inhibit Krebs cycle enzymes, impairing glucose availability and further contributing to the acidotic state.[2][3]

Dose-Related Risk Assessment

The severity of salicylate toxicity is directly correlated with the ingested dose.[1][5][6]

Dose of Aspirin (mg/kg)Expected Symptoms
< 150Minimal to no symptoms.[1][5][6]
150 - 300Mild to moderate intoxication, characterized by nausea, vomiting, and tinnitus.[1]
> 300Severe intoxication, which can lead to metabolic acidosis, altered mental state, and seizures.[1]
> 500Potentially lethal.[1]

It is crucial to note that chronic toxicity can occur at lower daily doses, particularly in the elderly, and often presents with non-specific symptoms, making it difficult to diagnose.[1][5][6]

Clinical Manifestations of Toxicity

The clinical presentation of salicylate toxicity can be complex and progress rapidly. Key signs and symptoms include:

  • Gastrointestinal: Nausea and vomiting are common early symptoms.[1]

  • Central Nervous System: Tinnitus (ringing in the ears), decreased hearing, vertigo, agitation, confusion, seizures, and in severe cases, cerebral edema and death can occur.[1][5]

  • Metabolic: The initial respiratory alkalosis is followed by a high anion gap metabolic acidosis.[4][7] Hyperthermia can also occur due to the uncoupling of oxidative phosphorylation.[2][5]

Toxicokinetics

Understanding the absorption, distribution, metabolism, and excretion of salicylates is vital for managing toxicity.

  • Absorption: Salicylates are rapidly absorbed from the gastrointestinal tract.[1] The presence of food or enteric coatings can delay absorption.[1][8] In large overdoses, salicylates can form bezoars in the stomach, leading to prolonged and erratic absorption.[1][5][6]

  • Distribution: Salicylates are highly protein-bound in the blood.[1] However, in an overdose situation, these binding sites become saturated, increasing the amount of free, active salicylate in the bloodstream.[1] Acidosis facilitates the movement of salicylates into tissues, including the central nervous system, exacerbating toxicity.[1][5][6]

  • Metabolism and Excretion: Salicylates are primarily metabolized in the liver.[1] In an overdose, the metabolic pathways become saturated, switching from first-order to zero-order kinetics, which significantly slows down elimination.[1] The kidneys are the primary route of excretion.[1]

Section 2: Safe Handling and Laboratory Practices

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to acetylated salicylates in a laboratory setting.[9][10]

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety glasses or gogglesMust comply with EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9]
Hands Protective glovesNitrile or neoprene gloves are recommended.[9] Contaminated gloves should be disposed of properly after use.[9][11]
Respiratory Air-purifying respiratorA NIOSH-approved respirator may be necessary if ventilation is inadequate or when handling large quantities.[9][12]
Body Laboratory coat or long-sleeved clothingProvides a barrier against accidental skin contact.[9][12]
Engineering Controls

Engineering controls are designed to minimize exposure at the source.

  • Ventilation: Work with acetylated salicylates, especially in powder form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust and aerosols.[9][12]

  • Enclosure: Using process enclosures or glove boxes can provide an additional layer of containment for high-potency or large-scale operations.

Standard Operating Procedures for Handling

Adherence to standardized protocols is crucial for minimizing risks.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.[9]

  • Store acetylated salicylates in a cool, dry, and well-ventilated area.[12][13]

  • Keep containers tightly closed to prevent hydrolysis from moisture in the air, which can break down the compound into salicylic and acetic acids.[12][14]

  • Store away from incompatible materials such as strong oxidizers, and solutions of alkali hydroxides or carbonates.[14][15]

Weighing and Solution Preparation:

  • Always wear the appropriate PPE as outlined in the table above.

  • When weighing the solid material, use a balance with a draft shield to minimize the dispersion of dust.[9]

  • To avoid splashing when preparing solutions, slowly add the acetylated salicylate to the solvent, not the other way around.[9]

Disposal of Acetylated Salicylates

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.[9]

  • Waste Identification: All waste containing acetylated salicylates should be considered hazardous waste.

  • Containerization: Place all contaminated materials, including disposable PPE, into a clearly labeled, sealed hazardous waste container.[9][16]

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste.[16][17] In some cases, neutralization with a weak base like sodium bicarbonate may be permissible, but this should only be done in accordance with institutional and local guidelines.[16]

Section 3: Emergency Procedures

Spill Response

In the event of a spill, a prompt and organized response is critical.

Small Spills (Solid Material):

  • Ensure proper PPE is worn.[9][13]

  • Gently sweep or vacuum the spilled solid, taking care to avoid generating dust.[9]

  • Place the collected material into a labeled container for hazardous waste disposal.[9]

  • Clean the spill area with a damp cloth and dispose of all contaminated cleaning materials in the designated waste container.[9]

Large Spills:

  • Evacuate the immediate area.

  • Contact the institution's environmental health and safety department for assistance.[9]

First Aid Measures

Immediate and appropriate first aid can significantly mitigate the effects of exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Seek immediate medical attention.[12][13]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[12][15] If irritation persists, seek medical attention.[12]

  • Inhalation: Move the individual to fresh air.[15][18] If breathing is difficult, provide respiratory support and seek medical attention.[12]

  • Ingestion: If the person is conscious, rinse their mouth with water.[19] Do not induce vomiting.[13] Seek immediate medical attention.[12][13]

Fire and Explosion Hazards

Acetylsalicylic acid is a combustible powder and can pose an explosion hazard if dispersed in the air.[14]

  • Extinguishing Media: Use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish a fire.[12][19]

  • Firefighting Precautions: Firefighters should wear full protective equipment and a self-contained breathing apparatus (SCBA).[13][20]

Section 4: Visualizations

Pathophysiology of Salicylate Toxicity

Salicylate_Toxicity_Pathway Salicylate Salicylate Overdose RespCenter Stimulation of Respiratory Center Salicylate->RespCenter OxPhos Uncoupling of Oxidative Phosphorylation Salicylate->OxPhos Krebs Inhibition of Krebs Cycle Enzymes Salicylate->Krebs Ketoacidosis Ketoacidosis Salicylate->Ketoacidosis RespAlkalosis Respiratory Alkalosis RespCenter->RespAlkalosis MetAcidosis Metabolic Acidosis OxPhos->MetAcidosis LacticAcid Increased Lactic Acid OxPhos->LacticAcid Hyperthermia Hyperthermia OxPhos->Hyperthermia Krebs->MetAcidosis Glucose Decreased Glucose Availability Krebs->Glucose LacticAcid->MetAcidosis Ketoacidosis->MetAcidosis

Caption: Key mechanisms of salicylate toxicity.

Laboratory Handling Workflow for Acetylated Salicylates

Handling_Workflow Start Start: Receive Chemical Inspect Inspect Container for Damage Start->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store PPE Don Appropriate PPE Store->PPE Weigh Weigh Solid in Fume Hood PPE->Weigh Prepare Prepare Solution Weigh->Prepare Dispose Dispose of Waste Properly Prepare->Dispose End End of Process Dispose->End

Caption: Safe handling workflow for acetylated salicylates.

References

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Methyl 3-acetyl-2-hydroxybenzoate as a Keystone Reagent in Heterocyclic Synthesis

Abstract Methyl 3-acetyl-2-hydroxybenzoate is a highly versatile and strategically important scaffold in synthetic organic chemistry. Possessing a trifecta of reactive functionalities—a phenolic hydroxyl group, a ketone,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-acetyl-2-hydroxybenzoate is a highly versatile and strategically important scaffold in synthetic organic chemistry. Possessing a trifecta of reactive functionalities—a phenolic hydroxyl group, a ketone, and a methyl ester on an aromatic frame—it serves as an ideal precursor for constructing a diverse array of pharmacologically relevant heterocyclic systems. This guide provides an in-depth exploration of its application in the synthesis of chromones, coumarins, and benzofurans. We move beyond mere procedural lists to elucidate the mechanistic rationale behind key synthetic transformations, offering detailed, field-proven protocols and quantitative data to empower researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of Methyl 3-acetyl-2-hydroxybenzoate

Methyl 3-acetyl-2-hydroxybenzoate (IUPAC Name: Methyl 3-acetyl-2-hydroxybenzoate) is a derivative of salicylic acid, positioning it as a privileged starting material.[1][2] Its molecular architecture is primed for intramolecular cyclization reactions. The key reactive centers include:

  • The Phenolic Hydroxyl (-OH): A potent nucleophile, crucial for ring-closing reactions to form oxygen-containing heterocycles.

  • The Acetyl Group (–C(O)CH₃): The carbonyl carbon is electrophilic, while the adjacent methyl protons are acidic and can be deprotonated to form an enolate, a key nucleophile in condensations.

  • The Methyl Ester (–COOCH₃): Can participate in cyclizations or be hydrolyzed post-synthesis to yield a carboxylic acid for further functionalization.

This unique combination allows for the controlled and often high-yield synthesis of complex molecules from a single, readily accessible precursor.

cluster_molecule Methyl 3-acetyl-2-hydroxybenzoate cluster_sites Key Reactive Sites mol A Phenolic -OH (Nucleophile) mol->A Ring Closure B Acetyl Group (Electrophile/Enolate) mol->B Condensation C Methyl Ester mol->C Cyclization / Modification

Figure 1: Key reactive sites of Methyl 3-acetyl-2-hydroxybenzoate.

Synthesis of Chromone Derivatives: The Kostanecki-Robinson and Related Reactions

The 2-hydroxyacetophenone core of Methyl 3-acetyl-2-hydroxybenzoate makes it an exemplary substrate for chromone synthesis. Chromones (1-benzopyran-4-ones) are a major class of flavonoids with significant biological activities.[3] The most common strategies involve the condensation of the 2-hydroxyacetophenone enolate with a one-carbon synthon followed by cyclization.

Mechanistic Insight

One established pathway involves a Claisen-like condensation between the enolate of the starting material and an acylating agent like ethyl formate, followed by an acid-catalyzed intramolecular cyclization and dehydration.[4] An alternative, the Vilsmeier-Haack reaction, uses a complex of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group, which then cyclizes to form the chromone ring.[3] The use of POCl₃ activates DMF to form the electrophilic Vilsmeier reagent, which is attacked by the electron-rich aromatic ring.

G Chromone Synthesis Workflow start Methyl 3-acetyl-2-hydroxybenzoate reagents Vilsmeier-Haack Reagents (DMF, POCl3) reaction Formylation & Intramolecular Cyclization start->reaction 1. Add Reagents reagents->reaction 2. Form Vilsmeier Reagent workup Aqueous Work-up (Hydrolysis of Imine Intermediate) reaction->workup 3. Reaction Progression product Substituted Chromone-3-carbaldehyde workup->product 4. Isolation

Figure 2: General workflow for chromone synthesis via Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of Methyl 3-formyl-4-oxo-4H-chromene-6-carboxylate

This protocol is adapted from general procedures for the synthesis of 3-formylchromones from 2-hydroxyacetophenones.[3]

Reagents:

  • Methyl 3-acetyl-2-hydroxybenzoate (1.0 eq)

  • Dimethylformamide (DMF) (10 eq)

  • Phosphorus oxychloride (POCl₃) (5 eq)

  • Dichloromethane (DCM) as solvent

  • Ice-cold water

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve Methyl 3-acetyl-2-hydroxybenzoate in anhydrous DCM in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DMF to the solution with stirring.

  • Add POCl₃ dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C. The Vilsmeier reagent forms in situ.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor progress by TLC.

  • Cool the reaction mixture back to 0°C and quench by carefully pouring it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the target chromone.

Starting MaterialProductTypical YieldRef.
2-Hydroxyacetophenones3-Formylchromones70-85%[3]

Synthesis of Coumarin Derivatives: The Knoevenagel Condensation Pathway

Coumarins (1-benzopyran-2-ones) are another vital class of heterocycles.[5] While the Pechmann condensation is a classic route, the Knoevenagel condensation provides a powerful alternative for synthesizing 3-substituted coumarins.[6][7] This reaction involves the condensation of a carbonyl compound (here, the acetyl group) with a compound containing an active methylene group, catalyzed by a weak base.[8][9]

Mechanistic Insight

The reaction is initiated by a catalytic amount of a mild base (e.g., piperidine), which deprotonates the active methylene compound (e.g., ethyl cyanoacetate or malononitrile).[10] The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group on the Methyl 3-acetyl-2-hydroxybenzoate. The subsequent intermediate undergoes dehydration to form a stable α,β-unsaturated system. Finally, an intramolecular transesterification or lactonization, driven by the proximate phenolic hydroxyl group, occurs to form the coumarin ring.

Knoevenagel Condensation Mechanism for Coumarin Synthesis cluster_reactants Reactants & Catalyst A Methyl 3-acetyl-2-hydroxybenzoate E Nucleophilic Attack A->E B Active Methylene Cmpd (e.g., Malononitrile) D Carbanion Formation B->D C Base (Piperidine) C->B Deprotonation D->E F Dehydration (H2O loss) E->F G Intramolecular Cyclization (Lactonization) F->G H 3-Substituted Coumarin G->H

Figure 3: Mechanistic pathway of the Knoevenagel condensation for coumarin synthesis.

Experimental Protocol: Synthesis of a 3-Cyano-4-methylcoumarin Derivative

This protocol is based on established Knoevenagel conditions for coumarin synthesis.[9][11]

Reagents:

  • Methyl 3-acetyl-2-hydroxybenzoate (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask, dissolve Methyl 3-acetyl-2-hydroxybenzoate and malononitrile in absolute ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • If precipitation occurs, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, reduce the solvent volume in vacuo and cool the concentrated solution in an ice bath to induce crystallization.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3-cyano-4-methylcoumarin derivative.

Carbonyl SourceActive MethyleneCatalystTypical YieldRef.
SalicylaldehydeEthyl AcetoacetatePiperidine~99%[6]
Substituted AldehydesMalononitrileK₃PO₄>80%[9]

Synthesis of Benzofuran Derivatives

Benzofurans are heterocyclic compounds present in many natural products and biologically active molecules.[12] Their synthesis from Methyl 3-acetyl-2-hydroxybenzoate typically requires a multi-step approach to construct the five-membered furan ring. A common strategy involves the initial modification of the acetyl group.

Mechanistic Insight: The O-Alkylation/Cyclization Strategy

A reliable method involves the α-halogenation of the acetyl group to create a potent electrophilic site.[13] The phenolic hydroxyl group is then deprotonated with a base (e.g., K₂CO₃), and the resulting phenoxide acts as an intramolecular nucleophile, attacking the α-halocarbonyl to displace the halide and form the furan ring in a classic Williamson ether synthesis-type cyclization.

Experimental Protocol: Synthesis of a 2-Acylbenzofuran Derivative

This is a two-step protocol derived from standard benzofuran synthesis methodologies.[13][14]

Step 1: α-Bromination

  • Dissolve Methyl 3-acetyl-2-hydroxybenzoate in a suitable solvent like chloroform or acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of a radical initiator like AIBN.

  • Reflux the mixture for 1-2 hours until TLC indicates the consumption of the starting material.

  • Cool the reaction, wash with water and sodium thiosulfate solution to remove unreacted bromine and succinimide.

  • Dry the organic layer and concentrate to obtain the crude α-bromo intermediate, which can often be used in the next step without extensive purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude α-bromo intermediate from Step 1 in a polar aprotic solvent like acetone or DMF.

  • Add an excess of a mild base, such as potassium carbonate (K₂CO₃) (2-3 eq).

  • Heat the mixture to reflux for 4-8 hours. The reaction involves the deprotonation of the phenol followed by intramolecular nucleophilic substitution.

  • After the reaction is complete (monitored by TLC), cool the mixture and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final benzofuran product by column chromatography or recrystallization.

Benzofuran Synthesis via Cyclization A Methyl 3-acetyl-2-hydroxybenzoate B α-Bromination (NBS, AIBN) A->B C α-Bromo Intermediate B->C D Intramolecular Cyclization (K2CO3, Acetone) C->D E Substituted Benzofuran D->E

Figure 4: Workflow for the synthesis of benzofurans from Methyl 3-acetyl-2-hydroxybenzoate.

Conclusion

Methyl 3-acetyl-2-hydroxybenzoate stands out as a powerful and economical building block for heterocyclic synthesis. The strategic placement of its functional groups enables facile access to diverse and valuable scaffolds, including chromones, coumarins, and benzofurans. The protocols and mechanistic discussions provided herein serve as a robust foundation for researchers to explore and expand upon the synthetic utility of this remarkable precursor in the ongoing quest for novel therapeutic agents.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Coumarin-Based Compounds.
  • RSC Publishing. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265.
  • Tutorsglobe.com. (n.d.). Synthesis of Chromones, Chemistry tutorial.
  • National Institutes of Health (NIH). (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC.
  • ResearchGate. (n.d.). Synthesis of chromones (2a–2d). [Diagram].
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Application

The Emerging Potential of Methyl 3-acetyl-2-hydroxybenzoate in Medicinal Chemistry: Application Notes and Protocols

Introduction: Unveiling a Versatile Scaffold for Drug Discovery In the landscape of medicinal chemistry, the search for novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is a perpetual endeavor. Methyl 3-acetyl-2-hydroxybenzoate, a substituted aromatic compound, represents one such scaffold of significant interest. Its structure, featuring a salicylic acid backbone with an additional acetyl group, presents a unique combination of reactive sites—a phenolic hydroxyl, a ketone, and a methyl ester—making it a prime candidate for chemical modification and the development of new therapeutic agents.

While direct and extensive research on Methyl 3-acetyl-2-hydroxybenzoate is still emerging, the well-documented pharmacological activities of its constituent substructures and isomers, such as methyl salicylate (Methyl 2-hydroxybenzoate), provide a strong rationale for its exploration.[1][2] Salicylates are renowned for their anti-inflammatory properties, and the introduction of an acetyl group opens avenues for creating derivatives with potentially enhanced or novel biological activities, including anticancer, antimicrobial, and antioxidant effects.[3][4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the synthesis, derivatization, and biological evaluation of Methyl 3-acetyl-2-hydroxybenzoate. The methodologies presented herein are grounded in established chemical principles and draw from proven experimental workflows for analogous compounds.

Chemical Profile and Synthetic Considerations

Methyl 3-acetyl-2-hydroxybenzoate possesses a molecular formula of C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[6] The strategic placement of the acetyl and hydroxyl groups on the benzene ring influences its electronic properties and reactivity, offering multiple handles for synthetic manipulation. The phenolic hydroxyl group can be readily alkylated or acylated, while the acetyl group's carbonyl carbon is susceptible to nucleophilic attack and can participate in condensation reactions to form various heterocyclic systems.[7][8]

Protocol 1: Synthesis of Methyl 3-acetyl-2-hydroxybenzoate

The synthesis of Methyl 3-acetyl-2-hydroxybenzoate can be approached through several established organic chemistry reactions. One common method is the Fries rearrangement of an appropriate precursor, followed by esterification. This protocol outlines a general and adaptable procedure.

Materials:

  • 2-Acetoxyphenyl acetate (or a suitable precursor)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol, anhydrous

  • Sulfuric acid (catalytic amount)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Fries Rearrangement: a. To a stirred solution of 2-acetoxyphenyl acetate in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add anhydrous aluminum chloride (1.1 to 1.5 equivalents). b. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl. d. Extract the aqueous layer with DCM (3 x 50 mL). e. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄. f. Filter and concentrate the organic phase under reduced pressure to yield the crude 3-acetyl-2-hydroxyphenyl acetate.

  • Esterification: a. Dissolve the crude product from the previous step in anhydrous methanol. b. Add a catalytic amount of concentrated sulfuric acid. c. Reflux the mixture for 6-8 hours, monitoring by TLC.[9] d. After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution. e. Remove the methanol under reduced pressure. f. Extract the aqueous residue with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. h. Filter and concentrate to obtain the crude Methyl 3-acetyl-2-hydroxybenzoate.

  • Purification: a. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure compound.

  • Characterization: a. Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization Strategies for Library Synthesis

The true potential of Methyl 3-acetyl-2-hydroxybenzoate in medicinal chemistry lies in its capacity to serve as a scaffold for generating a diverse library of derivatives.[7] The following protocols detail methods for modifying the phenolic hydroxyl and acetyl groups.

Protocol 2: O-Alkylation and O-Acylation of the Phenolic Hydroxyl Group

Modification of the phenolic hydroxyl group can significantly impact the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability.[7]

Materials:

  • Methyl 3-acetyl-2-hydroxybenzoate

  • Assorted alkyl halides (e.g., benzyl bromide, ethyl iodide) or acyl chlorides (e.g., benzoyl chloride, acetyl chloride)

  • Potassium carbonate (K₂CO₃) or Pyridine

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

General Procedure for O-Alkylation:

  • Dissolve Methyl 3-acetyl-2-hydroxybenzoate (1 equivalent) in anhydrous DMF.

  • Add K₂CO₃ (2-3 equivalents) and the desired alkyl halide (1.1-1.5 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by column chromatography.

General Procedure for O-Acylation:

  • Dissolve Methyl 3-acetyl-2-hydroxybenzoate (1 equivalent) in anhydrous THF containing pyridine (2-3 equivalents).

  • Cool the solution to 0 °C and add the desired acyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 3: Synthesis of Heterocyclic Derivatives via Condensation Reactions

The acetyl group provides a reactive site for condensation with various nucleophiles to construct novel heterocyclic systems, which are prevalent in many pharmaceuticals.[8][10]

Example: Synthesis of a Thiazole Derivative This protocol is adapted from methodologies used for similar acetyl-substituted aromatic compounds.[3]

Materials:

  • Methyl 3-acetyl-2-hydroxybenzoate

  • Thiosemicarbazide

  • Appropriate α-bromoketone (e.g., 2-bromo-1-phenylethan-1-one)

  • Ethanol, absolute

  • Acetic acid (catalytic)

  • Sodium bicarbonate solution

Procedure:

  • Formation of Thiosemicarbazone: a. To a solution of Methyl 3-acetyl-2-hydroxybenzoate (1 equivalent) in absolute ethanol, add thiosemicarbazide (1 equivalent) and a catalytic amount of acetic acid. b. Reflux the mixture for 12-24 hours.[3] c. Cool the reaction mixture to room temperature. The thiosemicarbazone derivative may precipitate and can be collected by filtration.

  • Hantzsch Thiazole Synthesis: a. Suspend the obtained thiosemicarbazone (1 equivalent) in absolute ethanol. b. Add the desired α-bromoketone (1 equivalent). c. Reflux the mixture for 8-16 hours.[3] d. Cool the reaction, add to water, and neutralize with sodium bicarbonate solution. e. Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Biological Evaluation: Screening for Therapeutic Potential

Once a library of Methyl 3-acetyl-2-hydroxybenzoate derivatives has been synthesized, the next critical step is to evaluate their biological activities. The following protocols provide a framework for screening for anticancer, antimicrobial, and anti-inflammatory properties.

Protocol 4: In Vitro Anticancer Activity Screening using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and proliferation.[11]

Materials:

  • Human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, A549 for lung cancer)[12][13][14]

  • Normal human cell line (for cytotoxicity comparison, e.g., human skin fibroblasts)[3]

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Synthesized test compounds dissolved in DMSO (stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture the selected cancer and normal cell lines in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified 5% CO₂ incubator. b. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in the cell culture medium. b. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control. c. Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. b. Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 5: Antimicrobial Activity Screening using Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)[15]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[15]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Synthesized test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microplates

  • Spectrophotometer or visual inspection

Procedure:

  • Inoculum Preparation: a. Prepare a standardized inoculum of the microbial strains to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Serial Dilution: a. Perform a two-fold serial dilution of the test compounds and positive controls in the 96-well plates using the appropriate broth.

  • Inoculation: a. Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: a. Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • MIC Determination: a. Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 6: In Vitro Anti-inflammatory Activity Screening

The anti-inflammatory potential of the synthesized compounds can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[5]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Synthesized test compounds

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Culture and Treatment: a. Seed RAW 264.7 cells in 24-well plates and allow them to adhere. b. Pre-treat the cells with various concentrations of the test compounds for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: a. Collect the cell culture supernatant. b. Mix the supernatant with Griess Reagent according to the manufacturer's instructions. c. Measure the absorbance at 540 nm and determine the nitrite concentration as an indicator of NO production.

  • Cytokine Measurement (TNF-α and IL-6): a. Use the cell culture supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.

  • Data Analysis: a. Compare the levels of NO, TNF-α, and IL-6 in compound-treated cells to those in LPS-stimulated cells without treatment to determine the inhibitory effect.

Data Presentation and Visualization

Table 1: Hypothetical Biological Activity Data for Methyl 3-acetyl-2-hydroxybenzoate Derivatives
Compound IDModificationIC₅₀ (µM) vs. HeLaMIC (µg/mL) vs. S. aureusNO Inhibition (%) at 10 µM
M3A2HBParent Scaffold>10025615
M3A2HB-01O-Benzyl45.212835
M3A2HB-02O-Benzoyl68.725625
M3A2HB-03Thiazole22.56458
DoxorubicinPositive Control0.8N/AN/A
CiprofloxacinPositive ControlN/A2N/A
IndomethacinPositive ControlN/AN/A85

N/A: Not Applicable

Diagrams

G cluster_synthesis Synthesis Workflow Start Methyl 3-acetyl-2-hydroxybenzoate Derivatization Chemical Modification (Alkylation, Acylation, Condensation) Start->Derivatization Purification Purification (Column Chromatography, Recrystallization) Derivatization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Library Derivative Library Characterization->Library

Caption: Synthetic workflow for generating a library of Methyl 3-acetyl-2-hydroxybenzoate derivatives.

G cluster_screening Biological Screening Cascade Library Derivative Library Anticancer Anticancer Screening (MTT Assay) Library->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Library->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (LPS-stimulated Macrophages) Library->Anti_inflammatory Hit_Identification Hit Identification Anticancer->Hit_Identification Antimicrobial->Hit_Identification Anti_inflammatory->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: A cascaded approach for the biological evaluation of synthesized derivatives.

Conclusion and Future Directions

Methyl 3-acetyl-2-hydroxybenzoate is a promising and versatile scaffold for the development of novel therapeutic agents. Its rich chemistry allows for the synthesis of a wide array of derivatives, which can be screened for various biological activities. The protocols detailed in this guide provide a solid foundation for researchers to embark on the exploration of this compound's medicinal chemistry potential. Future work should focus on expanding the derivative library, establishing clear structure-activity relationships, and elucidating the mechanisms of action for the most potent compounds identified. Through systematic investigation, Methyl 3-acetyl-2-hydroxybenzoate and its analogues could pave the way for the next generation of anti-inflammatory, antimicrobial, and anticancer drugs.

References

  • Benchchem. (n.d.). Application Note: Derivatization of Methyl 2-(3-hydroxyphenyl)benzoate for Biological Screening.
  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules.
  • PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate.
  • Benchchem. (n.d.). Application of Methyl 2-(3-acetylphenyl)benzoate in the Synthesis of Novel Heterocycles: A Review of Current Findings.
  • CymitQuimica. (n.d.). CAS 19438-10-9: Methyl 3-hydroxybenzoate.
  • precisionFDA. (n.d.). METHYL 3-ACETYL-2-HYDROXYBENZOATE.
  • Al-Warhi, T., et al. (2025). Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors. PubMed Central.
  • PubChem. (n.d.). Methyl 3-acetyl-4-hydroxybenzoate.
  • MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • National Center for Biotechnology Information. (n.d.). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview.
  • Sigma-Aldrich. (n.d.). Methyl 3-hydroxybenzoate 99 19438-10-9.
  • ACG Publications. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones.
  • ResearchGate. (2025). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity.
  • ChemicalBook. (n.d.). METHYL 3-ACETYL-4-HYDROXYBENZOATE synthesis.
  • ChemicalBook. (n.d.). Methyl 3-hydroxybenzoate synthesis.
  • Human Metabolome Database. (2012). Showing metabocard for Methyl 2-hydroxybenzoate (HMDB0034172).
  • ResearchGate. (2015). Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone.
  • MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
  • FooDB. (2010). Showing Compound Methyl salicylate (FDB012459).
  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety.
  • Soni, M. G., et al. (2002). Evaluation of the health aspects of methyl paraben: a review of the published literature. Food and Chemical Toxicology.
  • ResearchGate. (2025). p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies, properties and determination.
  • Elchemy. (2025). The Role of Propylparaben and Methylparaben in Preserving Products.
  • National Center for Biotechnology Information. (n.d.). Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder.
  • National Institutes of Health. (n.d.). Potential anticancer effect of aspirin and 2′-hydroxy-2,3,5′-trimethoxychalcone-linked polymeric micelles against cervical cancer through apoptosis.
  • National Institutes of Health. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][7]oxazin-3(4H). Retrieved from

  • ChemicalBook. (2025). Methyl 3-hydroxybenzoate | 19438-10-9.
  • ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.
  • DrugBank. (n.d.). methyl hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry.
  • Benchchem. (n.d.). Biological Activities of 2-Acetylbenzoic Acid Derivatives: A Technical Overview for Drug Discovery Professionals.

Sources

Method

Application Note: Quantitative Analysis of Methyl 3-acetyl-2-hydroxybenzoate

Abstract This document provides a comprehensive guide to the quantitative analysis of Methyl 3-acetyl-2-hydroxybenzoate, a key organic intermediate in pharmaceutical and chemical synthesis. We present detailed, validated...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of Methyl 3-acetyl-2-hydroxybenzoate, a key organic intermediate in pharmaceutical and chemical synthesis. We present detailed, validated protocols for its quantification using High-Performance Liquid Chromatography (HPLC) with UV detection, which is the premier method for accuracy and sensitivity. Additionally, protocols for Gas Chromatography (GC) and UV-Visible Spectrophotometry are provided as alternative or complementary techniques. This note is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies, explanations of experimental choices, and robust validation frameworks grounded in ICH guidelines.

Introduction

Methyl 3-acetyl-2-hydroxybenzoate is a derivative of salicylic acid, characterized by an aromatic ring with hydroxyl, acetyl, and methyl ester functional groups. Its accurate quantification is critical for ensuring product quality, monitoring reaction kinetics, performing stability studies, and meeting regulatory requirements in pharmaceutical and chemical manufacturing. The choice of analytical technique depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This guide focuses on providing robust and reliable methods to achieve accurate and precise quantification.

Core Analytical Workflow

A successful analysis relies on a structured and logical workflow. Each step, from sample receipt to final data reporting, must be meticulously executed to ensure the integrity of the results.

Analytical_Workflow cluster_prep Pre-Analysis cluster_analysis Instrumental Analysis cluster_post Post-Analysis SampleReceipt Sample Receipt & Logging SamplePrep Sample Preparation (Dissolution, Dilution, Extraction) SampleReceipt->SamplePrep StandardPrep Standard & Calibration Curve Preparation SamplePrep->StandardPrep HPLC HPLC Analysis StandardPrep->HPLC Inject GC GC Analysis StandardPrep->GC Inject UVVis UV-Vis Analysis StandardPrep->UVVis Measure DataProcessing Data Processing (Peak Integration, Concentration Calc.) HPLC->DataProcessing GC->DataProcessing UVVis->DataProcessing Validation Method Validation (ICH Q2(R1) Parameters) DataProcessing->Validation Report Final Report Generation Validation->Report

Caption: General workflow for the quantification of Methyl 3-acetyl-2-hydroxybenzoate.

Primary Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most suitable technique for quantifying Methyl 3-acetyl-2-hydroxybenzoate due to its high precision, accuracy, and selectivity. The compound's aromatic nature and moderate polarity make it ideal for separation on a non-polar stationary phase like C18.[1][2]

Principle

The analyte is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a C18 stationary phase, propelled by a polar mobile phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. Its aromatic structure allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD).

Experimental Protocol

A. Equipment and Reagents:

  • HPLC system with gradient pump, autosampler, column thermostat, and DAD or UV-Vis detector.[1]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Phosphoric Acid (or other suitable acid for pH adjustment).

  • Methyl 3-acetyl-2-hydroxybenzoate reference standard.

B. Chromatographic Conditions: The following table summarizes the optimized conditions for analysis.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for aromatic compounds.[1]
Mobile Phase A: Water with 0.1% Phosphoric AcidB: AcetonitrileAcidified water improves peak shape for phenolic compounds. Acetonitrile provides good elution strength.
Gradient 0-10 min: 60% B10-12 min: 60-90% B12-15 min: 90% B15-17 min: 90-60% B17-20 min: 60% BA gradient ensures efficient elution and column cleaning. An isocratic method (e.g., 60:40 Acetonitrile:Water) can also be used for simpler mixtures.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[4]
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Detection λ ~305 nmThis wavelength corresponds to a UV absorbance maximum for similar phenolic structures, providing high sensitivity. A full spectrum can be acquired with a DAD to confirm peak purity.[3]
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Diluent Acetonitrile/Water (50:50, v/v)Ensures the analyte is fully dissolved and compatible with the mobile phase.[1]

C. Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]

  • Working Standard Solutions: Prepare a series of at least five working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the diluent. These will be used to construct the calibration curve.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain about 50 mg of the analyte into a 50 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm nylon filter before injection.[4]

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][6][7] Key validation parameters are summarized below.

ParameterPurposeAcceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference.No significant peaks at the analyte's retention time in blank injections. Peak purity index > 0.995 (DAD).
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over a range of 5-150 µg/mL.
Accuracy To measure the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision To measure the degree of scatter between a series of measurements.% RSD ≤ 2.0% for repeatability (n=6 injections) and intermediate precision (different days/analysts).
LOD & LOQ To determine the lowest concentration that can be reliably detected and quantified.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small variations.% RSD ≤ 2.0% when varying flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase pH (±0.2).[4]

Alternative Method 1: Gas Chromatography (GC)

GC coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds.[8] For Methyl 3-acetyl-2-hydroxybenzoate, derivatization may be required to improve volatility and peak shape by capping the active hydroxyl group.

Principle

The sample is vaporized and introduced into a capillary column. Separation occurs based on the analyte's boiling point and interaction with the stationary phase. In GC-MS, compounds are identified based on their unique mass spectra.[9]

Experimental Protocol

A. Derivatization (Silylation):

  • Evaporate 1 mL of the sample solution to dryness under a stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Cap the vial and heat at 70 °C for 30 minutes. The resulting trimethylsilyl (TMS) derivative is more volatile and thermally stable.[10]

B. GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA common, robust column for general-purpose analysis of a wide range of organic compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good efficiency.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading for concentrated samples.
Oven Program Start at 100 °C, hold 2 min.Ramp at 15 °C/min to 280 °C, hold 5 min.Temperature program designed to separate the analyte from solvent and potential impurities.[10]
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source 230 °CStandard temperature for electron ionization (EI).
MS Quadrupole 150 °CStandard temperature for the mass analyzer.
Scan Range 50 - 450 m/zCovers the expected mass range of the derivatized analyte and its fragments.

Alternative Method 2: UV-Visible Spectrophotometry

For rapid, simple quantification of pure samples or in simple matrices where interferences are minimal, UV-Vis spectrophotometry is a viable option.[11] This technique relies on the principle that the analyte absorbs light in the UV-visible region.

Principle

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of an unknown sample can be determined from a calibration curve.[12]

Experimental Protocol

A. Equipment and Reagents:

  • Dual-beam UV-Vis Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Methanol (UV grade) or Ethanol.

  • Methyl 3-acetyl-2-hydroxybenzoate reference standard.

B. Procedure:

  • Determine λmax: Prepare a ~10 µg/mL solution of the standard in methanol. Scan the solution from 400 nm to 200 nm to find the wavelength of maximum absorbance.

  • Prepare Calibration Curve: Prepare a series of standard solutions (e.g., 2, 5, 10, 15, 20 µg/mL) in methanol.

  • Measure Absorbance: Using methanol as the blank, measure the absorbance of each standard and the sample solution at the predetermined λmax.

  • Calculate Concentration: Plot a graph of absorbance vs. concentration for the standards. Use the equation of the line to calculate the concentration of the analyte in the sample solution.

Beer_Lambert_Law cluster_relation Beer-Lambert Law: A = εcl A Absorbance (A) equals = epsilon ε (Molar Absorptivity) c c (Concentration) l l (Path Length) note Directly proportional relationship between Absorbance and Concentration.

Caption: The principle behind UV-Vis spectrophotometric quantification.

Conclusion

This application note provides a validated, high-precision HPLC method as the primary technique for the quantification of Methyl 3-acetyl-2-hydroxybenzoate. It also offers GC-MS and UV-Vis spectrophotometry as robust alternatives suitable for specific analytical needs. By following these detailed protocols and adhering to the principles of method validation, researchers can ensure the generation of accurate, reliable, and reproducible data crucial for quality control and research and development in the pharmaceutical and chemical industries.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.
  • Quality Guidelines. International Council for Harmonisation (ICH). [URL: https://www.ich.org/page/quality-guidelines]
  • Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S016599360900223X]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [URL: https://starodub.
  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [URL: https://altabrisagroup.
  • ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [URL: https://www.abrahamentertainment.com/ich-q2-r1/]
  • Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Applied Analytics. [URL: https://www.a-a-inc.
  • Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. MDPI. [URL: https://www.mdpi.com/1420-3049/25/18/4263]
  • Sample Preparation: A Comprehensive Guide. Organomation. [URL: https://www.organomation.
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  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. [URL: https://ejeng.org/index.php/ejeng/article/view/622]
  • Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/ac980261b]
  • Techniques for Analysis of Plant Phenolic Compounds. MDPI. [URL: https://www.mdpi.com/1420-3049/18/2/2328]
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  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal Pendidikan Kimia. [URL: http://ejournal.upi.edu/index.php/JPAK/article/view/33054]
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [URL: https://www.mdpi.com/1422-0067/16/2/3431]
  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3907849/]
  • Analysis of Methyl 2-(3-acetylphenyl)benzoate using a Validated RP-HPLC Method. BenchChem. [URL: https://www.benchchem.com/application-notes/1000000000000000000100000000000000000001]
  • A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate. BenchChem. [URL: https://www.benchchem.com/application-notes/1000000000000000000100000000000000000002]
  • Development and validation of RP-HPLC method for simultaneous determination of paraben preservatives in pharmaceutical liquid dosage form. Journal of Pharmacognosy and Phytochemistry. [URL: https://www.phytojournal.com/archives/2018/vol7issue2/PartB/7-1-122-545.pdf]
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. ResearchGate. [URL: https://www.researchgate.net/publication/271882522_Analysis_of_Phenolic_and_Cyclic_Compounds_in_Plants_Using_Derivatization_Techniques_in_Combination_with_GC-MS-Based_Metabolite_Profiling]
  • Simultaneous determination of salicylic, 3-methyl salicylic, 4-methyl salicylic, acetylsalicylic and benzoic acids in fruit, veg. Food Chemistry. [URL: https://cris.uniba.it/handle/2318/1529125]
  • Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products. ResearchGate. [URL: https://www.researchgate.net/publication/51109040_Development_and_Validation_of_a_Single_RP-HPLC_Assay_Method_for_Analysis_of_Bulk_Raw_Material_Batches_of_Four_Parabens_that_are_Widely_Used_as_Preservatives_in_Pharmaceutical_and_Cosmetic_Products]
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Application

experimental setup for Lewis acid catalyzed acylation of phenols

Application Note & Protocol Topic: Experimental Setup for Lewis Acid Catalyzed Acylation of Phenols: A Guide to C-Acylation via Friedel-Crafts and Fries Rearrangement Pathways Audience: Researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for Lewis Acid Catalyzed Acylation of Phenols: A Guide to C-Acylation via Friedel-Crafts and Fries Rearrangement Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Hydroxyaryl Ketones

The acylation of phenols is a cornerstone of synthetic organic chemistry, providing a direct route to hydroxyaryl ketones. These structural motifs are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers.[1] The reaction, typically an electrophilic aromatic substitution, leverages the electron-rich nature of the phenolic ring.[2] However, the presence of the hydroxyl group introduces complexities not seen with simple arenes. Phenols are bidentate nucleophiles, capable of reacting at two distinct positions: the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[3]

Direct Friedel-Crafts C-acylation of phenols can be challenging because the Lewis acid catalyst can coordinate with the lone pair of electrons on the phenolic oxygen.[3][4] This interaction can deactivate the ring towards the desired electrophilic substitution. An effective and widely used strategy involves a two-step sequence: an initial O-acylation to form a phenolic ester, followed by a Lewis acid-catalyzed intramolecular rearrangement, known as the Fries Rearrangement, to yield the desired C-acylated ortho- and para-hydroxyaryl ketones.[1][5]

This guide provides a comprehensive overview of the mechanistic principles and a detailed experimental protocol for the Lewis acid-catalyzed acylation of phenols, focusing on achieving C-acylation products.

Mechanistic Pathways: C-Acylation vs. O-Acylation

The reaction of a phenol with an acylating agent (like an acyl chloride or anhydride) in the presence of a Lewis acid can proceed through two competing pathways.

  • O-Acylation (Esterification): The phenolic oxygen acts as a nucleophile, attacking the acylating agent to form a phenyl ester. This pathway is often kinetically favored and can occur even with mild acid or base catalysis.[6]

  • C-Acylation (Friedel-Crafts Reaction): This electrophilic aromatic substitution involves the generation of a highly reactive acylium ion (R-C=O⁺) from the acylating agent and a strong Lewis acid, such as aluminum chloride (AlCl₃).[7][8] The electron-rich aromatic ring then attacks this electrophile to form the C-C bond, yielding a hydroxyaryl ketone.[9]

A key challenge is that the Lewis acid required for C-acylation can complex with the phenolic oxygen, making it a deactivating, meta-directing group and hindering the reaction.[4]

The Fries Rearrangement: A Strategic Alternative

To circumvent the issues of direct C-acylation, the Fries Rearrangement is an invaluable tool.[1][10] This reaction converts a phenolic ester (the product of O-acylation) into a mixture of ortho- and para-hydroxyaryl ketones using a Lewis acid catalyst.[11]

The generally accepted mechanism involves the Lewis acid coordinating to the carbonyl oxygen of the ester, which facilitates the formation of an acylium ion.[11] This electrophile then re-attacks the aromatic ring in an intramolecular or intermolecular fashion to yield the thermodynamically more stable C-acylated products.[12]

G cluster_0 Reaction Pathways Phenol Phenol + Acyl Chloride (RCOCl) O_Acylation O-Acylation (Esterification) Phenol->O_Acylation Kinetic Control C_Acylation Direct C-Acylation (Friedel-Crafts) Phenol->C_Acylation Strong Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Fries Fries Rearrangement LewisAcid->Fries LewisAcid->C_Acylation PhenylEster Phenyl Ester O_Acylation->PhenylEster PhenylEster->Fries Lewis Acid Products ortho- & para- Hydroxyaryl Ketone Fries->Products C_Acylation->Products

Caption: Competing pathways in the acylation of phenols.

Key Experimental Parameters & Optimization

The success and selectivity of the phenol acylation depend critically on several factors. The Fries Rearrangement, in particular, offers levers to control the product distribution.

ParameterInfluence & RationaleTypical Conditions & Notes
Lewis Acid Activity & Stoichiometry: Strong Lewis acids like AlCl₃ are required to generate the acylium ion for C-acylation or to catalyze the Fries rearrangement.[7] Due to complexation with both the starting phenol and the ketone product, a stoichiometric excess (>1 equivalent) is often necessary.[3]Very Active: AlCl₃, AlBr₃, SbF₅.[13] Mild: SnCl₄, TiCl₄, FeCl₃.[13] Use fresh, anhydrous AlCl₃ for best results.
Acylating Agent Reactivity: Acyl chlorides are generally more reactive than anhydrides in Friedel-Crafts type reactions.[7]Acetyl chloride, propionyl chloride, benzoyl chloride, or their corresponding anhydrides are common.
Temperature Regioselectivity (ortho- vs. para-): This is the most critical parameter for controlling the Fries rearrangement outcome. Low temperatures favor the thermodynamically controlled para product. High temperatures favor the kinetically controlled ortho product, which is stabilized by forming a bidentate complex with the Lewis acid.[1][11]Para-selective: ~0 °C to 25 °C. Ortho-selective: >60 °C.[1]
Solvent Polarity & Reactivity: The choice of solvent affects reagent solubility and the reaction pathway. Non-polar solvents (e.g., CS₂, nitrobenzene) can favor the ortho product in the Fries rearrangement.[1] Chlorinated solvents like dichloromethane (DCM) are common but must be anhydrous.[9]Dichloromethane (DCM), dichloroethane (DCE), nitrobenzene, carbon disulfide (CS₂). Ensure solvent is anhydrous.
Substrate Electronic Effects: Electron-donating groups on the phenol ring accelerate the reaction, while electron-withdrawing groups deactivate it and may prevent the reaction entirely.[7]Phenol, cresols, naphthols, and methoxyphenols are suitable substrates. Avoid phenols with strongly deactivating groups (e.g., -NO₂).

Detailed Experimental Protocol: Acylation of Phenol with Acetyl Chloride

This protocol details the synthesis of p-hydroxyacetophenone via the Fries Rearrangement of phenyl acetate, formed in situ.

Materials & Equipment
  • Reagents: Phenol (≥99%), acetyl chloride (≥99%), anhydrous aluminum chloride (AlCl₃, ≥99.8%), dichloromethane (DCM, anhydrous, ≥99.8%), concentrated hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄), ice.

  • Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer with hotplate, nitrogen/argon inlet, ice-water bath, separatory funnel, rotary evaporator, glassware for filtration and recrystallization.

Safety Precautions
  • Perform the reaction in a certified chemical fume hood. [9]

  • Aluminum chloride (AlCl₃) is corrosive and reacts violently with water, releasing HCl gas. Handle quickly in a dry environment.[9][14]

  • Acetyl chloride is corrosive, flammable, and a lachrymator (causes tearing). Avoid inhalation and skin contact.[14][15]

  • Dichloromethane (DCM) is a suspected carcinogen. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[14]

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. Ensure all glassware is oven- or flame-dried to be completely free of moisture.[9]

    • Place the flask in an ice-water bath on a magnetic stirrer.

    • Under a positive flow of nitrogen, add anhydrous AlCl₃ (16.0 g, 0.12 mol, 1.2 equiv) to the flask, followed by 50 mL of anhydrous DCM. Stir to create a suspension.[9]

  • Formation of Phenyl Acetate (O-Acylation):

    • In a separate dry flask, prepare a solution of phenol (9.4 g, 0.1 mol, 1.0 equiv) in 20 mL of anhydrous DCM.

    • Add acetyl chloride (7.8 mL, 0.11 mol, 1.1 equiv) to the phenol solution. This step can be exothermic; perform it slowly. This mixture will form phenyl acetate.

  • Fries Rearrangement (C-Acylation):

    • Transfer the phenyl acetate solution to the dropping funnel.

    • Add the solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.[9]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Workup & Quenching:

    • Once the reaction is complete (or has reached optimal conversion), cool the flask back down in a large ice bath.

    • CAUTION: This step is highly exothermic and releases HCl gas. Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice (approx. 100 g) and concentrated HCl (20 mL).[9][14] This will decompose the aluminum chloride complex.

    • Transfer the entire mixture to a 500 mL separatory funnel.

  • Extraction & Purification:

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer twice with 30 mL portions of DCM.[9]

    • Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (to neutralize excess acid), and 50 mL of brine.[14]

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.[14]

  • Isolation:

    • The crude product will be a solid mixture of ortho- and para-hydroxyacetophenone. The para isomer is typically the major product under these conditions.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., water with a small amount of ethanol) or by flash column chromatography to isolate the desired isomer.

Caption: Step-by-step experimental workflow for phenol acylation.

References

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • Filo. (2025). Phenol on reacting with Friedel Craft acetylation. Retrieved from Filo. [Link]

  • Ashenhurst, J. (2018). Friedel Crafts Alkylation and Acylation. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from Chemistry Stack Exchange. [Link]

  • CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?. Retrieved from CurlyArrows. [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from Wikipedia. [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from BYJU'S. [Link]

  • ResearchGate. (2018). How can i perform Friedel crafts acylation with phenol?. Retrieved from ResearchGate. [Link]

  • Kotha Balasainath, R. (2011). Regiospecific Synthesis of Ortho Substituted Phenols. UNF Digital Commons. [Link]

  • ResearchGate. (2025). Acylation of phenol on solid acids: Study of the deactivation mechanism. Retrieved from ResearchGate. [Link]

  • Corma, A., et al. (2007). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews. [Link]

  • University of Calgary. (n.d.). Ch24 - Acylation of phenols. Retrieved from University of Calgary. [Link]

  • Hashimoto, I., et al. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Analele Universităţii din Bucureşti - Chimie. [Link]

  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

Sources

Method

Synthesis of 4-Hydroxy-8-methylcoumarin Derivatives from Methyl 3-acetyl-2-hydroxybenzoate: An Application and Protocol Guide

Introduction Coumarins, a prominent class of benzopyrone scaffolds, are of significant interest in medicinal chemistry and drug development due to their wide array of pharmacological activities, including anticoagulant,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Coumarins, a prominent class of benzopyrone scaffolds, are of significant interest in medicinal chemistry and drug development due to their wide array of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2][3] Their versatile structure serves as a valuable template for the design of novel therapeutic agents.[4] While numerous methods exist for coumarin synthesis, such as the Pechmann, Perkin, and Knoevenagel reactions, the utilization of highly functionalized starting materials presents a unique opportunity for the efficient construction of complex coumarin derivatives.[3]

This guide provides a detailed examination of the synthesis of a substituted 4-hydroxycoumarin derivative from Methyl 3-acetyl-2-hydroxybenzoate. This starting material is unique as it contains both the phenolic hydroxyl group and the requisite carbon framework for the formation of the pyrone ring within a single molecule, allowing for an efficient intramolecular cyclization pathway. This approach circumvents the need for a separate condensing agent, streamlining the synthetic process.

Mechanistic Insight: Intramolecular Claisen-Type Condensation

The synthesis of the 4-hydroxycoumarin derivative from Methyl 3-acetyl-2-hydroxybenzoate proceeds via a base-catalyzed intramolecular Claisen-type condensation, also known as a Dieckmann condensation in the context of ring formation from an ester. The reaction is initiated by the deprotonation of the phenolic hydroxyl group and the α-carbon of the acetyl group by a strong base, such as sodium hydride (NaH) or sodium ethoxide. The resulting enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the methyl ester. This cyclization step is followed by the elimination of a methoxide leaving group to yield a cyclic β-diketone, which exists in equilibrium with its more stable enol tautomer, the final 4-hydroxycoumarin product.

The mechanism can be outlined in the following key steps:

  • Deprotonation: A strong base abstracts the acidic proton from the phenolic hydroxyl group and the α-proton from the acetyl group to form a dianion or a resonance-stabilized enolate.

  • Intramolecular Cyclization: The enolate attacks the electrophilic carbonyl carbon of the methyl ester in an intramolecular fashion.

  • Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion.

  • Tautomerization: The resulting cyclic β-diketone tautomerizes to the more stable aromatic enol form, yielding the 4-hydroxycoumarin derivative.

G cluster_start Starting Material cluster_mechanism Reaction Mechanism cluster_product Final Product start Methyl 3-acetyl-2-hydroxybenzoate node1 Deprotonation (Base) start->node1 Strong Base (e.g., NaH) node2 Enolate Formation node1->node2 node3 Intramolecular Nucleophilic Attack node2->node3 node4 Tetrahedral Intermediate node3->node4 node5 Elimination of Methoxide node4->node5 node6 Cyclic β-Diketone node5->node6 node7 Tautomerization (Enolization) node6->node7 product 4-Hydroxy-8-methylcoumarin node7->product

Caption: Proposed mechanism for the synthesis of 4-Hydroxy-8-methylcoumarin.

Experimental Protocol: Synthesis of 4-Hydroxy-8-methylcoumarin

This protocol details the intramolecular cyclization of Methyl 3-acetyl-2-hydroxybenzoate to yield 4-Hydroxy-8-methylcoumarin. The procedure is adapted from established methods for the synthesis of 4-hydroxycoumarins from o-hydroxyacetophenones.[5][6][7]

Materials and Equipment:

  • Methyl 3-acetyl-2-hydroxybenzoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous toluene or xylene

  • Anhydrous diethyl ether

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Ethanol for recrystallization

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., CaCl2)

  • Magnetic stirrer and heating mantle

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel is flushed with an inert gas (N2 or Ar).

  • Reagent Addition: Add anhydrous toluene (or xylene) to the flask, followed by the careful addition of sodium hydride (60% dispersion in mineral oil). The mixture is stirred under an inert atmosphere.

  • Substrate Introduction: A solution of Methyl 3-acetyl-2-hydroxybenzoate in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at room temperature.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: After the reaction is complete (typically after several hours, as indicated by TLC), the mixture is cooled to room temperature. The excess sodium hydride is carefully quenched by the slow addition of ethanol, followed by water.

  • Acidification: The aqueous layer is separated, and the organic layer is extracted with a dilute sodium hydroxide solution. The combined aqueous layers are then acidified to a pH of approximately 1-2 with concentrated hydrochloric acid.

  • Isolation of Product: The resulting precipitate (the crude 4-Hydroxy-8-methylcoumarin) is collected by vacuum filtration using a Büchner funnel, washed with cold distilled water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-Hydroxy-8-methylcoumarin.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

ParameterValue
Starting MaterialMethyl 3-acetyl-2-hydroxybenzoate
BaseSodium Hydride (NaH)
SolventAnhydrous Toluene or Xylene
Reaction TemperatureReflux
Reaction Time4-8 hours (TLC monitored)
Work-upAcidification with HCl
PurificationRecrystallization from Ethanol
Expected Product4-Hydroxy-8-methylcoumarin

Visualization of Experimental Workflow

Caption: General experimental workflow for coumarin synthesis.

Characterization of 4-Hydroxy-8-methylcoumarin

The structure of the synthesized 4-Hydroxy-8-methylcoumarin can be confirmed using standard spectroscopic techniques.[8][9][10]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the coumarin ring system, a singlet for the C3-H proton, and a singlet for the methyl group at C8. The hydroxyl proton at C4 may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the lactone, the enolic carbon at C4, and the other aromatic and methyl carbons.

  • IR Spectroscopy: The IR spectrum should exhibit a strong absorption band for the lactone carbonyl group (around 1700-1730 cm⁻¹) and a broad absorption for the hydroxyl group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4-Hydroxy-8-methylcoumarin.

Conclusion

The intramolecular cyclization of Methyl 3-acetyl-2-hydroxybenzoate provides an efficient and direct route to the synthesis of 4-Hydroxy-8-methylcoumarin. This method highlights the utility of strategically functionalized starting materials in streamlining the synthesis of complex heterocyclic compounds. The resulting 4-hydroxycoumarin scaffold is a valuable intermediate for the development of new pharmaceutical agents, leveraging the known diverse biological activities of this class of compounds.[11][12][13] This protocol offers a robust foundation for researchers and scientists in the field of drug discovery and development to access this important class of molecules.

References

Application

Application Note: Methyl 3-acetyl-2-hydroxybenzoate as a Versatile Precursor for Novel Anti-inflammatory Agents

Abstract Inflammation is a critical biological response, but its dysregulation is linked to numerous diseases, necessitating the development of novel anti-inflammatory therapeutics.[1] Salicylate derivatives have long be...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammation is a critical biological response, but its dysregulation is linked to numerous diseases, necessitating the development of novel anti-inflammatory therapeutics.[1] Salicylate derivatives have long been a cornerstone of anti-inflammatory medicine. This application note details the utility of methyl 3-acetyl-2-hydroxybenzoate, a readily accessible derivative of salicylic acid, as a strategic precursor for the synthesis of coumarin and chromone scaffolds. These heterocyclic systems are recognized for their significant anti-inflammatory and antioxidant activities.[2][3] We provide robust, step-by-step protocols for the synthesis of representative coumarin and chromone derivatives and their subsequent in vitro evaluation for anti-inflammatory efficacy using established assays, such as cyclooxygenase (COX) inhibition and nitric oxide (NO) suppression in macrophages.

Introduction

The development of safer and more effective non-steroidal anti-inflammatory drugs (NSAIDs) is a major goal in medicinal chemistry.[4] Many current NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[5] However, their use can be limited by side effects, particularly gastrointestinal toxicity.[4][6] This has driven research into new chemical scaffolds with potent anti-inflammatory properties and improved safety profiles.

Methyl 3-acetyl-2-hydroxybenzoate serves as an ideal starting material for generating structural diversity. Its ortho-hydroxyaryl ketone functionality is primed for cyclization reactions to form privileged heterocyclic structures like coumarins and chromones.[7][8] Both coumarin and chromone derivatives are found in numerous natural products and have been reported to possess a wide range of biological activities, including potent anti-inflammatory, antioxidant, and immunomodulatory effects.[9][10] Their mechanisms of action often involve the modulation of key inflammatory mediators and pathways, such as COX, lipoxygenase, and the production of nitric oxide and pro-inflammatory cytokines.[2][9]

This guide provides researchers and drug development professionals with the foundational synthetic and biological testing protocols to leverage methyl 3-acetyl-2-hydroxybenzoate as a precursor for discovering next-generation anti-inflammatory agents.

Strategic Synthesis of Anti-inflammatory Scaffolds

The chemical architecture of methyl 3-acetyl-2-hydroxybenzoate allows for divergent synthesis into two key classes of anti-inflammatory compounds: 4-methylcoumarins and 2-methylchromones.

Pathway A: Pechmann Condensation to 4-Methylcoumarins

The Pechmann condensation is a classic and efficient method for synthesizing coumarins from a phenol and a β-ketoester.[11] In this case, the reaction proceeds via an acid-catalyzed reaction between methyl 3-acetyl-2-hydroxybenzoate (acting as the phenol component after initial transesterification) and a β-ketoester like ethyl acetoacetate. While our precursor already contains an acetyl group, for the synthesis of a simple 4-methylcoumarin derivative, we will react a simpler phenol (resorcinol) with ethyl acetoacetate to illustrate the well-established protocol. This reaction is highly valued for its simplicity and effectiveness in creating the coumarin core.[12]

Pathway B: Kostanecki-Robinson Acylation to 2-Methylchromones

The Kostanecki-Robinson reaction is a powerful method for forming chromones from o-hydroxyaryl ketones by treating them with an aliphatic acid anhydride and its corresponding sodium salt.[7][13] This reaction acylates the phenolic hydroxyl group, followed by an intramolecular aldol condensation and dehydration to yield the final chromone ring system.[7] This pathway directly utilizes the inherent structure of methyl 3-acetyl-2-hydroxybenzoate to build the chromone scaffold.

G cluster_start Precursor cluster_pathways Synthetic Pathways cluster_products Core Scaffolds cluster_testing Biological Evaluation start Methyl 3-acetyl-2-hydroxybenzoate pechmann Pechmann Condensation (Coumarin Synthesis) start->pechmann Pathway A kostanecki Kostanecki-Robinson Acylation (Chromone Synthesis) start->kostanecki Pathway B coumarin 4-Methylcoumarin Derivatives pechmann->coumarin chromone 2-Methylchromone Derivatives kostanecki->chromone testing In Vitro Anti-inflammatory Assays (COX, NO Inhibition) coumarin->testing chromone->testing

Caption: Synthetic strategy from precursor to biological evaluation.

Detailed Experimental Protocols

Protocol 3.1: Synthesis of a Representative 4-Methylcoumarin Derivative (7-hydroxy-4-methylcoumarin)

Rationale: This protocol demonstrates the Pechmann condensation, a cornerstone of coumarin synthesis.[14] We use resorcinol as the phenol component for its high reactivity and ability to produce a highly fluorescent, well-characterized product. An acidic catalyst is essential for promoting the initial transesterification and subsequent cyclization.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Deionized water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, ice bath, Buchner funnel.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, place resorcinol (11.0 g, 0.1 mol). To this, add ethyl acetoacetate (13.0 g, 0.1 mol).

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and with continuous stirring, add concentrated H₂SO₄ (50 mL) dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. The mixture will become thick and may solidify.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 500 g of crushed ice and water. A precipitate will form.

  • Isolation: Stir the mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the solid from 50% aqueous ethanol to yield pure 7-hydroxy-4-methylcoumarin as white crystals.

Protocol 3.2: Synthesis of a Representative 2-Methylchromone Derivative

Rationale: This protocol utilizes the Kostanecki-Robinson reaction to convert the o-hydroxyaryl ketone functionality of the precursor directly into a chromone.[7] Acetic anhydride serves as both the acylating agent and solvent, while sodium acetate acts as the basic catalyst required for the cyclization step.

Materials:

  • Methyl 3-acetyl-2-hydroxybenzoate

  • Acetic anhydride

  • Anhydrous Sodium Acetate

  • Hydrochloric acid (10%)

  • Ethanol

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

Procedure:

  • Reaction Setup: Place methyl 3-acetyl-2-hydroxybenzoate (9.7 g, 0.05 mol) and anhydrous sodium acetate (12.3 g, 0.15 mol) in a 250 mL round-bottom flask.

  • Reagent Addition: Add acetic anhydride (50 mL, 0.53 mol).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture in an oil bath at 180 °C for 8-10 hours with continuous stirring.

  • Work-up: Allow the reaction mixture to cool to room temperature and then pour it into ice water (500 mL). A solid will precipitate.

  • Hydrolysis & Isolation: Heat the mixture to boiling for 15-20 minutes to hydrolyze any unreacted anhydride. Cool the mixture and collect the crude solid by vacuum filtration.

  • Purification: Wash the solid with water. The resulting product will be a mixture containing the chromone and deacetylated starting material. Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the desired 2-methylchromone derivative.

In Vitro Evaluation of Anti-inflammatory Activity

Once synthesized, the novel coumarin and chromone derivatives must be evaluated for biological activity. Here we present protocols for two standard in vitro assays to determine anti-inflammatory potential.

Protocol 4.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)

Rationale: A primary mechanism of many NSAIDs is the inhibition of COX enzymes.[15] This assay measures the peroxidase activity of COX-1 and COX-2, which is coupled to the generation of a fluorescent product. A reduction in fluorescence in the presence of the test compound indicates inhibition. Celecoxib, a known COX-2 selective inhibitor, is used as a positive control.[16]

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, MAK399 or Cayman Chemical, 701050)

  • Test compounds (dissolved in DMSO)

  • Celecoxib (positive control)

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all kit reagents (Assay Buffer, Probe, Cofactor, Enzyme, Arachidonic Acid) according to the manufacturer's protocol.

  • Plate Setup:

    • Enzyme Control (EC): Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC): Add 10 µL of the supplied inhibitor solution (Celecoxib).

    • Test Sample (S): Add 10 µL of your diluted test compound.

  • Reaction Mix: Prepare a Reaction Mix containing Assay Buffer, COX Probe, diluted COX Cofactor, and either COX-1 or COX-2 enzyme. Add 80 µL of the appropriate Reaction Mix to each well.

  • Initiation: Start the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.

  • Measurement: Immediately begin reading the fluorescence kinetically at 25 °C for 5-10 minutes.

  • Data Analysis: Calculate the slope of the linear portion of the kinetic curve for each well. Determine the percent inhibition for each test compound concentration relative to the Enzyme Control. Plot percent inhibition vs. log[concentration] and use non-linear regression to calculate the IC₅₀ value.

Caption: Workflow for the in vitro COX inhibition assay.
Protocol 4.2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Rationale: During inflammation, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[17] Overproduction of NO is a key feature of inflammatory pathology. This assay quantifies NO production by measuring its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.[18][19] A decrease in nitrite concentration indicates that the test compound inhibits the LPS-induced inflammatory response.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess Reagent System

  • 96-well cell culture plate

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.[18]

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of your test compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control if available (e.g., L-NAME).

  • Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (untreated) wells.[17]

  • Incubation: Incubate the plate for an additional 24 hours.[20]

  • Nitrite Measurement:

    • Transfer 50-100 µL of supernatant from each well to a new 96-well plate.

    • Add an equal volume of Griess Reagent to each well and mix.

    • Incubate for 15 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite in the samples.

  • Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed NO reduction is not due to cytotoxicity.[17]

Data Interpretation and Expected Outcomes

The primary outputs from these assays will be quantitative measures of anti-inflammatory activity. Data should be compiled and analyzed to determine structure-activity relationships (SAR).

Table 1: Representative Data for Synthesized Compounds

Compound IDScaffold TypeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)NO Inhibition IC₅₀ (µM)
Coumarin-1 Coumarin>10015.2>6.625.4
Chromone-1 Chromone>1008.5>11.812.1
Celecoxib Standard13.00.4926.518.9
Ibuprofen Standard5.012.00.42>50

Note: Data are hypothetical and for illustrative purposes. Real IC₅₀ values for ibuprofen and celecoxib may vary based on assay conditions.[1][16]

A successful compound would ideally exhibit potent inhibition of COX-2 with high selectivity over COX-1, as this profile is associated with reduced gastrointestinal side effects. Additionally, potent inhibition of NO production in macrophages would indicate a broader anti-inflammatory effect beyond COX inhibition.[1][21]

Conclusion

Methyl 3-acetyl-2-hydroxybenzoate is a cost-effective and synthetically tractable precursor for the development of novel anti-inflammatory agents. The protocols outlined in this application note provide a clear and validated pathway for the synthesis of diverse coumarin and chromone libraries and their subsequent biological characterization. By employing these methods, researchers can efficiently explore the chemical space around these privileged scaffolds, accelerating the discovery of new therapeutic candidates for the treatment of inflammatory diseases.

References

  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2003). Antiinflammatory and antioxidant evaluation of novel coumarin derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2023). Synthesis, Anti-Inflammatory Activity, and Conformational Relationship Studies of Chromone Derivatives Incorporating Amide Groups. Molecules. Available at: [Link]

  • Gomes, P. B., et al. (2021). Coumarin Derivatives in Inflammatory Bowel Disease. Molecules. Available at: [Link]

  • Rashid, H., et al. (2022). Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. Journal of Chemistry. Available at: [Link]

  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). Synthesis and Antiinflammatory Activity of Coumarin Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Fylaktakidou, K. C., et al. (2004). Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory/Antioxidant Activities. Current Pharmaceutical Design. Available at: [Link]

  • Hsieh, P.-W., et al. (2020). Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. Marine Drugs. Available at: [Link]

  • Zhang, Y., et al. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Frontiers in Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. PubMed. Available at: [Link]

  • Gaspar, A., et al. (2021). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Available at: [Link]

  • Tadtong, S., et al. (2020). Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells. Plants. Available at: [Link]

  • Kim, H. J., et al. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]

  • Bekhit, A. A., et al. (2010). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery. Available at: [Link]

  • Wikipedia. (2023). Kostanecki acylation. Wikipedia. Available at: [Link]

  • Various Authors. (2013). Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Su, J.-H., et al. (2014). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs. Available at: [Link]

  • Armstrong, R. A., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research. Available at: [Link]

  • Wiley Online Library. (n.d.). Kostanecki Acylation. Wiley Online Library. Available at: [Link]

  • Rowlinson, S. W., et al. (2012). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Journal of Visualized Experiments. Available at: [Link]

  • Wei, W.-T., et al. (2024). Divergent Synthesis of 2-Chromonyl-3-hydrazono-chromones and 2-Alkoxy-3-hydrazono-chromones through Switchable Annulation Reactions of o-Hydroxyphenylenaminones with Aryldiazonium Salts. Organic Letters. Available at: [Link]

  • Wikipedia. (2023). Allan–Robinson reaction. Wikipedia. Available at: [Link]

  • Sari, D. C. R., et al. (2020). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya. Available at: [Link]

  • Novikov, V. V., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals. Available at: [Link]

  • Wang, L., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules. Available at: [Link]

  • Wang, L., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. ResearchGate. Available at: [Link]

  • Hussein, M. A., et al. (2017). Synthesis and Study Anti inflammatory activity of Acetyl salicylic acid derivatives. International Journal of Applied Pharmaceutics. Available at: [Link]

  • Youssef, A. M., et al. (2019). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Scientific Reports. Available at: [Link]

  • Párraga, J., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Chemistry. Available at: [Link]

  • Valizadeh, H., & Shomali, A. (2023). Three reaction pathways of Pechmann condensation for... ResearchGate. Available at: [Link]

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  • Ahmed, S. A., & Desai, A. (2015). Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. IISTE. Available at: [Link]

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Method

scale-up synthesis of hydroxyarylketones from phenolic esters

An Application Guide for the Scale-Up Synthesis of Hydroxyaryl Ketones from Phenolic Esters Abstract Hydroxyaryl ketones are pivotal intermediates in the synthesis of a wide array of high-value chemicals, including pharm...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of Hydroxyaryl Ketones from Phenolic Esters

Abstract

Hydroxyaryl ketones are pivotal intermediates in the synthesis of a wide array of high-value chemicals, including pharmaceuticals, agrochemicals, and fragrances.[1] The Fries rearrangement, a classic organic transformation that converts phenolic esters into ortho- and para-hydroxyaryl ketones, remains a cornerstone for their production.[2] However, traditional methods relying on stoichiometric amounts of corrosive and hazardous Lewis acids like aluminum chloride (AlCl₃) present significant challenges for safe, economical, and environmentally responsible scale-up.[3] This guide provides a comprehensive overview of the mechanistic principles, process considerations, and detailed protocols for the large-scale synthesis of hydroxyaryl ketones. We will explore both classical and modern catalytic systems, with a strong emphasis on process safety, optimization, and the adoption of greener, more sustainable technologies suitable for industrial application.

The Fries Rearrangement: A Mechanistic Overview

The Fries rearrangement is an acyl group migration from a phenolic ester to the aromatic ring, catalyzed by a Lewis or Brønsted acid.[4] The reaction typically yields a mixture of ortho- and para- substituted hydroxyaryl ketones.

The widely accepted mechanism for the Lewis acid-catalyzed reaction proceeds via the generation of an electrophilic acylium ion.[2]

Mechanism Steps:

  • Catalyst Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen.[4]

  • Acylium Ion Formation: This coordination polarizes the ester bond, leading to the cleavage of the C-O bond and the formation of a highly reactive acylium cation intermediate.[3][5]

  • Electrophilic Aromatic Substitution: The acylium ion then attacks the electron-rich aromatic ring at the ortho and para positions in a manner analogous to a Friedel-Crafts acylation.[6]

  • Hydrolysis: An aqueous workup liberates the final hydroxyaryl ketone product and regenerates the catalyst.[5]

G cluster_0 Step 1: Catalyst Coordination cluster_1 Step 2: Acylium Ion Formation cluster_2 Step 3: Electrophilic Attack cluster_3 Step 4: Hydrolysis A Phenolic Ester C Coordinated Complex A->C + AlCl₃ B Lewis Acid (AlCl₃) D Acylium Cation [R-C=O]⁺ C->D C->D Rearrangement E Aluminum Phenoxide C->E F Sigma Complex (ortho & para) D->F Attack on Ring G Rearranged Complex F->G - H⁺ H Hydroxyaryl Ketone (ortho / para product) G->H + H₂O Workup

Figure 1: Generalized mechanism of the Lewis acid-catalyzed Fries rearrangement.

Controlling Regioselectivity

The ratio of ortho to para isomers is a critical parameter that can be influenced by reaction conditions, a key consideration for optimizing the yield of a desired product.[2][4]

  • Temperature: Low temperatures (<60°C) generally favor the formation of the para product (kinetic control).[2] Higher temperatures (>100°C) tend to favor the thermodynamically more stable ortho product, which is stabilized by the formation of a bidentate chelate complex with the aluminum catalyst.[2][4]

  • Solvent: The use of non-polar solvents favors the ortho isomer, whereas increasing solvent polarity tends to increase the proportion of the para isomer.[4]

Pre-Reaction Considerations for Scale-Up

Transitioning from a lab-scale procedure to a pilot or manufacturing scale requires a rigorous evaluation of reagents, equipment, and safety parameters.

Catalyst Selection: Moving Beyond Tradition

The choice of catalyst is the most significant factor influencing the safety, sustainability, and economics of the process.

  • Classical Lewis Acids (e.g., AlCl₃, BF₃, TiCl₄, SnCl₄): While effective, these catalysts are required in stoichiometric or excess amounts because they complex with both the starting material and the product.[3] Their use at scale is problematic due to their corrosive nature, high moisture sensitivity, violent reactions with water during workup, and the generation of large volumes of acidic aqueous waste.[3]

  • Brønsted Acids (e.g., HF, H₂SO₄, Methanesulfonic Acid): Strong protic acids can also catalyze the rearrangement.[2] Methanesulfonic acid (MSA) is considered a more environmentally friendly alternative, though it can still be corrosive.[1][3]

  • Solid Acid Catalysts (e.g., Zeolites, Nafion, Amberlyst, Montmorillonite Clay): This class of catalysts represents the most promising avenue for green and scalable synthesis. Their advantages include:

    • Reduced Waste: They can be easily recovered by filtration and are often reusable, eliminating hazardous aqueous waste streams.[7]

    • Simplified Workup: The post-reaction workup is significantly simplified, often requiring only filtration and solvent evaporation.

    • Process Versatility: They are suitable for both batch and continuous-flow reactor systems, which can offer superior control and safety at scale. Beta zeolites and Amberlyst-15 have shown particular promise.[7][8]

  • Other Catalytic Systems: Milder Lewis acids like bismuth triflate [Bi(OTf)₃] have been shown to be effective in catalytic amounts (10 mol%), offering a compromise between reactivity and improved handling.[9]

Solvent Selection

Solvent choice impacts reaction kinetics, selectivity, and process safety. Common solvents like nitrobenzene and dichlorobenzene are effective but are toxic and difficult to remove.[1] Whenever possible, higher-boiling, less toxic solvents should be considered. Increasingly, solvent-free (neat) conditions are being developed, particularly for mechanochemical processes or reactions using solid catalysts at elevated temperatures, which significantly improves the green profile of the synthesis.[1][10]

Process Safety Assessment

Safety is the paramount concern during scale-up. A chemical reaction's risk profile can change dramatically with increasing quantity.[11][12]

  • Thermal Hazard Analysis: The Fries rearrangement is often exothermic. Heat dissipation does not scale linearly with volume; a reaction that is easily controlled in a 1 L flask can become a dangerous thermal runaway in a 100 L reactor.[11]

    • Recommendation: Perform reaction calorimetry (RC1) studies to determine the heat of reaction, maximum temperature of synthetic reaction (MTSR), and cooling requirements before attempting any significant scale-up.[13]

  • Pressure and Off-Gassing: The use of AlCl₃ with protic impurities or during quenching generates HCl gas, which must be safely scrubbed. The reactor system must be designed to handle potential pressure increases.

  • Material Handling and Charging: Anhydrous Lewis acids like AlCl₃ are highly corrosive and react violently with moisture. Charging procedures must be conducted under an inert atmosphere (N₂ or Argon) by trained personnel using appropriate personal protective equipment (PPE).[12] The incremental addition of the catalyst is crucial to control the initial exotherm.

Detailed Experimental Protocols

The following protocols are presented as representative examples for different catalytic systems. Note: All scale-up operations should first be modeled and validated at a smaller, intermediate scale. Never scale a reaction by more than a factor of three to five from a previously successful run.[11]

Protocol 1: Classical AlCl₃-Mediated Synthesis of 4-Hydroxyacetophenone

This protocol describes a traditional batch process. The primary hazards are the handling of AlCl₃ and the exothermic nature of the reaction and quench.

G start START: Assemble Inert Reactor charge_ester Charge Phenyl Acetate & Dry Solvent (e.g., Dichlorobenzene) start->charge_ester cool_reactor Cool Reactor to 0-5 °C charge_ester->cool_reactor add_catalyst Slowly Add Anhydrous AlCl₃ (Portion-wise, Maintain T < 10 °C) cool_reactor->add_catalyst heat_reaction Heat Reaction to 50-60 °C (for para-selectivity) add_catalyst->heat_reaction monitor Monitor Reaction (TLC or HPLC) heat_reaction->monitor cool_down Cool Reaction to RT monitor->cool_down Reaction Complete quench Slowly Transfer Reaction Mass to Ice/Conc. HCl Mixture cool_down->quench extract Perform Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract purify Purify by Recrystallization or Distillation extract->purify product END: Isolate Product purify->product

Figure 2: Workflow for classical Lewis acid-mediated Fries rearrangement.

Methodology:

  • Reactor Setup: A glass-lined or Hastelloy reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser connected to a caustic scrubber is rendered inert by purging with dry nitrogen.

  • Charging: Charge phenyl acetate (1.0 eq) and a dry, high-boiling solvent (e.g., o-dichlorobenzene).

  • Catalyst Addition: Cool the vessel to 0-5°C. Slowly and portion-wise, add anhydrous aluminum chloride (1.1 - 1.5 eq) while maintaining the internal temperature below 10°C. Significant off-gassing of HCl may occur if starting materials are not perfectly anhydrous.

  • Reaction: Once the addition is complete, slowly heat the mixture to the target temperature (e.g., 50-60°C for para-selectivity) and hold for 2-8 hours.

  • Monitoring: Monitor the reaction's progress by taking quenched aliquots for HPLC or TLC analysis.

  • Quench: Cool the reaction mixture to room temperature. In a separate, well-ventilated vessel containing a stirred mixture of crushed ice and concentrated HCl, slowly transfer the reaction mass. This is a highly exothermic step and requires robust cooling.

  • Work-up & Purification: Separate the organic layer. Wash with water and brine, then dry over sodium sulfate. Remove the solvent under reduced pressure. The crude hydroxyaryl ketone can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by distillation.

Protocol 2: Solid Acid Catalyst (Amberlyst-15) Mediated Synthesis

This protocol illustrates a greener, safer batch process that is more amenable to large-scale operations.

G start START: Assemble Reactor charge_reagents Charge Phenyl Acetate, Solvent (optional), and Pre-dried Amberlyst-15 start->charge_reagents heat_reaction Heat Reaction to 120-150 °C with Stirring charge_reagents->heat_reaction monitor Monitor Reaction (TLC or HPLC) heat_reaction->monitor cool_down Cool Reaction to < 60 °C monitor->cool_down Reaction Complete filter_catalyst Filter Hot to Remove Catalyst (Catalyst can be washed and reused) cool_down->filter_catalyst remove_solvent Remove Solvent (via Distillation) filter_catalyst->remove_solvent purify Purify Crude Product (Recrystallization or Distillation) remove_solvent->purify product END: Isolate Product purify->product

Figure 3: Workflow for a solid acid-catalyzed Fries rearrangement.

Methodology:

  • Catalyst Preparation: Dry the solid acid catalyst (e.g., Amberlyst-15) under vacuum at 80-100°C for 12-24 hours to remove adsorbed water.

  • Reactor Setup: A standard stainless steel or glass-lined reactor with overhead stirring and heating is sufficient. An inert atmosphere is recommended but less critical than in Protocol 1.

  • Charging: Charge the phenolic ester (1.0 eq) and the dried solid acid catalyst (e.g., 20-50% by weight). The reaction can often be run neat (solvent-free).

  • Reaction: Heat the stirred slurry to the target temperature (typically 120-160°C) and hold for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by HPLC.

  • Catalyst Recovery: Cool the mixture to a temperature where the product is still mobile (<80°C) and filter to recover the catalyst. The catalyst can be washed with a small amount of solvent, dried, and reused.

  • Purification: The filtrate contains the crude product. If a solvent was used, it is removed by distillation. The final product is then purified by recrystallization or vacuum distillation.

Data Presentation & Method Comparison

The choice of synthetic route for scale-up involves a trade-off between reaction speed, cost, safety, and environmental impact.

ParameterProtocol 1: AlCl₃Protocol 2: Solid Acid (Amberlyst-15)Protocol 3: Photo-Fries
Catalyst Loading Stoichiometric (>100 mol%)Catalytic (20-50% w/w), reusableNone (Uses UV Light)
Typical Temp. 0°C (addition), 25-120°C (reaction)120-160°CRoom Temperature
Reaction Time 2-8 hours4-24 hours12-48 hours
Selectivity Good, temp-dependentGood to excellent, catalyst-dependentOften poor, radical mechanism
Work-up Hazardous aqueous quench, extractionSimple filtrationSolvent evaporation
Waste Stream Large volume acidic Al-saltsMinimal, spent catalystMinimal
Scale-Up Safety High Risk: Highly exothermic, corrosive, off-gassingModerate Risk: High temps, flammabilityHigh Risk: Specialized photochemical reactors
Cost-Effectiveness Low catalyst cost, high waste disposal costHigher catalyst cost, low waste disposal, reusableHigh equipment cost, low yields

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (moisture for AlCl₃, fouled solid acid).2. Reaction temperature too low.3. Insufficient reaction time.1. Use fresh, anhydrous AlCl₃. Ensure solid catalysts are properly dried/activated.2. Incrementally increase reaction temperature.3. Extend reaction time, monitoring by HPLC.
Poor ortho/para Selectivity 1. Incorrect reaction temperature.2. Inappropriate solvent polarity.1. For para, run at lower temps (<60°C). For ortho, run at higher temps (>100°C).[2]2. Screen solvents; non-polar solvents tend to favor ortho product.[4]
Formation of Tar/Byproducts 1. Reaction temperature too high.2. Presence of impurities in starting material.3. Intermolecular acylation (crossover products).[6]1. Lower the reaction temperature.2. Ensure high purity of the phenolic ester starting material.3. Run reaction at higher concentration to favor intramolecular pathway.
Difficult Work-up 1. Emulsion formation during extraction.2. Product precipitation during quench.1. Add brine to help break the emulsion. Filter through celite if necessary.2. Dilute the quench medium or add a co-solvent to maintain solubility.

Conclusion

The synthesis of hydroxyaryl ketones via the Fries rearrangement is a mature and industrially vital process. While classical Lewis acid-mediated methods are well-established, their significant safety and environmental drawbacks make them less suitable for modern, large-scale manufacturing. The development and implementation of heterogeneous solid acid catalysts offer a clear path forward, enabling safer operating conditions, drastically reducing waste, and simplifying downstream processing. For organizations looking to scale up the production of these valuable intermediates, a focus on adopting these greener technologies, coupled with a rigorous approach to process safety analysis, will be essential for achieving efficient, economical, and sustainable manufacturing.

References

  • Kotali, A. (1994). o-Hydroxyaryl Ketones in Organic Synthesis. A Review. Organic Preparations and Procedures International, 26(2), 159-192. Available at: [Link]

  • Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Available at: [Link]

  • Organic Chemistry Portal. Fries Rearrangement. Available at: [Link]

  • Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. Available at: [Link]

  • Professor Dave Explains. (2021). Fries Rearrangement [Video]. YouTube. Available at: [Link]

  • Wikipedia. Fries rearrangement. Available at: [Link]

  • L.S.College, Muzaffarpur. (2020). Fries rearrangement. Available at: [Link]

  • ResearchGate. (2021). TfOH-catalyzed synthesis of hydroxyaryl ketone from acylation. Available at: [Link]

  • J&K Scientific LLC. Fries Rearrangement. Available at: [Link]

  • Catalysis Science & Technology. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Available at: [Link]

  • Chinese Chemical Letters. (2013). Fries Rearrangement of Phenyl Acetate over Solid Acid Catalyst. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2019). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Available at: [Link]

  • Slideshare. (2018). Photo fries rearrangement. Available at: [Link]

  • ResearchGate. (2022). The Mechanochemical Fries Rearrangement. Available at: [Link]

  • Google Patents. (1958). Method for purification of ketones.
  • ACS Publications. (2020). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. Available at: [Link]

  • Laboratory News. (2020). Solving process safety and scale up. Available at: [Link]

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Application

Application Note: Methyl 3-acetyl-2-hydroxybenzoate as a Versatile Precursor for Advanced Luminescent Materials

Introduction: Unveiling the Potential of a Multifunctional Building Block In the relentless pursuit of novel materials for advanced optical applications, the rational design of molecular components is paramount. Methyl 3...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the relentless pursuit of novel materials for advanced optical applications, the rational design of molecular components is paramount. Methyl 3-acetyl-2-hydroxybenzoate, a substituted salicylic acid derivative, has emerged as a highly promising and versatile precursor for the development of a new generation of luminescent materials. Its unique trifunctional molecular architecture, featuring a chelating hydroxyacetyl group, a methyl ester for further derivatization, and an aromatic core, provides an exceptional platform for creating sophisticated organic fluorophores and organometallic complexes. This application note provides a comprehensive technical guide for researchers, chemists, and materials scientists on the synthesis of Methyl 3-acetyl-2-hydroxybenzoate and its subsequent utilization in the fabrication of advanced luminescent materials, with a particular focus on Schiff base derivatives for potential applications in sensing and optoelectronics.

Core Synthesis: Accessing the Precursor via Fries Rearrangement

The most direct and established route for the synthesis of Methyl 3-acetyl-2-hydroxybenzoate is the Fries rearrangement of methyl 2-acetoxybenzoate (the methyl ester of aspirin).[1][2][3] This reaction involves the Lewis acid-catalyzed intramolecular acyl group migration from the ester oxygen to the aromatic ring. The regioselectivity of the Fries rearrangement is notably dependent on reaction conditions, with higher temperatures generally favoring the formation of the ortho-substituted product, which in this case is the desired Methyl 3-acetyl-2-hydroxybenzoate.[1][3]

Experimental Protocol: Synthesis of Methyl 3-acetyl-2-hydroxybenzoate

Materials:

  • Methyl 2-acetoxybenzoate (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

  • Nitrobenzene (solvent)

  • Hydrochloric Acid (HCl), 5 M solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a thermometer, add methyl 2-acetoxybenzoate (1.0 eq) and nitrobenzene.

  • Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Cautiously add anhydrous aluminum chloride (2.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C in an oil bath. Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TCC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and 5 M HCl. Stir vigorously until the aluminum salts are fully dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 5 M HCl, deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Methyl 3-acetyl-2-hydroxybenzoate as a solid.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_synthesis Synthesis of Methyl 3-acetyl-2-hydroxybenzoate start Methyl 2-acetoxybenzoate + Anhydrous AlCl3 in Nitrobenzene reaction Fries Rearrangement (60-70 °C, 4-6h) start->reaction Heat workup Quenching with HCl/Ice & Extraction with DCM reaction->workup Cool & Quench purification Column Chromatography workup->purification product Methyl 3-acetyl-2-hydroxybenzoate purification->product

Caption: Synthetic workflow for Methyl 3-acetyl-2-hydroxybenzoate.

Application in Luminescent Materials: Schiff Base Derivatives

The presence of the salicylaldehyde-like moiety in Methyl 3-acetyl-2-hydroxybenzoate makes it an ideal starting material for the synthesis of Schiff base ligands.[2][4][5] Schiff bases derived from salicylaldehydes are well-known for their interesting photophysical properties, including fluorescence, and their ability to act as chelating ligands for a variety of metal ions.[4][5] The condensation of Methyl 3-acetyl-2-hydroxybenzoate with a primary amine introduces a new functional group and extends the conjugated π-system, which can significantly influence the luminescent properties of the resulting molecule.

Experimental Protocol: Synthesis of a Luminescent Schiff Base

This protocol describes the synthesis of a representative Schiff base by reacting Methyl 3-acetyl-2-hydroxybenzoate with aniline. This reaction can be adapted for a wide range of primary amines to tune the photophysical properties of the final product.

Materials:

  • Methyl 3-acetyl-2-hydroxybenzoate (1.0 eq)

  • Aniline (1.1 eq)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 3-acetyl-2-hydroxybenzoate (1.0 eq) in ethanol.

  • Amine Addition: Add aniline (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 3-4 hours. The formation of the Schiff base can be monitored by TLC.

  • Isolation: Upon completion of the reaction, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Characterization: The structure of the Schiff base should be confirmed by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Schiff_Base_Workflow cluster_schiff_base Schiff Base Synthesis start Methyl 3-acetyl-2-hydroxybenzoate + Primary Amine (e.g., Aniline) in Ethanol reaction Condensation Reaction (Reflux, 3-4h) start->reaction Catalytic Acid isolation Cooling & Filtration reaction->isolation product Luminescent Schiff Base isolation->product

Caption: Workflow for the synthesis of a luminescent Schiff base.

Photophysical Properties and Potential Applications

Schiff bases derived from substituted salicylaldehydes often exhibit "turn-on" fluorescence upon coordination with metal ions or in response to changes in their environment.[6][7] This property makes them highly attractive for applications as fluorescent sensors for the detection of various analytes.[8][9] The specific photophysical properties, such as the excitation and emission wavelengths and quantum yield, are highly dependent on the nature of the substituent on the aniline ring and the solvent polarity.

Table 1: Representative Photophysical Data of Salicylaldehyde Schiff Base Analogs

Schiff Base DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
Salicylidene-aniline~350~440Low in solutionGeneral Knowledge
Salicylidene-p-anisidine~360~460Moderate in solution[10]
Salicylidene-p-nitroaniline~380~520Low in solution[10]

Note: The data presented are for analogous compounds and are intended to be representative. The actual photophysical properties of the Schiff base derived from Methyl 3-acetyl-2-hydroxybenzoate will need to be experimentally determined.

The ability to tune the emission color by modifying the amine component opens up possibilities for creating a library of fluorescent probes with tailored properties. Furthermore, the chelating nature of the Schiff base ligand makes it suitable for the synthesis of luminescent metal complexes, particularly with transition metals and lanthanides, which could find applications in organic light-emitting diodes (OLEDs) and bio-imaging.

Conclusion and Future Outlook

Methyl 3-acetyl-2-hydroxybenzoate is a readily accessible and highly versatile building block for the development of advanced luminescent materials. The straightforward synthesis via the Fries rearrangement, coupled with the facile conversion to a wide array of Schiff base derivatives, provides a robust platform for the creation of novel fluorophores. The inherent tunability of the electronic and photophysical properties of these Schiff bases through judicious selection of the amine component makes them prime candidates for applications in chemical sensing, optoelectronic devices, and as ligands for luminescent metal complexes. Further exploration of the coordination chemistry of these Schiff base ligands with various metal ions is anticipated to yield a new class of functional materials with exciting optical and electronic properties.

References

  • Wikipedia. Fries rearrangement. [Link]

  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Molecules. [Link]

  • Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing. Journal of Research in Chemistry.
  • Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. Molecules. [Link]

  • Salicylaldehyde-based anion sensors featuring turn-on fluorescence, colorimetry, and the anti-counterfeiting application. ResearchGate. [Link]

  • Photophysical properties of a D–π-A Schiff base and its applications in the detection of metal ions. Dalton Transactions. [Link]

  • Synthesis, Characterization, Photoluminescence Emission and Antibacterial Properties of Some Schiff Base Derivatives of Substituted Salicylaldehyde. ResearchGate. [Link]

  • Salicyaldehyde-based fluorescent sensors with high sensitivity for amino acids. ResearchGate. [Link]

  • A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper(ii) and its bioimaging applications. National Institutes of Health. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-acetyl-2-hydroxybenzoate

Welcome to the technical support center for the synthesis of Methyl 3-acetyl-2-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-acetyl-2-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this valuable synthetic intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The most reliable and common route to Methyl 3-acetyl-2-hydroxybenzoate involves a three-step sequence starting from salicylic acid. This guide is structured to address each critical stage of the process, providing detailed protocols, troubleshooting guides, and frequently asked questions.

Overall Synthetic Workflow

The synthesis is best approached as a sequence of three distinct chemical transformations. Each step presents unique challenges and opportunities for optimization.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Acetylation cluster_2 Step 3: Fries Rearrangement Salicylic_Acid Salicylic Acid Methyl_Salicylate Methyl Salicylate (Intermediate 1) Salicylic_Acid->Methyl_Salicylate Methanol (MeOH) H₂SO₄ (cat.) Reflux Methyl_Salicylate_2 Methyl Salicylate Methyl_Acetoxybenzoate Methyl 2-acetoxybenzoate (Intermediate 2) Methyl_Salicylate_2->Methyl_Acetoxybenzoate Acetic Anhydride (Ac₂O) Pyridine or H₃PO₄ (cat.) Methyl_Acetoxybenzoate_2 Methyl 2-acetoxybenzoate Final_Product Methyl 3-acetyl-2-hydroxybenzoate (ortho-product) Methyl_Acetoxybenzoate_2->Final_Product AlCl₃ High Temp. (>160°C) Side_Product Methyl 5-acetyl-2-hydroxybenzoate (para-product) Methyl_Acetoxybenzoate_2->Side_Product AlCl₃ Low Temp. (<60°C)

Caption: Overall workflow for the synthesis of Methyl 3-acetyl-2-hydroxybenzoate.

Part 1: Synthesis of Methyl Salicylate (Intermediate 1)

The first step is a classic Fischer esterification, converting salicylic acid to its methyl ester.[1][2] While straightforward, optimizing this step is crucial for a clean starting material in the subsequent stages. The reaction involves treating salicylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.[3][4]

Frequently Asked Questions (FAQs): Step 1

Q1: Why is a large excess of methanol used? A: Fischer esterification is an equilibrium-controlled reaction.[5] According to Le Châtelier's principle, using one reactant in large excess (in this case, methanol, which also serves as the solvent) drives the equilibrium toward the formation of the ester product, thereby increasing the yield.[5]

Q2: What is the role of concentrated sulfuric acid? A: Sulfuric acid serves two primary functions. First, it acts as a catalyst by protonating the carbonyl oxygen of salicylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[1] Second, as a dehydrating agent, it sequesters the water produced during the reaction, which also helps to shift the equilibrium towards the product side.

Q3: Can other acid catalysts be used? A: Yes, other strong acids like HCl can be used.[6] Solid acid catalysts, such as sulfated zirconia or cation-exchange resins, are also effective and offer environmental benefits like easier separation and reusability.[7] However, concentrated sulfuric acid remains the most common and cost-effective choice for lab-scale synthesis.

Troubleshooting Guide: Methyl Salicylate Synthesis
Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield (<80%) 1. Insufficient reaction time or temperature. 2. Water present in reagents or glassware. 3. Inefficient workup/extraction.1. Ensure reflux is maintained for at least 4-6 hours. Monitor reaction progress by TLC. 2. Use anhydrous methanol and thoroughly dry all glassware. 3. During workup, ensure complete neutralization of the acid catalyst with sodium bicarbonate solution and perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether).[8]
Dark Brown/Black Reaction Mixture (Charring) 1. Sulfuric acid concentration is too high. 2. Reaction temperature is excessively high.1. Add the sulfuric acid catalyst slowly and dropwise to the methanol solution while cooling in an ice bath. 2. Maintain a gentle reflux; avoid aggressive boiling. Use a heating mantle with a temperature controller.
Product Fails to Crystallize or Remains an Oil 1. Presence of unreacted salicylic acid. 2. Incomplete removal of solvent.1. Ensure the organic layer is thoroughly washed with sodium bicarbonate solution to remove all acidic impurities.[8] 2. Use rotary evaporation to completely remove the extraction solvent. If the product is an oil, it is likely pure methyl salicylate, which is a liquid at room temperature.[4] Confirm purity via NMR or IR spectroscopy.
Experimental Protocol: Methyl Salicylate
  • To a 250 mL round-bottom flask, add salicylic acid (13.8 g, 0.1 mol).

  • Add 100 mL of anhydrous methanol and swirl to dissolve the solid.

  • Place the flask in an ice-water bath. Slowly and with continuous swirling, add 5 mL of concentrated sulfuric acid dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 200 mL of ice-cold water.

  • Extract the aqueous layer three times with 50 mL portions of dichloromethane.

  • Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of 5% aqueous sodium bicarbonate solution (vent frequently to release CO₂), and finally with 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield methyl salicylate as a colorless to pale yellow oil.[2][4] The yield should be >90%.

Part 2: Synthesis of Methyl 2-acetoxybenzoate (Intermediate 2)

This step involves the acetylation of the phenolic hydroxyl group of methyl salicylate. It is analogous to the synthesis of aspirin from salicylic acid.[9] The reaction uses acetic anhydride to introduce the acetyl group.

Frequently Asked Questions (FAQs): Step 2

Q1: Why is acetic anhydride used instead of acetyl chloride? A: Acetic anhydride is preferred because its byproduct, acetic acid, is less corrosive and easier to handle than the HCl generated from acetyl chloride. The reaction with acetic anhydride is also typically less exothermic and more controllable.

Q2: What is the purpose of the catalyst (e.g., a few drops of H₃PO₄ or pyridine)? A: A catalyst accelerates the reaction. A strong acid like phosphoric acid protonates the acetic anhydride, making it a more potent electrophile. A base catalyst like pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium ion intermediate.

Troubleshooting Guide: Methyl 2-acetoxybenzoate Synthesis
Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Starting material present) 1. Insufficient heating or reaction time. 2. Inactive acetic anhydride (hydrolyzed by moisture).1. Gently heat the reaction mixture (e.g., 50-60°C) for 1-2 hours. 2. Use a fresh bottle of acetic anhydride.
Low Yield after Workup 1. Hydrolysis of the product during workup. 2. Product loss during extraction.1. Perform the aqueous workup using cold water to minimize hydrolysis of the ester. 2. Ensure proper phase separation during extractions.
Experimental Protocol: Methyl 2-acetoxybenzoate
  • In a 100 mL round-bottom flask, combine methyl salicylate (15.2 g, 0.1 mol) and acetic anhydride (12.2 mL, 0.13 mol).

  • Add 5 drops of 85% phosphoric acid as a catalyst.

  • Heat the mixture in a water bath at 50-60°C for 1.5 hours.

  • Allow the mixture to cool, then slowly pour it into 100 mL of ice-cold water while stirring vigorously to precipitate the product and hydrolyze excess acetic anhydride.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure methyl 2-acetoxybenzoate as a white solid.

Part 3: Fries Rearrangement to Final Product

This is the most critical and often lowest-yielding step of the synthesis. The Fries rearrangement converts the phenolic ester (methyl 2-acetoxybenzoate) into a hydroxy aryl ketone.[10] The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), and involves the migration of the acyl group to the aromatic ring.[11][12]

Mechanism and Regioselectivity

The reaction proceeds via the formation of an acylium ion intermediate, which then performs an electrophilic aromatic substitution on the ring.[13][14] This reaction is highly selective for the ortho and para positions. The choice between these two isomers is critically dependent on reaction conditions.[10][15]

  • High Temperature (>160°C): Favors the formation of the ortho product (Methyl 3-acetyl-2-hydroxybenzoate). This is the thermodynamically controlled product, as the ortho-isomer can form a stable bidentate chelate with the aluminum catalyst.[16][10][17]

  • Low Temperature (<60°C): Favors the formation of the para product (Methyl 5-acetyl-2-hydroxybenzoate). This is the kinetically controlled product.[11][17]

G start Methyl 2-acetoxybenzoate + AlCl₃ intermediate Acylium Ion Intermediate [R-C=O]⁺ start->intermediate Complexation & Cleavage ortho_product Ortho Attack (Thermodynamic Control) intermediate->ortho_product High Temp. para_product Para Attack (Kinetic Control) intermediate->para_product Low Temp. final_ortho Methyl 3-acetyl- 2-hydroxybenzoate ortho_product->final_ortho Hydrolysis final_para Methyl 5-acetyl- 2-hydroxybenzoate para_product->final_para Hydrolysis

Caption: Control of regioselectivity in the Fries Rearrangement.

Frequently Asked Questions (FAQs): Step 3

Q1: Why must anhydrous AlCl₃ and conditions be used? A: Aluminum chloride reacts violently with water. Any moisture will decompose the catalyst, halting the reaction and potentially creating hazardous byproducts (HCl gas). All glassware must be flame-dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

Q2: What is the optimal solvent for this reaction? A: The Fries rearrangement is often performed without a solvent or in a high-boiling, non-polar solvent like nitrobenzene or o-dichlorobenzene.[14] Non-polar solvents tend to favor the formation of the ortho product.[10][13] For this specific synthesis, running the reaction neat (without solvent) at high temperature is common.

Q3: How can the ortho and para isomers be separated? A: The ortho-isomer (the desired product) has a lower boiling point and is volatile with steam due to intramolecular hydrogen bonding between the phenolic hydroxyl and the acetyl carbonyl group. The para-isomer exhibits intermolecular hydrogen bonding, resulting in a higher boiling point and lower volatility.[16] Therefore, steam distillation can be an effective separation technique. Column chromatography is also a reliable method.

Troubleshooting Guide: Fries Rearrangement
Observed Issue Potential Cause(s) Recommended Solution(s)
No Reaction or Very Low Conversion 1. Inactive (hydrated) AlCl₃. 2. Insufficient temperature or reaction time.1. Use a fresh, unopened container of anhydrous AlCl₃. Handle it quickly in a dry environment. 2. Ensure the reaction temperature is maintained at >160°C for 2-3 hours.
High Yield of para-isomer (Side Product) 1. Reaction temperature was too low.1. Increase the reaction temperature to 165-175°C. This is the most critical parameter for favoring the ortho product.[11]
Formation of a Complex, Tar-like Mixture 1. Temperature was excessively high, leading to decomposition. 2. Presence of impurities in the starting material.1. Carefully control the temperature using a thermostat-controlled heating mantle or a high-temperature oil bath. Do not exceed 180°C. 2. Ensure the methyl 2-acetoxybenzoate is pure and dry before starting the reaction.
Difficult Workup (Gelatinous Precipitate) 1. Inefficient hydrolysis of the aluminum-product complex.1. Pour the cooled reaction mixture very slowly onto a large amount of crushed ice and concentrated HCl. Stir vigorously to break up the complex. This step is highly exothermic and must be done with extreme caution in a fume hood.
Experimental Protocol: Methyl 3-acetyl-2-hydroxybenzoate
  • Set up a three-neck round-bottom flask, flame-dried under vacuum and equipped with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a drying tube (CaCl₂).

  • To the flask, add methyl 2-acetoxybenzoate (9.7 g, 0.05 mol).

  • In a separate, dry container, weigh anhydrous aluminum chloride (13.3 g, 0.1 mol) and add it portion-wise to the reaction flask with vigorous stirring. Caution: The initial reaction can be exothermic.

  • Once the addition is complete, heat the reaction mixture to 165-170°C.

  • Maintain this temperature with stirring for 2-3 hours. The mixture will become a thick, dark slurry.

  • Allow the reaction to cool to about 80°C, then very carefully and slowly pour the mixture onto 200 g of crushed ice containing 20 mL of concentrated HCl. Perform this in a large beaker inside a fume hood.

  • Stir the resulting mixture until all the ice has melted and the aluminum complex has decomposed.

  • Extract the aqueous slurry three times with 75 mL portions of ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product will be a mixture of ortho and para isomers. Purify via column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired ortho-isomer, Methyl 3-acetyl-2-hydroxybenzoate.

References

  • P. Shanmugam, G. Kamalakar, M. V. V. K. Mohan, & M. L. Kantam. (2006). Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. Indian Journal of Chemistry - Section B, 45B(3), 749-753. Link

  • Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules. Link

  • Study.com. (n.d.). How methanol (CH3OH) react with salicylic acid (C7H6O3)to produce methyl salicylate (C8H8O3)?Link

  • University of Missouri–St. Louis. (2012). Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. Link

  • Wikipedia. (n.d.). Fries rearrangement. Link

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?Link

  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Link

  • Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application. Link

  • ResearchGate. (2018). Esterification of salicylic acid with methanol, effect of catalyst weight. Link

  • IvyPanda. (2024). Methyl Salicylate Preparation Using Esterification Report. Link

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemistry of Methyl Salicylate: Synthesis and Applications. Link

  • ChemicalBook. (n.d.). Methyl salicylate synthesis. Link

  • Hefei TNJ Chemical Industry Co.,Ltd. (2021). Production methods of Methyl salicylate (CAS: 119-36-8) and its application. Link

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Link

  • RSC Education. (n.d.). The preparation of 2-hydroxybenzoic acid. Link

  • ChemicalBook. (2023). Preparation and application of methyl salicylate. Link

  • BHASVIC. (2022). Aspirin synthesis part 1. Link

  • BenchChem. (n.d.). Application Note and Protocol: Fries Rearrangement of 2-Acetyl-4-methylphenyl benzoate. Link

  • Sigma-Aldrich. (n.d.). Fries Rearrangement. Link

  • BenchChem. (n.d.). synthesis of methyl salicylate from aspirin for laboratory experiments. Link

  • Unknown Source. Synthesis of Aspirin and Oil of Wintergreen. (Link unavailable)
  • Miles Dai. (n.d.). Methyl Salicylate Synthesis. Link

  • ResearchGate. (n.d.). Synthesis of Methyl Salicylate from Aspirin. Link

  • PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Link

  • Thermo Fisher Scientific. (n.d.). Fries Rearrangement. Link

  • PHARMD GURU. (n.d.). 37. FRIES REARRANGEMENT. Link

  • Canadian Center of Science and Education. (2021). Effect of Microwave Irradiation on the Fries Rearrangement Reactions of Acetyloxy- and Benzoyloxybenzenes. Link

  • ChemicalBook. (n.d.). Methyl 3-hydroxybenzoate synthesis. Link

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Link

  • Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate. Link

  • Alfa Chemistry. (n.d.). Fries Rearrangement. Link

  • precisionFDA. (n.d.). METHYL 3-ACETYL-2-HYDROXYBENZOATE. Link

  • BenchChem. (n.d.). Methyl 2-Acetyl-3-hydroxybenzoate|C10H10O4. Link

  • Academic Journals. (n.d.). The preparation of methyl benzoate and methyl salicylate on silica gel column. Link

  • Unknown Source. The preparation of methyl benzoate and methyl salicylate on silica gel column. (Link unavailable)
  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Link

  • Google Patents. (n.d.). US2891090A - Purification of salicylic acid derivatives. Link

Sources

Optimization

Technical Support Center: Challenges in the Purification of Methyl 3-acetyl-2-hydroxybenzoate

Welcome to the Technical Support Center for the purification of Methyl 3-acetyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Methyl 3-acetyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.

Methyl 3-acetyl-2-hydroxybenzoate is a substituted aromatic ester, and its purification is often complicated by the presence of structurally similar impurities. This guide will provide a structured approach to tackling these challenges, from initial characterization to final polishing steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying Methyl 3-acetyl-2-hydroxybenzoate?

A1: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the Fries rearrangement of methyl 2-acetoxybenzoate. In this case, the most prevalent impurities are:

  • Positional Isomers: The para-isomer, Methyl 5-acetyl-2-hydroxybenzoate, is a very common byproduct of the Fries rearrangement.[1][2] The ratio of ortho to para isomers can be influenced by reaction conditions such as temperature and solvent.[1]

  • Unreacted Starting Material: Incomplete reaction can leave residual methyl 2-acetoxybenzoate.

  • Hydrolysis Products: The ester functionality is susceptible to hydrolysis, especially under acidic or basic conditions during workup, which can lead to the formation of 2-hydroxy-3-acetylbenzoic acid.[3]

Q2: How can I quickly assess the purity of my crude Methyl 3-acetyl-2-hydroxybenzoate?

A2: Thin-Layer Chromatography (TLC) is an excellent initial technique. Due to the phenolic hydroxyl group and the conjugated system, the compound and its common impurities are typically UV active, appearing as dark spots on a fluorescent TLC plate under 254 nm UV light.[4] Staining with a ferric chloride solution can also be effective for visualizing phenolic compounds.[5]

Q3: My purified compound appears as an oil, not a solid. What could be the issue?

A3: While pure Methyl 3-acetyl-2-hydroxybenzoate is a solid, the presence of impurities can significantly depress the melting point, leading to an oily product. This is a strong indication that further purification is necessary. Positional isomers are particularly notorious for forming eutectic mixtures that are difficult to crystallize.

Troubleshooting Guide: From Crude to Pure

This section provides a more in-depth look at specific purification challenges and their solutions.

Problem 1: Persistent Contamination with the Positional Isomer (Methyl 5-acetyl-2-hydroxybenzoate)

Causality: Positional isomers often have very similar polarities and solubilities, making them challenging to separate by standard techniques. The intramolecular hydrogen bonding in the ortho-isomer (your target compound) can slightly alter its properties compared to the para-isomer, and this difference can be exploited.

Solutions:

  • Fractional Recrystallization: This technique relies on small differences in solubility between the isomers in a particular solvent system. It often requires multiple recrystallization cycles and can be labor-intensive, but it is a powerful method for separating isomers. A systematic approach to solvent screening is crucial.

  • Column Chromatography: While challenging, separation of positional isomers on silica gel is often achievable with careful optimization of the eluent system. A shallow solvent gradient is key to resolving closely eluting spots.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent is identified.[6] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures, while the impurities will either be highly soluble or insoluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude product (a few milligrams) in a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with hexane or water). Observe the solubility at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the chosen solvent to your crude product and heat the mixture to boiling with stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Table 1: Suggested Recrystallization Solvents (Starting Points)

Solvent SystemRationale
Ethanol/WaterEthanol is a good solvent for many organic compounds, and the addition of water can decrease the solubility of the desired product upon cooling.
Toluene/HexaneA less polar system that can be effective if the impurities are significantly more or less polar than the product.
IsopropanolA common solvent for recrystallizing aromatic compounds.

Note: The optimal solvent system must be determined experimentally.

Protocol 2: Purification by Column Chromatography

Column chromatography is the method of choice when dealing with significant amounts of impurities or when recrystallization is ineffective.[7]

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system will give your target compound an Rf value of approximately 0.3-0.4 and show good separation from all impurities.

  • Column Packing: Pack a column of the appropriate size with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions. Monitor the elution process by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Table 2: Suggested Column Chromatography Conditions (Starting Points)

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating moderately polar organic compounds.
Eluent System Hexane:Ethyl Acetate GradientStart with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. This allows for the elution of non-polar impurities first, followed by your product, and then more polar impurities.
Expected Elution Order 1. Unreacted Starting Material (less polar) 2. Positional Isomer (para) 3. Methyl 3-acetyl-2-hydroxybenzoate (ortho) 4. Hydrolysis Product (more polar)The intramolecular hydrogen bonding in the ortho-isomer can sometimes make it slightly less polar than the para-isomer, leading to a higher Rf value. However, this can be solvent-dependent.

Visualizations

Purification_Workflow Crude Crude Product TLC Purity Assessment (TLC) Crude->TLC Decision Is Purity >95%? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Column Column Chromatography Decision->Column No Pure Pure Product Recrystallization->Pure Column->Pure

Caption: General purification workflow for Methyl 3-acetyl-2-hydroxybenzoate.

Impurity_Formation cluster_synthesis Fries Rearrangement cluster_impurities Potential Impurities SM Methyl 2-acetoxybenzoate Product Methyl 3-acetyl-2-hydroxybenzoate (Target) SM->Product Desired Reaction Isomer Methyl 5-acetyl-2-hydroxybenzoate (para-Isomer) SM->Isomer Side Reaction Unreacted Unreacted Starting Material SM->Unreacted Incomplete Reaction Hydrolysis 2-hydroxy-3-acetylbenzoic acid Product->Hydrolysis Hydrolysis (Workup)

Caption: Formation pathways of common impurities.

References

  • Beilstein Journals. (n.d.). Supporting information. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Academic Journals. (n.d.). The preparation of methyl benzoate and methyl salicylate on silica gel column. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of Methyl 3-hydroxybenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]

  • YouTube. (2013, January 20). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent Office. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemsrc. (2025, September 18). Methyl 3-Acetyl-2-hydroxybenzoate. Retrieved from [Link]

  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate (methyl 2-hydroxybenzoate). Retrieved from [Link]

  • ResearchGate. (n.d.). Stability data for methyl salicylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Salicylate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side-Product Formation in the Fries Rearrangement

Welcome to the technical support hub for the Fries rearrangement. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming react...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the Fries rearrangement. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explore the nuances of the reaction, providing in-depth, experience-based insights to help you minimize side-product formation and maximize the yield of your desired hydroxyaryl ketones.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the Fries rearrangement and what causes them?

A: The Fries rearrangement is a robust reaction, but it's not without its complexities. The primary desired products are the ortho- and para-hydroxyaryl ketones.[1][2] However, several side-products can arise, primarily due to the reaction conditions and the nature of the substrate.

The most common side-products include:

  • Phenol: This is formed by the cleavage of the ester bond, which competes with the rearrangement.[3]

  • Diacylated products: These can form if the initially formed hydroxyaryl ketone undergoes a subsequent acylation.[3]

  • Complex mixtures: At excessively high temperatures, decomposition and polymerization can occur, leading to complex and often inseparable mixtures.[4]

The formation of these side-products is often a result of an intermolecular reaction pathway competing with the desired intramolecular rearrangement.[5][6]

Q2: How can I control the ortho/para selectivity of the reaction?

A: Controlling the regioselectivity between the ortho and para isomers is a key challenge in the Fries rearrangement. The selectivity is primarily influenced by temperature and the choice of solvent.[2][7]

  • Temperature: Low temperatures favor the formation of the para product, which is the thermodynamically controlled product.[7] Conversely, high temperatures favor the formation of the ortho product, which is the kinetically controlled product.[7][8] The ortho product is stabilized by the formation of a bidentate complex with the Lewis acid catalyst.[7][8]

  • Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents tend to favor the formation of the ortho product.[2][7] As the solvent polarity increases, the proportion of the para product also increases.[7] Common solvents include nitrobenzene, dichloromethane, and carbon disulfide.[9] In some cases, the reaction can be performed without a solvent.[7]

Q3: What is the Photo-Fries rearrangement, and does it offer better selectivity?

A: The Photo-Fries rearrangement is a photochemical alternative to the traditional Lewis acid-catalyzed reaction.[7] It proceeds through a radical mechanism and can also yield ortho and para products.[7] While it can be useful for substrates with deactivating groups, the yields are often low, limiting its use in commercial production.[7] The reaction involves the formation of a phenoxy and acyl radical pair within a solvent cage.[10]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Hydroxyaryl Ketone

If you are experiencing low yields of your target compound, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
Inactive Catalyst Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure you are using a fresh, anhydrous catalyst and maintaining anhydrous conditions throughout the reaction.[4]
Insufficient Catalyst An excess of the Lewis acid catalyst is often required as it complexes with both the starting material and the product.[4][11] Consider performing small-scale optimizations to determine the ideal catalyst loading.[4]
Inappropriate Reaction Temperature Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition and side-product formation.[4] Monitor the reaction progress using TLC or GC to find the optimal temperature.[4]
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction over time to determine the optimal reaction duration.[4]
Substrate Suitability The Fries rearrangement can be sensitive to steric hindrance. If your aryl or acyl group is heavily substituted, this can lead to a drop in chemical yield.[7] Deactivating, meta-directing groups on the aromatic ring can also have a negative impact.[7]
Improper Workup The reaction mixture needs to be carefully quenched, typically with ice and hydrochloric acid, to decompose the catalyst complexes without degrading the product.[4]
Issue 2: Excessive Side-Product Formation

High levels of side-products can significantly complicate purification and reduce the yield of your desired product. Here's how to address this issue:

Side-Product Observed Potential Cause & Solution
Phenol This indicates that the cleavage of the ester is outcompeting the rearrangement. This can be influenced by the stability of the acylium ion. Consider using a milder Lewis acid or optimizing the reaction temperature.
Diacylated Products This suggests that the product is more reactive than the starting material under the reaction conditions. Try using a stoichiometric amount of the acylating agent or a less reactive catalyst.
Polymeric Material/Tar This is often a result of excessively high temperatures or prolonged reaction times.[4] Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
Visualizing Reaction Control: A Workflow for Optimization

The following diagram illustrates a systematic approach to troubleshooting and optimizing the Fries rearrangement.

Fries_Troubleshooting Start Low Yield or High Side-Products Check_Catalyst 1. Catalyst Check: - Fresh? - Anhydrous? - Sufficient Amount? Start->Check_Catalyst Check_Conditions 2. Reaction Conditions Review: - Temperature too high/low? - Incorrect solvent polarity? - Insufficient reaction time? Check_Catalyst->Check_Conditions Check_Substrate 3. Substrate Evaluation: - Steric hindrance? - Deactivating groups present? Check_Conditions->Check_Substrate Optimize Systematic Optimization: - Temperature titration - Solvent screening - Catalyst loading optimization Check_Substrate->Optimize Success Improved Yield and Minimized Side-Products Optimize->Success

Caption: A systematic workflow for troubleshooting common issues in the Fries rearrangement.

Experimental Protocol: A General Procedure for the Fries Rearrangement

This protocol provides a general framework for performing a laboratory-scale Fries rearrangement. Note: This is a starting point and should be optimized for your specific substrate.

Materials:

  • Aryl ester (1 equivalent)

  • Anhydrous Lewis acid (e.g., AlCl₃, 1.1 - 2.5 equivalents)[4][11]

  • Anhydrous non-polar solvent (e.g., nitrobenzene, chlorobenzene, or CS₂)[9]

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Ice bath

  • Hydrochloric acid (1 M)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) and ensure all glassware is dry.

  • Catalyst Addition: To the round-bottom flask, add the anhydrous Lewis acid and the solvent. Cool the mixture in an ice bath.

  • Substrate Addition: Slowly add the aryl ester to the cooled and stirred suspension of the Lewis acid.

  • Reaction: Allow the reaction mixture to warm to the desired temperature and stir for the required time. Monitor the progress of the reaction by TLC or GC.[4]

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly and carefully quench the reaction by adding 1 M HCl.[12]

  • Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, crystallization, or distillation.

Visualizing the Fries Rearrangement Mechanism

The following diagram illustrates the generally accepted mechanism of the Fries rearrangement, highlighting the key intermediates.

Fries_Mechanism ArylEster Aryl Ester + AlCl₃ Complex Lewis Acid-Base Complex ArylEster->Complex Coordination Acylium Acylium Ion Intermediate Complex->Acylium Rearrangement Ortho Ortho-Hydroxyaryl Ketone Acylium->Ortho Electrophilic Aromatic Substitution (High Temp) Para Para-Hydroxyaryl Ketone Acylium->Para Electrophilic Aromatic Substitution (Low Temp)

Caption: A simplified representation of the Fries rearrangement mechanism.

References

  • Fries rearrangement - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Lin, R., Mitchell, S., Netscher, T., Medlock, J., Stemmler, R. T., Bonrath, W., Létinois, U., & Pérez-Ramírez, J. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology, 10(13), 4296-4307. [Link]

  • Fries Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]

  • Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. (n.d.). Aakash Institute. Retrieved January 4, 2026, from [Link]

  • What is the Fries Rearrangement Reaction? (n.d.). BYJU'S. Retrieved January 4, 2026, from [Link]

  • Kate Tutorials. (2021, February 14). 10 Fries Rearrangement to determine Inter or Intra Molecular Reaction (Cross-Over Experiments) [Video]. YouTube. [Link]

  • Siano, G., & Mella, M. (2019). Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Preparative and Mechanistic Studies. The Journal of Organic Chemistry, 84(10), 6059-6068. [Link]

  • Chemistry Student. (2021, October 27). Fries Rearrangement [Video]. YouTube. [Link]

  • Fries rearrangement ortho and para selectivity. (2024, August 21). Reddit. Retrieved January 4, 2026, from [Link]

  • Barbatti, M. (2017, July 12). Three-state Model for the Photo-Fries Rearrangement. Retrieved January 4, 2026, from [Link]

  • Photo fries rearrangement. (n.d.). SlideShare. Retrieved January 4, 2026, from [Link]

  • The effect of polymer composition and structure on the photo-Fries rearrangement. (2008, April 1). RIT Digital Institutional Repository. Retrieved January 4, 2026, from [Link]

  • Fries rearrangement. (2020, March 18). L.S.College, Muzaffarpur. Retrieved January 4, 2026, from [Link]

  • Fries Rearrangement Reaction: Mechanism, Steps & Examples. (n.d.). Vedantu. Retrieved January 4, 2026, from [Link]

  • Reaction Mechanism of Fries Rearrangement. (n.d.). Physics Wallah. Retrieved January 4, 2026, from [Link]

  • Ortho, Para, Meta. (n.d.). Chemistry Steps. Retrieved January 4, 2026, from [Link]

  • Fries Rearrangement: Meaning, Mechanism, Limitations & Application. (n.d.). Testbook. Retrieved January 4, 2026, from [Link]

  • How to minimize side products of this reaction. (2024, March 16). Reddit. Retrieved January 4, 2026, from [Link]

  • We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. (n.d.). Retrieved January 4, 2026, from [Link]

  • Common Blind Spot: Intramolecular Reactions. (2011, July 4). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]

  • Optimization of reaction conditions for Fries rearrangement. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Understanding Ortho, Para, and Meta Directors. (2018, February 2). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]

  • Ortho Para and Meta in Disubstituted Benzenes. (n.d.). Chemistry Steps. Retrieved January 4, 2026, from [Link]

Sources

Optimization

optimizing temperature and solvent conditions for ortho-acylation of methyl salicylate

Welcome to the technical support center for the ortho-acylation of methyl salicylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the ortho-acylation of methyl salicylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yields, and ensure the regioselective synthesis of valuable ortho-acyl methyl salicylate derivatives.

The ortho-acylation of phenols, a key transformation in organic synthesis, is often accomplished through the Fries rearrangement of the corresponding phenolic esters.[1] This reaction is instrumental in synthesizing hydroxyaryl ketones, which are crucial intermediates for various pharmaceuticals.[1] The regioselectivity between the ortho and para products can be controlled by carefully selecting reaction conditions such as temperature and solvent.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the ortho-acylation of methyl salicylate, providing step-by-step guidance to diagnose and resolve them.

Issue 1: Low or No Yield of the Desired Ortho-Acylated Product

A low yield is one of the most common challenges in Friedel-Crafts type reactions.[2] Several factors can contribute to this issue, from reagent quality to suboptimal reaction parameters.

Possible Causes & Solutions:

  • Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[2]

    • Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents and freshly opened or purified Lewis acids. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Insufficient Catalyst Loading: The product, an ortho-hydroxyaryl ketone, can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[2]

    • Solution: Stoichiometric amounts of the Lewis acid are often required.[2] Consider increasing the molar ratio of the Lewis acid to the methyl salicylate O-acyl ester.

  • Suboptimal Temperature: Temperature plays a critical role in the Fries rearrangement.

    • Solution: Higher temperatures generally favor the formation of the thermodynamically more stable ortho isomer due to the formation of a stable bidentate complex with the Lewis acid.[1][3] If you are observing low yields, consider gradually increasing the reaction temperature. However, be aware that excessively high temperatures can lead to decomposition and side product formation.[2]

  • Poor Quality of Starting Materials: Impurities in methyl salicylate or the acylating agent can interfere with the reaction.

    • Solution: Purify the starting materials before use. Methyl salicylate can be distilled, and acyl chlorides can be freshly prepared or distilled.

Issue 2: Poor Regioselectivity (Formation of Para Isomer)

While the goal is ortho-acylation, the formation of the para-acylated product is a common competing reaction. The ortho/para product ratio is heavily influenced by reaction conditions.[1]

Possible Causes & Solutions:

  • Reaction Temperature: Low temperatures favor the formation of the para-substituted product, which is often the kinetically controlled product.[1]

    • Solution: To favor the ortho isomer, increase the reaction temperature. The ortho product's stability is enhanced at higher temperatures due to chelation with the Lewis acid.[1][4]

  • Solvent Polarity: The choice of solvent significantly impacts the regioselectivity.

    • Solution: Non-polar solvents, such as carbon disulfide (CS₂) or hydrocarbon solvents, favor the formation of the ortho product.[1][4] In these solvents, the acylium ion is believed to exist as a "tight" ion pair with the Lewis acid complex, promoting an intramolecular acyl transfer to the nearby ortho position.[4] In contrast, polar solvents like nitrobenzene can lead to a "freer" acylium ion, favoring intermolecular acylation and the formation of the para product.[4]

Issue 3: Formation of Unidentified Byproducts

The presence of unexpected spots on your TLC plate or peaks in your GC-MS can indicate the formation of byproducts, complicating purification and reducing the yield of the desired product.

Possible Causes & Solutions:

  • Poly-acylation: Although the acyl group is deactivating, highly activated aromatic rings can sometimes undergo a second acylation.[2]

    • Solution: While less common with methyl salicylate due to the deactivating nature of the ester and the newly introduced acyl group, ensure you are not using a large excess of the acylating agent.

  • Hydrolysis of Starting Material or Product: The presence of water can lead to the hydrolysis of the acylating agent and the methyl salicylate ester.[5]

    • Solution: Maintain strict anhydrous conditions throughout the experiment.[2]

  • Side Reactions of Salicylic Acid: Salicylic acid, which can be formed from the hydrolysis of methyl salicylate, can undergo polymerization.[6]

    • Solution: Minimize water content and optimize reaction time to prevent the accumulation of salicylic acid.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of ortho-acylation of methyl salicylate.

Q1: What is the underlying mechanism that dictates the ortho/para selectivity based on temperature?

The regioselectivity is a classic example of thermodynamic versus kinetic control.[1] At lower temperatures, the reaction is under kinetic control, and the para product, which has a lower activation energy for its formation, is favored. At higher temperatures, the reaction is under thermodynamic control. The ortho-isomer can form a more stable six-membered chelate ring with the Lewis acid catalyst (e.g., AlCl₃) involving the phenolic hydroxyl and the carbonyl group of the newly added acyl chain.[3] This chelation makes the ortho isomer the thermodynamically more stable product, thus its formation is favored at elevated temperatures.[1][4]

Q2: Which Lewis acid is best for the ortho-acylation of methyl salicylate?

Aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid for the Fries rearrangement.[7] Other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be employed. The choice of Lewis acid can influence the reaction rate and selectivity, and some experimentation may be needed to find the optimal catalyst for a specific substrate and acylating agent. In some cases, solid acid catalysts like zeolites have been explored as more environmentally friendly alternatives.[8]

Q3: How does the choice of acylating agent affect the reaction?

Acyl chlorides and acid anhydrides are the most common acylating agents for Friedel-Crafts type reactions.[7] The reactivity of the acylating agent can impact the required reaction conditions. More reactive acylating agents may allow for lower reaction temperatures or shorter reaction times. However, they can also be more prone to side reactions if not handled carefully.

Q4: Can this reaction be performed without a solvent?

Yes, solvent-free Fries rearrangements have been reported, often utilizing microwave irradiation to facilitate the reaction.[9] These methods can offer advantages in terms of reduced waste, shorter reaction times, and sometimes improved yields and regioselectivity.[4][9]

Q5: What are the key safety precautions to consider during this experiment?

  • Lewis Acids: Lewis acids like AlCl₃ are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Anhydrous Conditions: The need for anhydrous conditions means that moisture-sensitive reagents should be handled under an inert atmosphere.

  • Solvents: Many solvents used in this reaction (e.g., carbon disulfide, nitrobenzene) are flammable and/or toxic. Always work in a well-ventilated fume hood.

  • Quenching: The reaction work-up, which typically involves quenching with acid, can be exothermic. Perform this step slowly and with cooling.

Experimental Protocols & Data

General Experimental Protocol for Ortho-Acylation

This protocol provides a general guideline. Specific amounts and conditions should be optimized for your particular substrate and acylating agent.

  • Preparation: Dry all glassware in an oven overnight and assemble the reaction apparatus under an inert atmosphere (nitrogen or argon).

  • Reaction Setup: To a stirred suspension of the Lewis acid (e.g., AlCl₃, 1.1 equivalents) in an anhydrous non-polar solvent (e.g., carbon disulfide), add the O-acylated methyl salicylate (1 equivalent) dropwise at a controlled temperature (e.g., 0 °C).

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 140-160 °C for high ortho selectivity) and maintain it for the optimized reaction time, monitoring the progress by TLC or GC.

  • Work-up: Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Data Summary: Influence of Temperature and Solvent on Regioselectivity

The following table summarizes the general trends observed for the influence of reaction conditions on the ortho/para product ratio in Fries rearrangements.

TemperatureSolvent PolarityPredominant IsomerRationale
LowNon-polarPara (Kinetic Product)Lower activation energy for para attack.
HighNon-polarOrtho (Thermodynamic Product) Formation of a stable chelate with the Lewis acid.[1][3]
Low to HighPolarParaSolvated "free" acylium ion favors intermolecular reaction at the sterically less hindered para position.[4]

Visualizations

Reaction Mechanism: Fries Rearrangement

Fries_Rearrangement cluster_start Step 1: Complexation & Acylium Ion Formation cluster_pathways Step 2: Electrophilic Aromatic Substitution cluster_products Step 3: Rearomatization & Work-up Start O-Acyl Methyl Salicylate Complex Lewis Acid-Ester Complex Start->Complex + AlCl₃ Lewis_Acid AlCl₃ Lewis_Acid->Complex Acylium_Ion Acylium Ion Intermediate [R-C=O]⁺ Complex->Acylium_Ion Rearrangement Ortho_Attack Intramolecular Ortho Attack (High Temp, Non-polar Solvent) Acylium_Ion->Ortho_Attack Para_Attack Intermolecular Para Attack (Low Temp, Polar Solvent) Acylium_Ion->Para_Attack Ortho_Product Ortho-Acylated Product Ortho_Attack->Ortho_Product Deprotonation & Hydrolysis Para_Product Para-Acylated Product Para_Attack->Para_Product Deprotonation & Hydrolysis

Caption: Mechanism of the Fries Rearrangement for ortho-acylation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst Check Lewis Acid Quality & Loading Start->Check_Catalyst Check_Conditions Review Reaction Conditions Check_Catalyst->Check_Conditions OK Sol_Catalyst Use Anhydrous Lewis Acid Increase Stoichiometry Check_Catalyst->Sol_Catalyst Inactive or Insufficient Check_Reagents Verify Reagent Purity Check_Conditions->Check_Reagents OK Sol_Conditions Ensure Anhydrous Conditions Optimize Temperature (Increase for Ortho) Check_Conditions->Sol_Conditions Suboptimal Sol_Reagents Purify/Distill Starting Materials Check_Reagents->Sol_Reagents Impure Success Improved Yield Check_Reagents->Success OK Sol_Catalyst->Success Sol_Conditions->Success Sol_Reagents->Success

Caption: A stepwise workflow for troubleshooting low yields.[2]

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting TLC Analysis of Methyl 3-acetyl-2-hydroxybenzoate Reactions

Welcome to the technical support center for the thin-layer chromatography (TLC) analysis of reactions involving Methyl 3-acetyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the thin-layer chromatography (TLC) analysis of reactions involving Methyl 3-acetyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis and monitoring of this important chemical intermediate. Here, we combine fundamental principles with practical, field-tested advice to ensure your TLC analyses are both accurate and reproducible.

Troubleshooting Guide: Common TLC Issues and Solutions

This section addresses specific problems you may encounter during the TLC analysis of your reaction, presented in a direct question-and-answer format.

Q1: My TLC plate shows a long, streaky spot for my reaction mixture. What's causing this and how can I fix it?

A1: Spot streaking is a frequent issue in TLC and can arise from several factors.[1][2]

  • Sample Overloading: The most common cause is applying too much sample to the TLC plate.[1][2][3] A highly concentrated spot does not move up the plate in a defined band, leading to streaking.

    • Solution: Dilute your reaction mixture aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) before spotting it on the plate. A good starting point is a 1% solution.[2] You can also try spotting a smaller amount using a microcapillary tube.[2]

  • Highly Polar Compounds: Compounds with strongly acidic or basic groups, such as carboxylic acids or amines, can interact strongly with the silica gel, causing them to streak.[2] While Methyl 3-acetyl-2-hydroxybenzoate itself is not strongly acidic, the presence of acidic byproducts or unquenched acidic catalysts could contribute to this issue.

    • Solution: Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your developing solvent (eluent).[1] For potentially acidic impurities, a few drops of acetic acid in your eluent can often resolve the streaking.

  • Incomplete Drying of Spotting Solvent: If the solvent used to dissolve your sample for spotting is not fully evaporated before developing the plate, it can interfere with the separation process and cause streaking.

    • Solution: Ensure the spot is completely dry before placing the TLC plate in the developing chamber. You can gently blow air over the spot or wait a few moments for the solvent to evaporate.

Q2: The spots on my TLC plate are either stuck at the baseline (low Rf) or have run to the solvent front (high Rf). How do I get them to separate in the middle of the plate?

A2: The retention factor (Rf) is a measure of how far a compound travels up the TLC plate. An ideal Rf value for analysis is typically between 0.2 and 0.8.[4] Extreme Rf values indicate that the polarity of your mobile phase is not suitable for the compounds being analyzed.[1][5]

  • Spots at the Baseline (Low Rf): This means your eluent is not polar enough to move the compounds up the polar silica gel plate.[1]

    • Solution: Increase the polarity of your mobile phase. If you are using a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), increase the proportion of the more polar solvent.[1][6] For example, if a 90:10 hexane:ethyl acetate mixture results in low Rf values, try an 80:20 or 70:30 mixture.

  • Spots at the Solvent Front (High Rf): This indicates your eluent is too polar, causing the compounds to travel with the solvent front with minimal interaction with the stationary phase.[1]

    • Solution: Decrease the polarity of your mobile phase. Increase the proportion of the non-polar solvent in your mixture.[1] For instance, if a 50:50 hexane:ethyl acetate mixture gives high Rf values, try a 70:30 or 80:20 mixture.

Q3: I see multiple unexpected spots in the reaction mixture lane on my TLC. What could they be?

A3: Unexpected spots on a TLC plate can be indicative of side products, unreacted starting materials, or even decomposition products. The identity of these spots depends on the specific reaction you are performing to synthesize Methyl 3-acetyl-2-hydroxybenzoate.

  • If you are performing an acetylation of Methyl 2-hydroxybenzoate:

    • Unreacted Starting Material: One of the spots will likely be your starting material, Methyl 2-hydroxybenzoate.

    • Hydrolysis: If water is present in your reaction, you could have hydrolysis of the ester groups, leading to salicylic acid or 3-acetyl-2-hydroxybenzoic acid. These carboxylic acids are significantly more polar and will have a much lower Rf than your desired product.

  • If you are performing a Fries Rearrangement of Methyl 2-acetoxybenzoate:

    • Unreacted Starting Material: A spot corresponding to Methyl 2-acetoxybenzoate may be present.

    • Isomeric Products: The Fries rearrangement can produce both ortho and para isomers.[7][8] In this case, you would expect to see the desired ortho product (Methyl 3-acetyl-2-hydroxybenzoate) and the para isomer (Methyl 5-acetyl-2-hydroxybenzoate). These isomers may have very similar Rf values, requiring careful selection of the solvent system for good separation.

    • Hydrolysis Products: Hydrolysis of the starting material could lead to methyl salicylate and acetic acid, or further to salicylic acid.

Solution:

  • Co-spotting: To identify which spot corresponds to your starting material, use the co-spotting technique.[9][10][11] In a lane between your starting material and your reaction mixture, spot both on top of each other. If a single spot appears in the co-spot lane, it confirms the identity of the starting material in your reaction mixture. If the spot in the co-spot lane is elongated, it suggests the presence of two different compounds with very similar Rf values.[11][12]

  • Reference Standards: If you have access to potential byproducts, running them as standards on the same TLC plate will help in their identification.

Q4: My spots are not visible under the UV lamp. How can I visualize them?

A4: While many aromatic compounds are UV-active, not all will quench the fluorescence of the TLC plate effectively.[13][14] If your compounds are not visible under UV light, you will need to use a chemical stain.[14]

  • Iodine Chamber: A simple and often effective method is to place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[14] Many organic compounds will absorb the iodine vapor and appear as brown spots. This method is generally non-destructive.

  • Potassium Permanganate (KMnO4) Stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols, aldehydes, and alkenes.[15] Your starting material (Methyl 2-hydroxybenzoate) and product both contain a phenol group, which is susceptible to oxidation. The spots will appear as yellow-brown spots on a purple background.[15]

  • Ferric Chloride (FeCl3) Stain: This is a classic test for phenols.[15] A solution of ferric chloride will react with phenolic compounds to produce a distinct color, typically blue, green, or violet. This can be a highly specific way to identify spots containing a free hydroxyl group on the aromatic ring.

  • p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with many functional groups, including phenols, to give a range of colors upon heating.[15][16][17]

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for the TLC analysis of Methyl 3-acetyl-2-hydroxybenzoate reactions?

A: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is an excellent starting point.[5][18] Based on the structures of the likely components in your reaction, a good initial ratio to try would be 70:30 hexane:ethyl acetate . You can then adjust the ratio to achieve optimal separation as described in the troubleshooting guide.

Q: How can I improve the separation between my product and a byproduct with a very similar Rf value?

A:

  • Optimize the Solvent System: Try small, incremental changes to the polarity of your eluent. Sometimes, a change of just 5-10% in the solvent ratio can significantly improve separation.

  • Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, try a different solvent combination. For example, you could replace ethyl acetate with dichloromethane or diethyl ether.

  • Multiple Developments: You can run the TLC plate in the same solvent system two or more times. After the first run, dry the plate completely and then place it back in the developing chamber. This can sometimes increase the separation between spots with close Rf values.

Q: How do I properly perform a co-spot on my TLC plate?

A: The co-spot is a critical tool for identifying components in your reaction mixture.[9][10][11]

  • On your TLC plate, draw a baseline in pencil about 1 cm from the bottom.

  • Mark three lanes on the baseline.

  • In the first lane, spot a dilute solution of your starting material.

  • In the third lane, spot a dilute aliquot of your reaction mixture.

  • In the middle (second) lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the first spot.

  • Develop the plate as usual. The middle lane will show you if the spot from the starting material and a spot in your reaction mixture have the same Rf.

Experimental Protocols

Protocol 1: Step-by-Step TLC Analysis for Reaction Monitoring
  • Prepare the Developing Chamber:

    • Pour your chosen eluent (e.g., 70:30 hexane:ethyl acetate) into a TLC chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber, ensuring it is saturated with the eluent, to saturate the chamber atmosphere with solvent vapors. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.

    • Mark three small, equidistant points on the baseline for your spots (Starting Material, Co-spot, Reaction Mixture).

  • Spot the Plate:

    • Prepare a dilute solution of your starting material in a volatile solvent.

    • Using a microcapillary tube, spot the starting material on the first mark.

    • Take a small aliquot of your reaction mixture and dilute it. Spot this on the third mark.

    • On the middle mark, spot the starting material first, then spot the reaction mixture on top of it.

    • Ensure all spots are small and concentrated. Allow the solvent to fully evaporate between applications if you need to spot multiple times in the same location.[3]

  • Develop the Plate:

    • Carefully place the TLC plate in the equilibrated chamber, ensuring the baseline is above the eluent level.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize and Analyze:

    • Allow the plate to dry completely.

    • Visualize the spots using a UV lamp. Circle any visible spots with a pencil.

    • If necessary, use a chemical stain for visualization.

    • Calculate the Rf value for each spot by dividing the distance the spot traveled from the baseline by the distance the solvent front traveled from the baseline.

Data Presentation and Visualization

Table 1: Expected Relative Rf Values of Compounds in the Synthesis of Methyl 3-acetyl-2-hydroxybenzoate
CompoundStructureExpected Relative PolarityExpected Relative Rf Value
Starting Materials
Methyl 2-hydroxybenzoatePhenol, EsterMore PolarLower
Methyl 2-acetoxybenzoateEsterLess PolarHigher
Product
Methyl 3-acetyl-2-hydroxybenzoatePhenol, Ketone, EsterIntermediateIntermediate
Potential Byproducts
Methyl 5-acetyl-2-hydroxybenzoate (para-isomer)Phenol, Ketone, EsterSimilar to ortho-isomerSimilar to product
Salicylic AcidPhenol, Carboxylic AcidVery PolarVery Low
3-Acetyl-2-hydroxybenzoic acidPhenol, Ketone, Carboxylic AcidVery PolarVery Low

Note: The actual Rf values will depend on the specific solvent system used. This table provides a guide to the expected relative migration of the compounds based on their polarity.

Diagrams

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Eluent & Chamber B Prepare & Spot TLC Plate (SM, Co-spot, Rxn) A->B C Develop Plate B->C D Dry Plate & Mark Solvent Front C->D E Visualize (UV/Stain) D->E F Analyze Spots & Calculate Rf E->F G Interpret Results F->G

Troubleshooting_TLC start TLC Plate Issue streaking {Streaky Spots | Causes: Overloading, High Polarity, Wet Spot | Solutions: Dilute Sample, Modify Eluent, Dry Spot} start->streaking rf_issue {Incorrect Rf | Rf too low -> Increase Eluent Polarity Rf too high -> Decrease Eluent Polarity} start->rf_issue unexpected {Unexpected Spots | Causes: Byproducts, Unreacted SM | Solutions: Co-spotting, Use Standards} start->unexpected no_spots {No Visible Spots | Causes: Not UV-active, Too Dilute | Solutions: Use Chemical Stain, Concentrate Sample} start->no_spots

References

Optimization

Technical Support Center: Residual Lewis Acid Catalyst Removal

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical, yet often challenging, step of removing residual Lewis acid catalys...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical, yet often challenging, step of removing residual Lewis acid catalysts from reaction mixtures. In pharmaceutical and fine chemical synthesis, incomplete removal can compromise downstream chemistry, final product purity, and safety.[1][2] This resource provides in-depth, field-proven solutions to common problems encountered during purification.

Troubleshooting Guide

This section addresses specific, scenario-based challenges in a question-and-answer format.

Problem 1: My aqueous workup to remove an aluminum-based Lewis acid (e.g., AlCl₃) has resulted in a thick, unfilterable gel or a persistent emulsion.

Answer:

This is a classic and frequently encountered issue. It arises from the hydrolysis of aluminum salts to form fine, gelatinous precipitates of aluminum hydroxide, which can stabilize emulsions or trap product, making phase separation and filtration extremely difficult.[3]

Root Cause Analysis: Strong Lewis acids like AlCl₃ react exothermically with water to form aluminum hydroxide (Al(OH)₃) and hydrochloric acid (HCl). The gelatinous nature of Al(OH)₃ is the primary cause of the emulsion. Simply adding more water or organic solvent often worsens the problem.

Recommended Solution: Chelation with Rochelle's Salt

The most robust solution is to use a chelating agent that forms a water-soluble complex with the aluminum ions, preventing the formation of insoluble hydroxides. Rochelle's salt (potassium sodium tartrate) is an excellent and widely used choice for this purpose.[4][5]

Detailed Protocol: Workup Using Rochelle's Salt [3]
  • Cooling: At the completion of the reaction, cool the reaction vessel to 0 °C in an ice bath. This is critical to control the exothermic quench.

  • Initial Quench (Optional but Recommended): For reactions containing highly reactive residual Lewis acids, it is wise to first quench with a non-protic reagent like ethyl acetate, added dropwise until gas evolution ceases.[3]

  • Addition of Rochelle's Salt: Prepare a saturated aqueous solution of Rochelle's salt. Add this solution to the cold reaction mixture while stirring. A good starting point is a 1:1 volume ratio of the Rochelle's salt solution to the initial reaction volume.

  • Vigorous Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Stir the biphasic mixture vigorously. The emulsion may take anywhere from 30 minutes to several hours to break, resulting in two clear, easily separable layers.[4] Patience and vigorous agitation are key.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer one or two more times with the organic solvent used for the reaction. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Problem 2: My product contains a basic nitrogen moiety (e.g., an amine or pyridine) and forms a stable, organic-soluble complex with the Lewis acid, preventing its removal by simple aqueous washing.

Answer:

This occurs because the lone pair on the nitrogen atom acts as a Lewis base, forming a strong coordinate bond with the electron-deficient Lewis acid.[6] This complex can be highly soluble in organic solvents, making standard aqueous extraction ineffective. The strategy must shift from simply washing out the catalyst to breaking this complex first.

Root Cause Analysis: The affinity of the Lewis acid for the basic nitrogen in your product can be stronger than its affinity for water, especially for less hydrolytically sensitive Lewis acids or in less polar organic solvents.[6]

Recommended Solution: pH Adjustment or Competitive Complexation

  • Acidic Wash (for Acid-Stable Products): Washing the organic layer with a dilute aqueous acid (e.g., 1 M HCl or saturated NH₄Cl) can often solve this issue.[7][8] The acid protonates the basic nitrogen, breaking the Lewis acid-base complex. The protonated amine salt is now highly water-soluble, while the hydrolyzed Lewis acid also partitions into the aqueous phase.

    • Caution: This method is only suitable if your desired product is stable to acidic conditions.

  • Basic Wash/Precipitation (for Base-Stable Products): In some cases, a wash with a mild aqueous base (e.g., saturated NaHCO₃) or a stronger base (e.g., 1 M NaOH) can be effective.[9] The base will hydrolyze and precipitate the Lewis acid as a metal hydroxide, releasing the free amine product into the organic layer. The metal hydroxides can then be removed by filtration, often through a pad of Celite® to handle fine particles.

  • Use of a Lewis Base Scavenger: If pH manipulation is not viable, consider adding a stronger, non-interfering Lewis base to the organic solution to competitively displace your product from the Lewis acid. However, this adds another component that must be removed. A more elegant approach is using a solid-supported scavenger.

Problem 3: My product is sensitive to water and/or acidic/basic conditions. How can I remove the Lewis acid catalyst without an aqueous workup?

Answer:

When aqueous workups are not an option, non-aqueous methods are required. The primary strategies involve precipitation followed by filtration, adsorption onto a solid support, or the use of scavenger resins.[10][11]

Recommended Solutions:

  • Non-Aqueous Precipitation:

    • Principle: Add a co-solvent in which the Lewis acid-product adduct or the catalyst itself is insoluble, causing it to precipitate.

    • Example: For a reaction in dichloromethane (DCM), addition of a less polar solvent like hexanes can sometimes precipitate the catalyst complex, allowing it to be removed by filtration. This is highly system-dependent and requires screening.

  • Adsorption via Filtration:

    • Principle: Pass the crude reaction mixture (diluted in a suitable solvent) through a plug of a polar solid adsorbent like silica gel, neutral alumina, or diatomaceous earth (Celite®).[8][12] The polar Lewis acid and its byproducts will adsorb onto the solid phase, while the typically less polar organic product elutes.

    • Execution: This is a form of flash chromatography. It is fast, effective for many common Lewis acids (e.g., TiCl₄, SnCl₄), and avoids water entirely.

  • Solid-Supported Scavenger Resins:

    • Principle: These are polymer or silica-based materials functionalized with groups that have a high affinity for metals, such as thiols, amines, or polyamines.[13][14] The crude reaction mixture is stirred with the resin, which selectively binds (scavenges) the metal catalyst. The resin is then simply filtered off.[15]

    • Advantages: This method is highly selective, avoids large volumes of wash solutions, and minimizes product loss.[16] It is particularly valuable in pharmaceutical settings where extremely low residual metal levels are required.[1]

Detailed Protocol: Catalyst Removal with a Scavenger Resin [13]
  • Select Resin: Choose a scavenger resin with a functional group appropriate for the target Lewis acid metal center.

  • Add Scavenger: To the crude reaction solution, add the scavenger resin (typically 3-5 weight equivalents relative to the catalyst).

  • Agitate: Stir the resulting slurry at room temperature for 4-16 hours. The optimal time should be determined by monitoring the residual metal content. In some cases, gentle heating can accelerate scavenging.[16]

  • Filter: Filter the mixture to remove the resin. Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Isolate: The filtrate contains the purified product, which can be isolated by removing the solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing Lewis acid catalysts?

A1: The primary methods can be categorized into four main strategies, each with its own set of advantages and limitations.

Removal MethodMechanismCommon Lewis AcidsAdvantagesLimitations
Aqueous Workup Hydrolysis of the catalyst and extraction of the resulting salts into an aqueous phase.[9][17]AlCl₃, TiCl₄, BF₃·OEt₂, SnCl₄Cost-effective, scalable, removes polar byproducts.Can cause emulsions; not suitable for water-sensitive products; can generate large waste streams.[2][3]
Precipitation Inducing the catalyst or its adduct to precipitate from solution by adding a non-solvent or a precipitating agent.[18]VariousSimple, avoids aqueous conditions.Highly system-dependent; product can be trapped in the precipitate (co-precipitation), reducing yield.
Chromatography Adsorption of the polar catalyst onto a solid stationary phase (e.g., silica, alumina) while the product elutes.[8][12]Most Lewis AcidsHighly effective, can be used for sensitive compounds, removes other impurities simultaneously.Can be costly and time-consuming at scale; potential for product loss on the column.
Scavenger Resins Selective binding of the metal catalyst to functional groups on a solid support, which is then filtered off.[11][13]Pd, Ru, Rh, Ti, Sn, Al, CuHigh selectivity, very low residual metal levels achievable, minimal product loss, simple filtration-based removal.[10]Resins can be expensive; may require longer reaction times for complete scavenging.

Q2: How do I choose the best removal method for my specific reaction?

A2: The optimal choice depends on a hierarchy of factors concerning your product, the catalyst, and the scale of the reaction. The following decision tree illustrates a logical approach to selecting a method.

G start Start: Reaction Complete q1 Is the product stable to water? start->q1 q2 Does product have basic groups (e.g., amines)? q1->q2 Yes method4 Flash Chromatography (Plug of Silica/Alumina) q1->method4 No q3 Is the product acid/base stable? q2->q3 Yes method1 Standard Aqueous Workup (Water/Brine Wash) q2->method1 No method2 Aqueous Workup with pH Adjustment (e.g., HCl or NaHCO₃ wash) q3->method2 Yes method5 Use Solid-Supported Scavenger Resin q3->method5 No method3 Aqueous Workup with Chelating Agent (e.g., Rochelle's Salt for AlCl₃) method1->method3 If emulsion forms method4->method5 If insufficient method6 Precipitation/ Recrystallization method5->method6 Alternative

Caption: Decision tree for selecting a Lewis acid removal strategy.

Q3: What analytical techniques can I use to confirm the removal of the Lewis acid catalyst?

A3: Quantifying residual metal is crucial, especially in pharmaceutical development where strict limits are enforced by bodies like the ICH.[1]

  • Inductively Coupled Plasma (ICP): ICP-MS (Mass Spectrometry) or ICP-OES (Optical Emission Spectrometry) are the gold standards. They are highly sensitive and can detect metals at parts-per-million (ppm) or even parts-per-billion (ppb) levels, providing accurate quantification.

  • Atomic Absorption (AA) Spectroscopy: Another sensitive technique for quantifying specific metals, though generally less sensitive than ICP-MS.

  • ¹H NMR Spectroscopy: While not quantitative for trace amounts, NMR can sometimes detect the presence of catalyst-product complexes or ligands associated with the catalyst, giving a qualitative indication of incomplete removal.

  • X-Ray Fluorescence (XRF): A non-destructive technique that can be used for elemental analysis to determine the presence of heavier metals.

Q4: Can a Lewis acid be "poisoned" or deactivated during the reaction, and does this affect removal?

A4: Yes. Lewis acids can be deactivated by coordinating with Lewis bases present in the reaction mixture, such as water, alcohols, amines, or even certain solvents.[19][20] This deactivation forms a new complex. While this may halt the desired catalytic activity, it also means the species you need to remove is no longer the original Lewis acid but this new, often more stable, adduct. This can change its solubility and properties, potentially making a standard workup ineffective and reinforcing the need for the troubleshooting steps outlined above (e.g., pH adjustment to break the complex).

References

  • McKown, J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • Biotage. Metal Scavenger User Guide. [Link]

  • Sopachem. Metal Scavenger Guide. [Link]

  • Stüer, X., et al. (2008). Removal of Heavy Metals from Organic Reaction Mixtures: Preparation and Application of Functionalized Resins. Organic Process Research & Development. [Link]

  • Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. [Link]

  • Organic Chemistry Portal. Workup for Aluminum Hydride Reductions. [Link]

  • Corma, A., et al. (2007). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews. [Link]

  • Dehghani, F., et al. (2015). A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry. [Link]

  • ResearchGate. Removal of Homogeneous Precious Metal Catalysts via Organic Solvent Nanofiltration. [Link]

  • Corma, A., Garcia, H. (2007). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews. [Link]

  • ACS Green Chemistry Institute. Lewis Acids. [Link]

  • Google Patents.
  • ResearchGate. Quenching experiments with chiral Lewis acid. [Link]

  • Chemistry For Everyone (YouTube Channel). How Do You Remove Catalysts From Polymers Efficiently?[Link]

  • University of York, Department of Chemistry. Theory of Aqueous Workup. [Link]

  • Dalton Transactions. Lewis acidity quantification and catalytic activity of Ti, Zr and Al-supported mesoporous silica. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

  • Organic Chemistry Data. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • National Institutes of Health. Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. [Link]

  • National Institutes of Health. α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines. [Link]

  • ResearchGate. How do I remove a homogeneous catalyst after my reaction?[Link]

  • ResearchGate. Quantification of Lewis Acidity and Lewis Basicity: A Density-Based Reactivity Theory Study. [Link]

  • Carnegie Mellon University, Matyjaszewski Polymer Group. Catalyst Removal. [Link]

  • National Institutes of Health. Achieving Aliphatic Amine Addition to Alkynes via the Lewis Acid Assisted Triazole-Gold (TA-Au) Catalyst System. [Link]

  • ACS Division of Chemical Education. L. LEWIS ACID CATALYSIS. [Link]

  • ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • ResearchGate. Atomically dispersed Lewis acid sites boost 2-electron oxygen reduction activity of carbon-based catalysts. [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • Patsnap Eureka. Lewis Acid Stability in Extreme Reaction Conditions. [Link]

  • PubMed. Quantification of Lewis acid induced Brønsted acidity of protogenic Lewis bases. [Link]

Sources

Troubleshooting

preventing hydrolysis of Methyl 3-acetyl-2-hydroxybenzoate during workup

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Experimental Workup Welcome to the technical support guide for handling Methyl 3-acetyl-2-hydroxybenzoate. As Senior...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Experimental Workup

Welcome to the technical support guide for handling Methyl 3-acetyl-2-hydroxybenzoate. As Senior Application Scientists, we understand the challenges that can arise during the synthesis and purification of sensitive molecules. This guide is structured to provide direct, actionable answers to common problems, particularly the unwanted hydrolysis of the ester functional group during reaction workup. Our goal is to explain not just the protocols, but the chemical principles behind them, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)
Q1: What is Methyl 3-acetyl-2-hydroxybenzoate and why is it susceptible to hydrolysis?

Methyl 3-acetyl-2-hydroxybenzoate is a benzoate ester. Its structure contains a methyl ester group (-COOCH₃) which is inherently susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is the root cause of hydrolysis, where a water molecule or hydroxide ion attacks this carbon, leading to the cleavage of the ester bond. The presence of both a hydroxyl (-OH) and an acetyl (C(O)CH₃) group on the aromatic ring can also influence the electronic properties and reactivity of the ester.

Q2: Under what conditions does hydrolysis typically occur during a workup?

Hydrolysis of esters can be catalyzed by both acids and bases.[1][2][3]

  • Basic Conditions (Saponification): This is often the most significant cause of hydrolysis during workup. Aqueous solutions of bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or even milder bases like sodium bicarbonate (NaHCO₃) introduce hydroxide ions (OH⁻), which are potent nucleophiles that readily attack the ester. This process, known as saponification, is effectively irreversible.[4][5]

  • Acidic Conditions: The presence of a strong acid (e.g., HCl, H₂SO₄) and water can also lead to hydrolysis. The acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon much more electrophilic and thus more susceptible to attack by a weak nucleophile like water. This reaction is the reverse of the Fischer esterification and is equilibrium-driven.[1][3]

Q3: What are the products of hydrolysis and how can I detect them?

Hydrolysis of Methyl 3-acetyl-2-hydroxybenzoate cleaves the ester bond to yield 3-acetyl-2-hydroxybenzoic acid and methanol .

You can typically detect the formation of the carboxylic acid byproduct using thin-layer chromatography (TLC). The carboxylic acid is significantly more polar than the parent ester due to the free hydroxyl group of the acid functionality. Therefore, it will have a much lower Retention Factor (Rƒ) value on the TLC plate. You may also observe changes in solubility, as the sodium salt of the carboxylic acid is often water-soluble.

Q4: What are the immediate signs of hydrolysis during my workup procedure?
  • Formation of an Emulsion or Precipitate: When washing an organic layer containing your product with a basic solution, the formation of the sodium salt of the hydrolyzed carboxylic acid can sometimes lead to emulsions or the precipitation of this salt at the interface of the organic and aqueous layers.[6]

  • Unexpected TLC Results: A post-workup TLC plate showing a new, highly polar spot (low Rƒ) that wasn't present in the initial reaction mixture is a strong indicator of hydrolysis.

  • Low Isolated Yield: If your final isolated product mass is significantly lower than expected, and you've ruled out other mechanical losses, unwanted hydrolysis is a likely culprit.

Troubleshooting Guide: Low Yield Due to Hydrolysis

This section addresses the common problem of product loss due to ester cleavage and provides detailed, field-proven protocols to mitigate it.

Issue 1: Hydrolysis from Aqueous Basic Wash

Using an aqueous base to neutralize acid catalysts or remove acidic byproducts is a standard step in many workups. However, for a sensitive ester, this step is fraught with risk.

Causality: The Saponification Mechanism

Base-catalyzed hydrolysis, or saponification, is a rapid and irreversible process.[5][7] The hydroxide ion directly attacks the ester's carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling a methoxide ion (-OCH₃) and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, which is typically water-soluble and lost to the aqueous phase. This final acid-base step drives the reaction to completion, making it irreversible under these conditions.[5]

G Diagram 1: Base-Catalyzed Hydrolysis (Saponification) cluster_organic Organic Phase cluster_aqueous Aqueous Phase (Problem) Ester Methyl Ester (RCOOCH₃) Tetrahedral Tetrahedral Intermediate [RC(O⁻)(OH)OCH₃] Ester->Tetrahedral + OH⁻ (from NaHCO₃ wash) CarboxylicAcid Carboxylic Acid (RCOOH) Tetrahedral->CarboxylicAcid - ⁻OCH₃ Carboxylate Carboxylate Salt (RCOO⁻ Na⁺) CarboxylicAcid->Carboxylate + OH⁻ (fast) - H₂O (Irreversible Step)

Caption: Base-catalyzed hydrolysis workflow.

Solution 1: The Controlled Mild Bicarbonate Wash

If a basic wash is unavoidable, strict control over conditions is paramount.

Experimental Protocol:

  • Cooling: Before beginning the workup, cool the entire reaction mixture in an ice-water bath to 0-5 °C. Lower temperatures significantly decrease the rate of hydrolysis.

  • Dilution: Dilute the cold reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Transfer the mixture to a separatory funnel and wash it briefly (e.g., for 30-60 seconds) with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Avoid vigorous, prolonged shaking. Do not use stronger bases like sodium carbonate or sodium hydroxide.

  • Separation: Allow the layers to separate quickly and drain the aqueous layer immediately.

  • Brine Wash: Wash the organic layer with cold brine (saturated NaCl solution). This helps to remove residual water and break up minor emulsions.[8]

  • Drying & Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Solution 2: Biphasic or Non-Aqueous Workup

For maximum protection, avoiding aqueous bases entirely is the best strategy.

Experimental Protocol:

  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Redissolve: Dissolve the crude residue in a non-polar organic solvent in which your desired product is soluble but the acidic impurities are not (e.g., a mixture of ethyl acetate and hexanes).

  • Filtration: Filter the solution through a short plug of silica gel. The more polar acidic impurities will adsorb onto the silica, while your less polar ester product will elute.

  • Evaporation: Collect the filtrate and remove the solvent under reduced pressure to yield the purified product.

Workup MethodKey ParametersHydrolysis RiskPrimary Application
Controlled Bicarbonate Wash 0-5 °C, sat. NaHCO₃, <1 min contactLow to ModerateNeutralizing strong acid catalysts.
Water Wash Neutral pH, 0-10 °CLowRemoving water-soluble neutral/ionic species.
Non-Aqueous / Silica Plug Anhydrous solventsNegligibleWhen complete avoidance of hydrolysis is critical.
Uncontrolled Basic Wash Room temp, NaOH or K₂CO₃Very HighNot recommended for this substrate.
Issue 2: Hydrolysis from Aqueous Acidic Wash

While less common and generally slower than base-catalyzed hydrolysis, product loss can still occur during an acidic wash, especially with prolonged contact.

Causality: The Reverse Fischer Esterification Mechanism

Acid-catalyzed hydrolysis is an equilibrium process.[1][3] The acid catalyst protonates the ester's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. The addition of a large volume of water during the workup can shift the equilibrium away from the ester and towards the carboxylic acid and alcohol products.

G Diagram 2: Acid-Catalyzed Hydrolysis Ester Methyl Ester (RCOOCH₃) ProtonatedEster Protonated Ester [RC(OH)OCH₃]⁺ Ester->ProtonatedEster + H⁺ (from acid wash) Tetrahedral1 Tetrahedral Intermediate 1 ProtonatedEster->Tetrahedral1 + H₂O (Nucleophilic Attack) Tetrahedral2 Tetrahedral Intermediate 2 Tetrahedral1->Tetrahedral2 Proton Transfer Products Carboxylic Acid + Methanol (RCOOH + CH₃OH) Tetrahedral2->Products - H⁺, - CH₃OH (Equilibrium)

Caption: Acid-catalyzed hydrolysis pathway.

Solution: Controlled Mild Acid Wash

If you need to remove a basic impurity (e.g., pyridine, excess amine), use a mild, weak acid and maintain cold temperatures.

Experimental Protocol:

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath.

  • Dilution: Dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash with a cold, dilute (e.g., 5-10%) aqueous solution of a weak acid like citric acid or a saturated solution of ammonium chloride (NH₄Cl). Avoid strong mineral acids like HCl unless absolutely necessary.

  • Separation & Drying: Promptly separate the layers, wash with brine, dry the organic phase (Na₂SO₄), filter, and concentrate.

Recommended General Workup Workflow

This workflow is designed to minimize the risk of hydrolysis for sensitive esters like Methyl 3-acetyl-2-hydroxybenzoate.

G Diagram 3: Recommended Hydrolysis-Minimizing Workflow Start Reaction Complete Cool Cool Mixture to 0-5 °C Start->Cool Dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) Cool->Dilute Decision Is an Acidic or Basic Wash Necessary? Dilute->Decision Wash Perform Controlled Wash (See Protocols Above) Decision->Wash Yes NoWash Proceed Directly Decision->NoWash No Brine Wash with Cold Brine Wash->Brine NoWash->Brine Dry Dry Organic Layer (e.g., Na₂SO₄) Brine->Dry Filter Filter off Drying Agent Dry->Filter Evaporate Remove Solvent (Rotary Evaporator) Filter->Evaporate End Crude Product Evaporate->End

Caption: Recommended workflow for sensitive esters.

References

Optimization

Technical Support Center: Alternative Catalysts for the Acylation of Phenolic Esters

Welcome to the technical support center for the acylation of phenolic esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transfor...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acylation of phenolic esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we move beyond textbook procedures to address the real-world challenges you may encounter in the lab, with a focus on troubleshooting and exploring modern, alternative catalytic systems. Our goal is to provide you with the expertise to not only solve problems but also to understand the underlying chemical principles driving your experimental outcomes.

Section 1: Troubleshooting Guide for Phenolic Ester Acylation

This section addresses common issues encountered during the acylation of phenolic esters, particularly focusing on the Fries rearrangement and related C-acylation reactions.

Issue 1: Low or No Yield of the Desired Hydroxyaryl Ketone

You've set up your Fries rearrangement, but the final analysis shows a disappointingly low yield of the target ortho- or para-hydroxyaryl ketone. What could have gone wrong?

Q: My reaction is not yielding the expected product. What are the most common culprits?

A: Low yields in Fries-type reactions often stem from a few key areas: catalyst activity, substrate stability, and reaction conditions.[1][2][3]

  • Catalyst Inactivity: Traditional Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[2] Any water in your solvent, glassware, or reagents will rapidly deactivate the catalyst. It's crucial to use anhydrous conditions and freshly opened or purified reagents. In many cases, a stoichiometric amount of the Lewis acid is required because the product ketone can form a stable complex with the catalyst, taking it out of the reaction cycle.[2]

  • Deactivated Aromatic Ring: The Fries rearrangement is an electrophilic aromatic substitution. If your phenolic ester contains strongly electron-withdrawing groups (e.g., -NO₂, -CN), the aromatic ring will be deactivated, hindering the reaction.[1][4]

  • Substrate Decomposition: The conditions for a classic Fries rearrangement can be harsh.[1] If your phenolic ester or the acyl group is not stable at high temperatures or in the presence of strong acids, you will see a drop in yield due to decomposition.[1][4]

Q: I'm using a solid acid catalyst (like a zeolite) and observing rapid deactivation. Why is this happening and how can I prevent it?

A: Solid acid catalysts offer a greener alternative to traditional Lewis acids but are susceptible to deactivation.

  • Coke Formation: At higher temperatures, reactants, products, or intermediates can undergo side reactions to form heavy organic molecules (coke) that block the catalyst's active sites and pores.[5][6] One proposed mechanism involves the formation of o-acetoxyacetophenone, which can act as a coke precursor.[6] Using a catalyst with a shape-selective pore structure, like HZSM-5, can inhibit the formation of these bulky coke precursors.[6]

  • Leaching of Active Sites: In liquid-phase reactions, the active acidic sites of the solid catalyst can sometimes leach into the reaction medium, leading to a loss of activity over time.

  • Water as a Byproduct: Some acylation reactions, particularly those using carboxylic acids as the acylating agent, produce water as a byproduct, which can poison the acid sites of the catalyst.[5]

Experimental Protocol: Testing for and Mitigating Catalyst Deactivation

  • Catalyst Preparation: Ensure the solid acid catalyst is thoroughly dried before use. This can be done by heating under vacuum.

  • Reaction Setup: Use freshly distilled, anhydrous solvents. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents.

  • Monitor Reaction Progress: Take aliquots at regular intervals and analyze by GC or TLC to determine if the reaction is stalling.

  • Catalyst Regeneration: If coke formation is suspected, the catalyst can often be regenerated by calcination (controlled heating in air) to burn off the carbonaceous deposits.

Issue 2: Poor Regioselectivity (Incorrect ortho/para Ratio)

The ratio of ortho- to para-acylated product is a critical factor, especially in pharmaceutical synthesis. Controlling this ratio is a common challenge.

Q: My reaction is producing a mixture of ortho and para isomers. How can I favor the formation of one over the other?

A: The ortho/para selectivity in the Fries rearrangement is primarily influenced by temperature and the choice of solvent.[4][7] This is a classic example of thermodynamic versus kinetic control.

  • Temperature Control:

    • Low temperatures (typically below 60°C) favor the para product. This is the thermodynamically more stable isomer.[4][7][8]

    • High temperatures (often above 160°C) favor the ortho product. The ortho product can form a more stable bidentate complex with the Lewis acid catalyst, making it the kinetically favored product at higher temperatures.[3][4][8]

  • Solvent Polarity:

    • Non-polar solvents (e.g., carbon disulfide, chlorobenzene) tend to favor the ortho isomer .[4][7]

    • Polar solvents (e.g., nitrobenzene) increase the proportion of the para isomer .[4][7]

Data Presentation: Effect of Temperature on Regioselectivity

Temperature (°C)ortho:para RatioTotal Yield (%)
401.0 : 2.1345
801.0 : 1.5480
1203.03 : 1.092
1701.72 : 1.062
Data adapted from a study on the Fries rearrangement of 2-fluorophenyl acetate.[3]

Section 2: FAQs on Alternative Catalytic Systems

The limitations of traditional Lewis acids have driven the development of alternative catalysts. This section answers frequently asked questions about these modern approaches.

Q: What are the main advantages of using solid acid catalysts like zeolites for phenol acylation?

A: Solid acid catalysts offer several significant advantages over homogeneous Lewis acids:

  • Environmental Benefits: They are non-corrosive and eliminate the need for quenching, reducing hazardous waste.[6]

  • Reusability: Solid catalysts can be recovered by simple filtration and reused multiple times, making the process more economical.[9][10]

  • Enhanced Selectivity: The defined pore structure of zeolites like ZSM-5 can impart shape selectivity, favoring the formation of the less bulky para-isomer and preventing the formation of byproducts.[11]

Q: I'm interested in greener chemistry. Can you explain how photocatalytic acylation works?

A: Photocatalytic acylation is an emerging, milder alternative that avoids harsh reagents and high temperatures.

  • Mechanism: These reactions typically use a photocatalyst (often an iridium or similar metal complex) that, upon irradiation with visible light, can initiate a radical-based reaction pathway.[12][13] For instance, an aldehyde and a phenol can be coupled by generating phenoxyl and acyl radicals in situ, which then combine to form the ester.[13]

  • Selectivity: A key advantage is the high selectivity for acylating phenolic hydroxyl groups over aliphatic ones, which can be challenging with traditional methods.[12][13]

Q: Are enzymatic catalysts a viable option for the acylation of phenolic compounds?

A: Yes, enzymes, particularly lipases like Candida antarctica lipase B (CALB), are effective catalysts for this transformation.[14][15]

  • Mild Conditions: Enzymatic reactions are conducted under very mild conditions (near room temperature and neutral pH), which is ideal for sensitive substrates.[15]

  • High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity.

  • Limitations: The substrate scope can be limited by the enzyme's active site. For example, the position of other functional groups on the phenol can significantly affect the reaction rate and conversion.[15]

Q: I've seen reports of catalyst- and solvent-free acylations. How do these reactions proceed?

A: Under certain conditions, the acetylation of phenols, alcohols, and amines can proceed efficiently with an acylating agent like acetic anhydride without any added catalyst or solvent.[16] The reaction is typically driven by heating the neat mixture of reactants. The mechanism involves the direct nucleophilic attack of the phenol's hydroxyl group on the carbonyl carbon of the anhydride.[16] While simple and green, this method may require higher temperatures and longer reaction times compared to catalyzed versions and may not be suitable for all substrates.

Section 3: Visualizing Mechanisms and Workflows

Diagram 1: The Fries Rearrangement Mechanism

This diagram illustrates the widely accepted mechanism for the Lewis acid-catalyzed Fries rearrangement, showing the formation of the key acylium ion intermediate.[4][7][17]

Fries_Rearrangement cluster_start Step 1: Catalyst Coordination cluster_intermediate Step 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Attack cluster_end Step 4: Rearomatization & Workup ArylEster Aryl Ester Complex Coordinated Complex ArylEster->Complex Coordination LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon Cleavage PhenoxideComplex Phenoxide-Lewis Acid Complex Complex->PhenoxideComplex Wheland Wheland Intermediate (Arenium Ion) AcyliumIon->Wheland Intramolecular Attack (ortho/para) PhenoxideComplex->Wheland Product Hydroxyaryl Ketone (ortho or para) Wheland->Product Deprotonation & Acid Workup

Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a systematic approach to diagnosing the cause of low yields in phenolic ester acylation reactions.

Troubleshooting_Workflow Start Start: Low Yield Observed CheckCatalyst 1. Check Catalyst - Anhydrous? - Stoichiometry? - Fresh? Start->CheckCatalyst CheckSubstrate 2. Evaluate Substrate - EWGs present? - Steric hindrance? - Stable under conditions? CheckCatalyst->CheckSubstrate No Sol_Catalyst Action: Use fresh/anhydrous Lewis acid. Increase loading. CheckCatalyst->Sol_Catalyst Yes CheckConditions 3. Review Conditions - Temperature too high/low? - Anhydrous solvent? CheckSubstrate->CheckConditions No Sol_Substrate Action: Protect sensitive groups. Consider milder catalyst. CheckSubstrate->Sol_Substrate Yes Sol_Conditions Action: Optimize temperature. Ensure anhydrous setup. CheckConditions->Sol_Conditions Yes End Re-run Experiment CheckConditions->End No Sol_Catalyst->End Sol_Substrate->End Sol_Conditions->End

Sources

Troubleshooting

Technical Support Center: Dealing with Low Reactivity of Sterically Hindered Aryl Esters

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of sterically hindered aryl ester...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of sterically hindered aryl esters. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome these common synthetic hurdles.

Introduction

Sterically hindered aryl esters present a significant challenge in organic synthesis due to the bulky groups surrounding the ester functionality. This steric hindrance impedes the approach of nucleophiles or catalysts, drastically slowing down or completely preventing desired reactions like hydrolysis (saponification). This guide will walk you through the underlying reasons for this low reactivity and provide a range of field-proven strategies to achieve successful cleavage of these recalcitrant molecules.

Troubleshooting Guide: Low or No Conversion

Here we address the most common issue: observing little to no product formation when attempting to hydrolyze a sterically hindered aryl ester.

Q1: I'm running a standard NaOH or KOH hydrolysis on my hindered aryl ester at reflux, but the starting material is either recovered unchanged or the yield is very low. What's going wrong?

This is a classic problem. Standard aqueous saponification conditions are often insufficient for highly hindered esters.[1][2] The steric bulk around the carbonyl group prevents the hydroxide ion from effectively attacking the electrophilic carbon. Additionally, solvation of the hydroxide ion by water molecules in the reaction medium increases its effective size and reduces its nucleophilicity, further hindering the reaction.[1][2]

Initial Troubleshooting Steps:
  • Confirm Reagent Quality: Ensure your hydroxide source (NaOH, KOH, LiOH) is not old or contaminated. Carbonate formation from exposure to air can reduce the effective concentration of hydroxide.

  • Increase Temperature and Reaction Time: While you may be refluxing, ensure the temperature is appropriate for your solvent system and extend the reaction time significantly (e.g., 24-72 hours), monitoring by TLC or LC-MS.

  • Consider Alternative Bases: Lithium hydroxide (LiOH) is sometimes more effective than NaOH or KOH in mixed solvent systems like THF/water.[3][4]

If these initial steps fail, it's time to move to more advanced strategies.

Q2: My ester is poorly soluble in the aqueous-alcoholic solvent mixtures typically used for saponification. Could this be the primary issue?

Absolutely. Poor solubility of the substrate is a major contributor to low reactivity.[4] If the ester is not adequately dissolved, the reaction becomes a heterogeneous mixture, and the effective concentration of the ester available to the base is dramatically reduced.

Solvent System Optimization:
  • Aprotic Co-solvents: Instead of methanol or ethanol, which can lead to transesterification, consider using aprotic, polar co-solvents like tetrahydrofuran (THF), dioxane, or dimethyl sulfoxide (DMSO) to improve the solubility of your hydrophobic ester.[3][4]

  • Phase-Transfer Catalysis: If you are using a two-phase system (e.g., an aqueous base and an organic solvent like toluene), a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can shuttle the hydroxide ion into the organic phase to react with the ester.

Q3: I've tried stronger bases and different solvents with limited success. What are the next-level strategies for cleaving a highly resistant aryl ester?

When standard conditions fail, several powerful, non-traditional methods can be employed. These approaches focus on either increasing the reactivity of the nucleophile or changing the reaction mechanism entirely.

Advanced Hydrolysis Conditions:
MethodReagents & ConditionsKey AdvantagesConsiderations
"Naked" Hydroxide in Non-Aqueous Media NaOH in MeOH/CH₂Cl₂ (e.g., 1:9) at room temperature.[1][2][5]Mild conditions, rapid reaction times, avoids issues with water.[1][2][5] The "unsolvated" hydroxide is a much stronger nucleophile.[1]The base is added as a methanolic solution to the ester in dichloromethane.
Gassman's "Anhydrous Hydroxide" Potassium tert-butoxide (KOtBu) and a stoichiometric amount of water in DMSO.[6]Extremely potent for very hindered systems where other methods fail.[6]Requires strictly anhydrous conditions for preparation of the reagent.
Microwave-Assisted Hydrolysis High concentration of base (e.g., 10N NaOH) in a sealed vessel under microwave irradiation.[4]Drastically reduces reaction times by reaching high temperatures and pressures.[4]Requires specialized microwave reactor; potential for side reactions at high temperatures.

Frequently Asked Questions (FAQs)

Q4: What is the underlying mechanistic reason for the low reactivity of these esters?

The most common mechanism for base-catalyzed ester hydrolysis is the bimolecular acyl cleavage (BAC2) pathway.[1][7] This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. In sterically hindered esters, the bulky groups on the aryl ring and/or the acyl group physically block this attack, increasing the activation energy of the reaction.

BAC2_Mechanism cluster_0 B_AC_2 Mechanism for Hindered Ester Ester R-C(=O)-OAr (Hindered Aryl Ester) Intermediate [R-C(O⁻)(OH)-OAr] (Tetrahedral Intermediate) Ester->Intermediate Slow (Steric Hindrance) OH OH⁻ OH->Intermediate Products R-COO⁻ + ArOH (Carboxylate + Phenol) Intermediate->Products Fast

Caption: The sterically hindered BAC2 pathway.

Q5: Can I use acid-catalyzed hydrolysis instead?

Acid-catalyzed hydrolysis is also an option, but it is a reversible reaction.[8][9][10] To drive the reaction to completion, a large excess of water is required.[8][9] For sterically hindered esters, the mechanism can proceed through an AAC1 pathway, which involves the formation of a resonance-stabilized acylium ion.[7][11] However, this typically requires very strong acid conditions. In some cases, particularly with esters of tertiary alcohols, an AAL1 mechanism involving alkyl-oxygen bond cleavage can occur if a stable carbocation can be formed.[11]

Q6: Are there alternatives to hydrolysis for cleaving the ester bond?

Yes, depending on your synthetic goal. If you need to functionalize the molecule rather than simply obtain the carboxylic acid, other reactions can be considered:

  • Suzuki-Miyaura Cross-Coupling: For certain aryl esters, palladium-NHC (N-heterocyclic carbene) catalysts can achieve cross-coupling with boronic acids via selective O-C(O) acyl cleavage.[12] This is a powerful method for C-C bond formation directly from the ester.

  • Transesterification: While often an unwanted side reaction, it can be used strategically. For example, transesterification to a less hindered methyl ester under high pressure might create a more reactive intermediate for subsequent hydrolysis.[1]

Q7: Are enzymatic methods a viable option for hindered aryl esters?

Enzymatic hydrolysis using lipases or esterases offers the advantage of occurring under very mild conditions (neutral pH, room temperature), which can be beneficial for sensitive molecules.[13][14][15] However, the active site of an enzyme is also subject to steric constraints. The success of enzymatic hydrolysis will be highly dependent on whether the specific hindered ester can fit into the enzyme's active site.[13] Screening a panel of different lipases or esterases may be necessary to find one with suitable activity.

Experimental Protocols

Protocol 1: Mild Alkaline Hydrolysis in a Non-Aqueous System

This protocol is adapted from a method shown to be effective for crowded esters that are resistant to standard saponification.[1][2][5]

Objective: To hydrolyze a sterically hindered aryl ester under mild, non-aqueous conditions.

Materials:

  • Sterically hindered aryl ester

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium hydroxide (NaOH) pellets

  • Hydrochloric acid (HCl), 1M solution

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Prepare the Base Solution: Prepare a 0.3 N solution of NaOH in methanol. For example, dissolve 120 mg of NaOH in 10 mL of anhydrous methanol.

  • Set up the Reaction: In a round-bottom flask, dissolve the sterically hindered aryl ester (1.0 mmol) in anhydrous dichloromethane (9 mL).

  • Initiate the Reaction: To the stirred solution of the ester, add the 0.3 N methanolic NaOH solution (1 mL, 0.3 mmol of NaOH per mL, adjust volume for desired stoichiometry, typically 3 equivalents). A fine white precipitate of the sodium carboxylate salt may begin to form.[2]

  • Monitor the Reaction: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can be surprisingly short (minutes to a few hours).[1]

  • Work-up:

    • Once the reaction is complete, remove the solvents under reduced pressure (rotary evaporation).

    • Add water to the residue to dissolve the sodium salt.

    • Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove the alcohol byproduct and any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2 with 1M HCl. The carboxylic acid will precipitate if it is a solid or can be extracted with an organic solvent if it is an oil.

    • Collect the solid by filtration or perform a liquid-liquid extraction to isolate the carboxylic acid product.

Caption: Workflow for non-aqueous ester hydrolysis.

Protocol 2: Hydrolysis using Gassman's "Anhydrous Hydroxide"

This protocol is for exceptionally challenging esters and should be performed under an inert atmosphere.[6]

Objective: To generate a highly reactive, unsolvated hydroxide for the hydrolysis of extremely hindered esters.

Materials:

  • Potassium tert-butoxide (KOtBu)

  • Deionized water

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterically hindered aryl ester

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Anhydrous solvents for work-up

Procedure:

  • Prepare the Reagent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO. Add potassium tert-butoxide (2.0 equivalents relative to water).

  • Generate "Anhydrous Hydroxide": To the stirred suspension of KOtBu, slowly add deionized water (1.0 equivalent). The reaction generates the highly active "anhydrous hydroxide" in situ.

  • Set up the Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve the sterically hindered aryl ester (1.0 equivalent) in anhydrous DMSO.

  • Initiate the Reaction: Transfer the freshly prepared "anhydrous hydroxide" solution to the solution of the ester via cannula or syringe.

  • Monitor the Reaction: Stir the mixture at room temperature. Monitor the reaction progress by quenching aliquots and analyzing by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by pouring it into a cold, aqueous solution of a buffer, such as sodium phosphate dibasic.[6]

    • Proceed with a standard aqueous extraction and acidification procedure as described in Protocol 1 to isolate the carboxylic acid product.

References

  • Lau, K. et al. (2016). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. ACS Catalysis. [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • Chemistry Channel. (2021). Hydrolysis of esters - Mechanisms. YouTube. [Link]

  • Kelly, M. J. & Day, A. R. (1961). MECHANISM OF ALKALINE HYDROLYSIS OF HINDERED AROMATIC ESTERS, THE BAL2 MECHANISM. Canadian Journal of Chemistry. [Link]

  • Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • Gassman, P. G. & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry. [Link]

  • Roberts, I. & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. [Link]

  • Gassman, P. G. & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2022). Hydrolysis of Esters. [Link]

  • LibreTexts Chemistry. (2023). The Hydrolysis of Esters. [Link]

  • Fife, T. H. & Przystas, T. J. (2000). Metal Ion Catalysis in the Hydrolysis of Esters of 2-Hydroxy-1,10-phenanthroline. Bioorganic Chemistry. [Link]

  • Sonesson, A. et al. (1993). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta Pharmaceutica Nordica. [Link]

  • Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • Pines, A. N. (1958). Production of alcohols by hydrolysis of alkyl bromides.
  • Gouda, A. M. (2018). How to break ester bond without breaking the amide? ResearchGate. [Link]

  • Reddit. (2012). Can the hydrolysis of an ester be done without an acid catalyst? r/chemistry. [Link]

  • Zelikin, A. N. et al. (2007). Cooperative hydrolysis of aryl esters on functionalized membrane surfaces and in micellar solutions. Organic & Biomolecular Chemistry. [Link]

  • Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros. [Link]

  • Sciencemadness.org. (2016). Difficult hydrolysis of an hindered ester. [Link]

  • Smith, H. A. & Levenson, H. S. (1939). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. [Link]

  • LibreTexts Chemistry. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Google Patents. (2010).
  • Doran, R. & Guiry, P. J. (2014). Catalytic asymmetric synthesis of sterically hindered tertiary α-aryl ketones. The Journal of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023). Saponification. [Link]

  • Perlego. (n.d.). Acid Catalysed Hydrolysis of Ester. [Link]

Sources

Optimization

Technical Support Center: A Guide to the Storage and Stability of Methyl 3-acetyl-2-hydroxybenzoate

Introduction: Methyl 3-acetyl-2-hydroxybenzoate is a key chemical intermediate in various research and development applications. Like many substituted aromatic esters, its chemical integrity during storage is paramount f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 3-acetyl-2-hydroxybenzoate is a key chemical intermediate in various research and development applications. Like many substituted aromatic esters, its chemical integrity during storage is paramount for ensuring experimental reproducibility and the validity of research outcomes. This guide provides an in-depth analysis of the stability challenges associated with this compound and offers practical, evidence-based solutions for its proper handling and storage. By understanding the underlying degradation mechanisms, researchers can proactively mitigate risks and preserve sample purity.

This document draws upon established principles of chemical stability, primarily referencing the behavior of structurally analogous compounds such as acetylsalicylic acid and methyl salicylate, to provide a comprehensive support framework.

Section 1: Fundamental Stability Profile

The primary stability concern for Methyl 3-acetyl-2-hydroxybenzoate is its susceptibility to hydrolysis. The molecule contains a methyl ester functional group which can react with water, leading to the cleavage of the ester bond.

Primary Degradation Pathway: Hydrolysis

The ester linkage in Methyl 3-acetyl-2-hydroxybenzoate is the most reactive site for degradation under common storage conditions. This reaction is catalyzed by the presence of moisture and accelerated by elevated temperatures.[1][2] The hydrolysis process breaks the ester bond, resulting in the formation of 3-acetyl-2-hydroxybenzoic acid and methanol.[3]

cluster_reactants Reactants cluster_products Degradation Products M3A2HB Methyl 3-acetyl-2-hydroxybenzoate Acid 3-acetyl-2-hydroxybenzoic acid M3A2HB->Acid Hydrolysis Water Water (H₂O) Methanol Methanol Catalysts Accelerated by: - Heat - Light - Humidity Catalysts->M3A2HB

Figure 1. Primary hydrolysis pathway for Methyl 3-acetyl-2-hydroxybenzoate.

Other potential degradation pathways, though generally less prevalent under controlled conditions, include photolysis from exposure to UV light and oxidation of the phenolic group, which can lead to coloration of the sample.[2]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of Methyl 3-acetyl-2-hydroxybenzoate in a direct question-and-answer format.

Q1: What are the ideal storage conditions for Methyl 3-acetyl-2-hydroxybenzoate?

A: The primary goal is to rigorously exclude moisture, light, and heat. Based on best practices for analogous salicylate esters, the following conditions are recommended.[2][4][5]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of hydrolysis and other potential degradation reactions. While stable at room temperature for short periods, long-term storage should be cold.[1][5]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[4]
Light Amber Glass Vial / Protect from LightPrevents potential photodegradation, a common issue for aromatic compounds.[2]
Container Tightly Sealed ContainerPrevents ingress of atmospheric moisture.[6]
Environment Store within a DesiccatorProvides a secondary barrier against ambient humidity, which is a major factor in ester hydrolysis.[7]

Q2: My solid sample of Methyl 3-acetyl-2-hydroxybenzoate has developed a yellowish or brownish tint over time. What is the cause?

A: Discoloration is a common visual indicator of chemical degradation. For a phenolic compound like this, a yellow or brown hue often suggests oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can form colored quinone-type species. This process is accelerated by exposure to air (oxygen) and light. While the primary degradation pathway by mass is likely hydrolysis, oxidation products can be intensely colored and thus visible at very low concentrations. It is a strong indication that the storage protocol has been compromised.

Q3: I suspect my stored sample has degraded. How can I quantitatively assess its purity?

A: Visual inspection is not sufficient. A quantitative, stability-indicating analytical method is required to confirm purity. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose. A validated HPLC method can separate the intact parent compound from its primary hydrolytic degradant, 3-acetyl-2-hydroxybenzoic acid, and other impurities. See Protocol 1 for a detailed methodology.

Q4: What are the primary degradation products I should be looking for in my analysis?

A: The principal degradation product to monitor is 3-acetyl-2-hydroxybenzoic acid , which results from the hydrolysis of the methyl ester.[3][8] The other product, methanol, is highly volatile and typically not monitored in routine stability testing of the solid material. Your analytical method should be optimized to achieve baseline separation between the Methyl 3-acetyl-2-hydroxybenzoate parent peak and the 3-acetyl-2-hydroxybenzoic acid degradant peak.

Q5: How should I handle the compound during weighing and sample preparation to minimize degradation?

A: Proper handling during use is as critical as long-term storage.

  • Temperature Equilibration: Before opening, allow the container to warm to ambient temperature for at least 30-60 minutes. Opening a cold vial will cause atmospheric moisture to condense on the solid, introducing water and accelerating hydrolysis.[9]

  • Inert Environment: If possible, handle the material in a glove box or glove bag under a nitrogen or argon atmosphere.

  • Minimize Exposure: Work quickly to weigh the required amount and then promptly and tightly reseal the container. If you flushed the vial with inert gas before storage, re-flush it before sealing.

  • Avoid Contamination: Use clean, dry spatulas and glassware to prevent cross-contamination and moisture introduction.

Section 3: Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for quantifying Methyl 3-acetyl-2-hydroxybenzoate and its primary degradant. This method should be validated in your laboratory to ensure its suitability.

  • Materials & Reagents:

    • Methyl 3-acetyl-2-hydroxybenzoate reference standard and test sample.

    • 3-acetyl-2-hydroxybenzoic acid reference standard.

    • HPLC-grade Acetonitrile (ACN) and Water.

    • HPLC-grade Phosphoric Acid or Formic Acid.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Gradient: 30% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~240 nm or as determined by UV scan.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Procedure:

    • Prepare a stock solution of the reference standard and the test sample at approximately 1 mg/mL in a 50:50 mixture of ACN and water.

    • Prepare a mixed resolution standard containing both the parent compound and the primary degradant to confirm peak separation.

    • Inject the standards and sample onto the HPLC system.

    • Identify the peaks based on the retention times of the individual standards. Methyl 3-acetyl-2-hydroxybenzoate will be less polar and have a longer retention time than its carboxylic acid degradant.

    • Calculate the purity of the test sample using the area percent method (assuming all components have a similar response factor at the detection wavelength) or by using a calibration curve for more accurate quantification.

Section 4: Best Practices Workflow for Storage & Handling

Adhering to a systematic workflow is crucial for maintaining the long-term stability of Methyl 3-acetyl-2-hydroxybenzoate.

node_receive 1. Receive Compound node_inspect 2. Initial Inspection & QC (Verify Purity via HPLC) node_receive->node_inspect node_prep 3. Prepare for Storage (Transfer to amber vial, flush with N₂/Ar) node_inspect->node_prep node_store 4. Long-Term Storage (2-8°C in a desiccator, protected from light) node_prep->node_store node_use 5. Prepare for Use node_store->node_use Need to use sample node_handle 6. Weigh & Handle (Equilibrate to RT first! Work quickly, minimize exposure) node_use->node_handle node_return 7. Return to Storage (Re-flush with inert gas, reseal tightly) node_handle->node_return node_return->node_store

Figure 2. Recommended workflow for handling and storage.

References

  • Garcia-Oricain, J., & Fuster Camps, A. (n.d.). THERMAL DECOMPOSITIONS OF SOME TRANSITION METAL SALICYLATES. Journal of Thermal Analysis, 29.
  • NETZSCH Analyzing & Testing. (2019). About the Thermal Behavior of Acetylsalicylic Acid and Aspirin.
  • Kenwright, A. M., et al. (2016). Amorphism and Thermal Decomposition of Salicylsalicylic Acid-A Cautionary Tale. Journal of Pharmaceutical Sciences.
  • Synquest Labs. (n.d.). Methyl 3-acetylbenzoate Safety Data Sheet.
  • Heriot-Watt University. (n.d.). Amorphism and Thermal Decomposition of Salicylsalicylic Acid—A Cautionary Tale.
  • NETZSCH Analyzing & Testing. (2019). About the Thermal Behavior of Acetylsalicylic Acid and Aspirin®.
  • Durham Tech. (2014). Methyl salicylate Safety Data Sheet.
  • Sigma-Aldrich. (2024). Methyl 3-hydroxybenzoate Safety Data Sheet.
  • Ozyilmaz, E. D. (2025). Investigation of the Stability of Acetylsalicylic Acid Solution at Different Temperatures. EMUJ Pharm Sci.
  • Sigma-Aldrich. (2024). Methyl 2-hydroxybenzoate Safety Data Sheet.
  • ACS Omega. (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects.
  • ResearchGate. (2025). Stability Evaluation of Acetylsalicylic Acid in Commercial Aspirin Tablets under Different Storage Conditions.
  • ResearchGate. (2025). Stability Evaluation of Acetylsalicylic Acid in Commercial Aspirin Tablets under Different Storage Conditions.
  • Milliken. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • RSC Education. (n.d.). The preparation of 2-hydroxybenzoic acid.
  • Chem LibreTexts. (2012). Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3-acetyl-2-hydroxybenzoate

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-acetyl-2-hydroxybenzoate, a key intermediate in organic synthesis. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-acetyl-2-hydroxybenzoate, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles and comparative data from structurally related compounds. Our objective is to provide a predictive and analytical framework for the unequivocal structural confirmation of this molecule.

Introduction: The Structural Elucidation Challenge

Methyl 3-acetyl-2-hydroxybenzoate (C₁₀H₁₀O₄) is a polysubstituted aromatic compound whose utility in synthetic chemistry demands rigorous structural verification.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, offering precise information about the molecular framework by probing the magnetic environments of ¹H and ¹³C nuclei. This guide will dissect the predicted NMR spectra of this molecule, explaining the rationale behind chemical shifts and coupling patterns, thereby providing a robust benchmark for experimental verification.

Molecular Structure and Predicted NMR Environments

The structure of Methyl 3-acetyl-2-hydroxybenzoate features a benzene ring with three key substituents: a hydroxyl group (-OH), an acetyl group (-COCH₃), and a methyl ester group (-COOCH₃). The relative positions of these groups (1,2,3-substitution) create a unique electronic environment that dictates the chemical shifts and coupling constants observed in its NMR spectra.

Molecular Structure of Methyl 3-acetyl-2-hydroxybenzoate

Caption: Numbering scheme for Methyl 3-acetyl-2-hydroxybenzoate.

In-Depth ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
-OH (H on C2)10.5 - 12.0Singlet (s)1HThe phenolic proton is highly deshielded due to intramolecular hydrogen bonding with the adjacent ester carbonyl. This proton signal is typically broad and exchanges with D₂O.
Ar-H (H on C6)7.8 - 8.0Doublet of doublets (dd)1HThis proton is ortho to the strongly electron-withdrawing ester group, causing a significant downfield shift. It is coupled to H5 and H4.
Ar-H (H on C4)7.5 - 7.7Triplet (t) or Doublet of doublets (dd)1HThis proton is deshielded by the adjacent acetyl group. It is coupled to H5 and H6.
Ar-H (H on C5)6.9 - 7.1Triplet (t) or Doublet of doublets (dd)1HThis proton is ortho to the electron-donating hydroxyl group, resulting in an upfield shift relative to the other aromatic protons. It is coupled to H4 and H6.
-COOCH₃ 3.9 - 4.0Singlet (s)3HThe methyl protons of the ester group are deshielded by the adjacent oxygen atom. They appear as a sharp singlet as there are no adjacent protons.[3]
-COCH₃ 2.6 - 2.7Singlet (s)3HThe methyl protons of the acetyl group are adjacent to a carbonyl group, causing a downfield shift. This signal is also a sharp singlet.
Comparative Analysis: Learning from Simpler Molecules

To substantiate our predictions, we can compare the expected shifts with those of simpler, related molecules.

  • Methyl Salicylate (Methyl 2-hydroxybenzoate): In this parent compound, the aromatic protons resonate at approximately δ 7.81 (dd), 7.43 (t), 6.97 (d), and 6.87 (t) ppm.[3] The ester methyl protons are found at δ 3.93 ppm and the phenolic proton at a highly deshielded δ 10.74 ppm.[3] The introduction of the acetyl group at the C3 position in our target molecule is expected to further deshield the adjacent protons (H4 and H5), pushing them further downfield.

  • Acetophenone: The methyl protons of the acetyl group in acetophenone resonate around δ 2.62 ppm.[4] This provides a strong reference point for the acetyl methyl signal in our target molecule.

In-Depth ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
-COCH₃ 200 - 205The carbonyl carbon of the acetyl group is highly deshielded and typically appears in this region.[5][6]
-COOCH₃ 168 - 172The ester carbonyl carbon is also significantly deshielded but generally appears slightly upfield from a ketone carbonyl.[7]
C2 (-OH) 160 - 165The carbon atom attached to the hydroxyl group is strongly deshielded due to the electronegativity of oxygen.
C1 (-COOCH₃) 135 - 140This quaternary carbon is deshielded by the attached ester group.
C4 133 - 137This aromatic CH carbon is expected to be downfield due to its position relative to the electron-withdrawing groups.
C6 128 - 132An aromatic CH carbon whose shift is influenced by both the ester and hydroxyl groups.
C3 (-COCH₃) 120 - 125This quaternary carbon is deshielded by the attached acetyl group.
C5 118 - 122This aromatic CH carbon is expected to be the most upfield of the aromatic CH signals due to the influence of the ortho hydroxyl group.
-COOCH₃ 52 - 55The methyl carbon of the ester is shielded compared to the aromatic carbons but deshielded by the attached oxygen.[7]
-COCH₃ 26 - 30The methyl carbon of the acetyl group is typically found in this region, as seen in acetophenone itself (δ ~26.5 ppm).[4]
Comparative Analysis: Insights from Acetophenone and Methyl Salicylate
  • Acetophenone: The carbonyl carbon in acetophenone appears at δ 198.1 ppm, and the aromatic carbons range from δ 128.2 to 137.1 ppm.[4][8]

  • Methyl Salicylate: The ¹³C spectrum of methyl salicylate shows signals for all 8 unique carbon environments.[7] The introduction of the acetyl group at C3 will significantly alter the chemical shifts of the surrounding carbons (C2, C3, and C4) due to its electron-withdrawing nature.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is contingent on meticulous sample preparation and instrument setup.

Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-20 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL CDCl₃) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample into Spectrometer transfer->insert lock 5. Lock on Deuterium Signal insert->lock shim 6. Shim for Field Homogeneity lock->shim acquire 7. Acquire Spectra (¹H, then ¹³C) shim->acquire process 8. Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze 9. Analyze and Assign Peaks process->analyze

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 10-20 mg of Methyl 3-acetyl-2-hydroxybenzoate for ¹H NMR, or 20-50 mg for ¹³C NMR experiments.[9][10]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[9][11]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[9][10] Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube, ensuring no solid particles are present.[11] The sample height should be between 4-5 cm.[9]

  • Internal Standard: Tetramethylsilane (TMS) is often pre-added to deuterated solvents and serves as the internal standard, with its signal set to δ 0.0 ppm.[3][7]

  • Data Acquisition: Insert the sample into the NMR spectrometer. The standard procedure involves locking onto the solvent's deuterium signal, shimming the magnetic field to achieve homogeneity, tuning the probe, and then acquiring the Free Induction Decay (FID) for both ¹H and ¹³C nuclei.[9]

  • Data Processing: The acquired FID is subjected to Fourier transformation, followed by phase and baseline correction to yield the final frequency-domain NMR spectrum.

Conclusion

The structural elucidation of Methyl 3-acetyl-2-hydroxybenzoate via NMR spectroscopy is a clear-cut process when guided by a predictive framework. The ¹H NMR spectrum is expected to show three distinct aromatic signals, a highly deshielded phenolic proton, and two sharp singlets for the acetyl and ester methyl groups. The ¹³C NMR spectrum will complement this by displaying ten unique carbon signals, including two characteristic downfield carbonyl peaks. By comparing these expected data with experimental results and referencing the spectra of related compounds like methyl salicylate and acetophenone, researchers can achieve unambiguous confirmation of the molecular structure, ensuring the integrity of their synthetic work.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

  • Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-acetyl-2-hydroxybenzoate. PubChem Compound Database. Retrieved from [Link]

  • precisionFDA. (n.d.). METHYL 3-ACETYL-2-HYDROXYBENZOATE. Retrieved from [Link]

  • Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 2-hydroxybenzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Ortho vs. Para Selectivity in the Fries Rearrangement of Salicylates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Fries Rearrangement in Synthetic Chemistry The Fries rearrangement is a cornerstone transformation in organic synthesis, enabling the conv...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fries Rearrangement in Synthetic Chemistry

The Fries rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of aryl esters to hydroxy aryl ketones through the action of a Lewis acid catalyst. This reaction is of significant industrial importance for the synthesis of hydroxyarylketones, which are crucial intermediates in the production of various pharmaceuticals. A key characteristic of the Fries rearrangement is its ortho and para selectivity, where the acyl group migrates to either the position adjacent or opposite to the hydroxyl group on the aromatic ring. The ability to direct this selectivity is paramount for synthetic chemists aiming to produce a specific isomer. This guide will specifically focus on the nuances of this selectivity in the context of salicylate esters.

The Reaction Mechanism: A Tale of Two Pathways

The widely accepted mechanism for the Fries rearrangement involves the initial coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This coordination polarizes the ester linkage, facilitating the generation of an acylium carbocation. This electrophilic intermediate then attacks the aromatic ring in a process akin to a Friedel-Crafts acylation.

The choice between the ortho and para positions is a delicate balance of kinetic and thermodynamic control, influenced by several key experimental parameters.

Fries_Rearrangement_Mechanism cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_products Products Salicylate Salicylate Ester Acylium Acylium Ion Intermediate Salicylate->Acylium + Lewis Acid Ortho Ortho Product (Kinetic Control) Acylium->Ortho High Temp Non-polar Solvent Para Para Product (Thermodynamic Control) Acylium->Para Low Temp Polar Solvent

Validation

A Comparative Guide to Lewis Acids (AlCl₃, BF₃, TiCl₄) for Acylation Reactions

For researchers, synthetic chemists, and professionals in drug development, the Friedel-Crafts acylation stands as a cornerstone reaction for forging carbon-carbon bonds and synthesizing aryl ketones. These products are...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Friedel-Crafts acylation stands as a cornerstone reaction for forging carbon-carbon bonds and synthesizing aryl ketones. These products are pivotal intermediates in the creation of a vast array of pharmaceuticals and fine chemicals.[1] The success of this electrophilic aromatic substitution hinges on the activation of an acylating agent by a Lewis acid catalyst. This guide provides an in-depth comparative analysis of three commonly employed Lewis acids: Aluminum Chloride (AlCl₃), Boron Trifluoride (BF₃), and Titanium Tetrachloride (TiCl₄). We will delve into their catalytic efficacy, mechanistic nuances, and practical considerations to inform your catalyst selection process.

The Fundamental Role of the Lewis Acid in Acylation

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion from an acyl halide or anhydride.[1][2] The Lewis acid is the indispensable activator in this process. Its primary function is to coordinate with the halogen of the acyl halide, which polarizes the carbon-halogen bond and facilitates its cleavage.[3] This generates a resonance-stabilized acylium ion (R-C=O⁺), a potent electrophile that is then attacked by the electron-rich aromatic ring.[4][5] The subsequent deprotonation of the resulting intermediate restores aromaticity and yields the desired aryl ketone.[4] A key advantage of acylation over alkylation is that the acylium ion does not undergo rearrangement, and the resulting ketone is deactivated, thus preventing polysubstitution.[1][3]

dot graph "Acylation_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Step 1: Acylium Ion Formation"; bgcolor="#F1F3F4"; "Acyl_Halide" [label="R-CO-Cl"]; "Lewis_Acid" [label="MXn"]; "Complex" [label="R-CO-Cl---MXn"]; "Acylium_Ion" [label="R-C≡O⁺ (Acylium Ion)"]; "Lewis_Acid_Complex" [label="[MXnCl]⁻"];

}

subgraph "cluster_1" { label="Step 2: Electrophilic Aromatic Substitution"; bgcolor="#F1F3F4"; "Arene" [label="Ar-H"]; "Sigma_Complex" [label="[Ar(H)-COR]⁺ (Sigma Complex)"]; "Product" [label="Ar-COR (Aryl Ketone)"]; "HX" [label="HX"]; "Regenerated_Catalyst" [label="MXn"];

} } Figure 1: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

In-Depth Analysis of Lewis Acid Catalysts

The choice of Lewis acid significantly impacts reaction efficiency, substrate scope, and reaction conditions. The strength of a Lewis acid is its ability to accept an electron pair, which is fundamental to its catalytic activity.[6]

Aluminum Chloride (AlCl₃): The Powerful Workhorse

Aluminum chloride is arguably the most traditional and potent Lewis acid used for Friedel-Crafts acylation.[3] Its high reactivity stems from the significant electron deficiency of the aluminum atom.[7][8]

  • Mechanism and Activity: AlCl₃ readily complexes with the acyl halide to generate the acylium ion.[4][9] Due to its strong Lewis acidity, it can catalyze the acylation of even moderately deactivated aromatic rings. However, this high reactivity necessitates careful temperature control to prevent side reactions. A crucial point to consider is that the ketone product can form a stable complex with AlCl₃, which means that stoichiometric or even super-stoichiometric amounts of the catalyst are often required.[10] This complex must be hydrolyzed during the work-up, typically with a mixture of ice and concentrated acid, to liberate the final product.[10][11]

  • Practical Considerations: Anhydrous AlCl₃ is a water-sensitive, corrosive solid that reacts violently with moisture, liberating HCl gas.[11][12] Therefore, all reactions must be conducted under strictly anhydrous conditions.[13] Due to its high reactivity and the exothermic nature of the reaction, especially during the initial complex formation, careful and slow addition of reagents at low temperatures (e.g., 0-5 °C) is critical.[10][11]

Boron Trifluoride (BF₃): The Versatile and Milder Alternative

Boron trifluoride, often used as its more manageable diethyl etherate complex (BF₃·OEt₂), is another effective Lewis acid for acylation.[14][15] While generally considered a weaker Lewis acid than AlCl₃ due to p-π back-bonding between boron and fluorine, it offers distinct advantages in certain applications.[16]

  • Mechanism and Activity: BF₃ promotes the formation of the acylium ion, similar to AlCl₃.[14] Its milder nature often leads to higher selectivity and tolerance for a wider range of functional groups on the aromatic substrate.[15] It is particularly useful in reactions where the strong acidity of AlCl₃ might lead to degradation of the starting material or product. Acylations with BF₃ can sometimes be performed under solvent-free conditions, which is advantageous from a green chemistry perspective.[15]

  • Practical Considerations: BF₃ is a toxic gas, but its etherate complex is a more easily handled liquid.[14] While still moisture-sensitive, it is generally less reactive with water than AlCl₃. The reactions may require heating to proceed at a reasonable rate.[17] The work-up for BF₃-catalyzed reactions is often simpler than for those using AlCl₃.

Titanium Tetrachloride (TiCl₄): The Selective and Efficient Catalyst

Titanium tetrachloride has emerged as a highly versatile Lewis acid in organic synthesis, including Friedel-Crafts acylation.[18][19] Its catalytic activity is often comparable to or, in some cases, superior to that of AlCl₃, but with improved selectivity.[20][21]

  • Mechanism and Activity: TiCl₄ is a strong Lewis acid due to the electron deficiency of the titanium center.[7][8] It efficiently catalyzes acylation reactions and has shown particular utility in the ortho-acylation of phenols and naphthols, a transformation that can be challenging with other Lewis acids.[21] This regioselectivity is attributed to the formation of a titanium-phenolate complex that directs the electrophilic attack to the ortho position.[21] TiCl₄-catalyzed reactions are often characterized by high efficiency and can sometimes be carried out with sub-stoichiometric amounts of the catalyst.[19]

  • Practical Considerations: TiCl₄ is a colorless to light yellow liquid that is highly sensitive to moisture, reacting violently with water to produce HCl and titanium dioxide.[22] Reactions must be carried out under inert and anhydrous conditions. It is corrosive and toxic, requiring careful handling in a well-ventilated fume hood.[22][23]

Comparative Performance Data

The following table summarizes typical reaction conditions and outcomes for the acylation of a model substrate, anisole, with acetyl chloride, using each of the three Lewis acids. Note that optimal conditions can vary significantly based on the specific substrates and acylating agents used.

Lewis AcidStoichiometry (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
AlCl₃ 1.1 - 1.5Dichloromethane0 to RT1 - 385 - 95High reactivity, broad applicabilityMoisture sensitive, often requires >1 equiv., harsh work-up
BF₃·OEt₂ 1.0 - 2.0Neat or DCE25 - 802 - 1670 - 90Milder, better functional group tolerance, simpler work-upLower reactivity than AlCl₃, may require heating
TiCl₄ 1.0 - 1.4Dichloromethane-78 to RT1 - 480 - 98High efficiency and selectivity, good for ortho-acylationHighly moisture sensitive, corrosive

Data compiled from various literature sources and representative protocols.[10][11][17][24]

Catalyst Selection Guide

Choosing the optimal Lewis acid is a critical step in experimental design. The following decision tree provides a logical framework for this selection process.

dot graph "Catalyst_Selection" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Node Definitions Start [label="Start: Acylation Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Substrate_Sensitivity [label="Is the substrate sensitive to strong acids?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; High_Reactivity [label="Is high reactivity paramount?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ortho_Selectivity [label="Is ortho-selectivity on a phenol required?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Use_BF3 [label="Consider BF₃·OEt₂", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_AlCl3 [label="Use AlCl₃", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_TiCl4 [label="Use TiCl₄", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize [label="Optimize conditions (temp, solvent)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edge Definitions Start -> Substrate_Sensitivity; Substrate_Sensitivity -> Use_BF3 [label="Yes"]; Substrate_Sensitivity -> High_Reactivity [label="No"]; High_Reactivity -> Use_AlCl3 [label="Yes"]; High_Reactivity -> Ortho_Selectivity [label="No"]; Ortho_Selectivity -> Use_TiCl4 [label="Yes"]; Ortho_Selectivity -> Use_AlCl3 [label="No"]; Use_BF3 -> Optimize; Use_AlCl3 -> Optimize; Use_TiCl4 -> Optimize; }

Figure 2: Decision-making workflow for selecting a Lewis acid catalyst.

Experimental Protocols

Herein are representative, generalized protocols for the acylation of an activated aromatic substrate (e.g., anisole) with an acyl chloride. Warning: These reactions are hazardous and must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[12][22]

Protocol 5.1: Acylation using Aluminum Chloride (AlCl₃)

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subgraph "cluster_setup" { label="Reaction Setup"; bgcolor="#FFFFFF"; A [label="1. Assemble dry 3-neck flask with condenser, dropping funnel, and N₂ inlet."]; B [label="2. Charge flask with anhydrous AlCl₃ (1.1 equiv) and dry DCM."]; C [label="3. Cool suspension to 0-5 °C in an ice bath."]; }

subgraph "cluster_reaction" { label="Reaction"; bgcolor="#FFFFFF"; D [label="4. Add acyl chloride (1.0 equiv) in dry DCM to dropping funnel."]; E [label="5. Add acyl chloride solution dropwise to the AlCl₃ suspension over 10-15 min."]; F [label="6. Add aromatic substrate (1.0 equiv) in dry DCM dropwise."]; G [label="7. Remove ice bath, stir at room temperature for 1-3 h. Monitor by TLC."]; }

subgraph "cluster_workup" { label="Work-up"; bgcolor="#FFFFFF"; H [label="8. Cautiously pour reaction mixture into a beaker of crushed ice and conc. HCl."]; I [label="9. Transfer to separatory funnel, separate layers."]; J [label="10. Extract aqueous layer with DCM."]; K [label="11. Combine organic layers, wash with NaHCO₃(aq), dry over MgSO₄, and concentrate."]; }

A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K; }

Figure 3: Standard experimental workflow for AlCl₃-catalyzed acylation.[10][11]

Protocol 5.2: Acylation using Boron Trifluoride Etherate (BF₃·OEt₂)
  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the aromatic substrate (1.0 equiv) and the acylating agent (1.1 equiv) in a minimal amount of dry solvent (e.g., 1,2-dichloroethane) or run neat.

  • Reaction: Add BF₃·OEt₂ (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and maintain for 2-16 hours, monitoring progress by TLC.[17]

  • Work-up: Cool the mixture to room temperature and quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Extraction and Purification: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 5.3: Acylation using Titanium Tetrachloride (TiCl₄)
  • Reaction Setup: To a dry three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add the aromatic substrate (1.0 equiv) and dry dichloromethane. Cool the solution to -10 °C.

  • Reagent Addition: Add TiCl₄ (1.1 equiv) dropwise via syringe. Then, add the acyl chloride (1.05 equiv) dropwise via the dropping funnel, maintaining the internal temperature below 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of water or dilute HCl.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue as required.

Conclusion

The selection of a Lewis acid for Friedel-Crafts acylation is a multi-faceted decision that balances reactivity, selectivity, substrate compatibility, and practical handling considerations.

  • Aluminum Chloride (AlCl₃) remains the go-to catalyst for its sheer power and broad utility, especially when high reactivity is needed.[3][6]

  • Boron Trifluoride (BF₃·OEt₂) offers a milder, more selective alternative, proving advantageous for complex or sensitive substrates where side reactions are a concern.[14][15]

  • Titanium Tetrachloride (TiCl₄) provides an excellent combination of high reactivity and selectivity, with unique applications in regioselective syntheses like the ortho-acylation of phenols.[19][21]

A thorough understanding of the distinct characteristics of each of these catalysts empowers researchers to make informed decisions, optimizing reaction outcomes and advancing their synthetic endeavors.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.
  • BenchChem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions.
  • Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation - Lesson.
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • The Organic Chemistry Tutor. (2020, April 6). Friedel Crafts Acylation and Alkylation. YouTube.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • ResearchGate. (n.d.). Possible reaction mechanism for BF3.Et2O mediated Friedel–Crafts cyclization.
  • Cullinane, N. M., Chard, S. J., & Leyshon, D. M. (1952). Titanium tetrachloride as a catalyst in the Friedel–Crafts reaction. Part I. Acylation. Journal of the Chemical Society (Resumed), 376. DOI: 10.1039/JR9520000376.
  • ResearchGate. (n.d.). Boron Trifluoride Etherate Promoted Microwave-Assisted Synthesis of Antimalarial Acridones.
  • National Institutes of Health. (n.d.). Amine and Titanium (IV) Chloride, Boron (III) Chloride or Zirconium (IV) Chloride-Promoted Baylis-Hillman Reactions.
  • Bensari, A., & Zaveri, N. T. (2003). Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols. Synthesis, 2003(2), 267-271. DOI: 10.1055/s-2003-36822.
  • BenchChem. (n.d.). A Comparative Analysis of Lewis Acidity: Antimony Trichloride vs. Aluminum Chloride.
  • Diva. (2023, October 29). Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2.
  • Chemistry Stack Exchange. (2018, January 24). Which is more acidic BF3 or AlCl3?
  • Princeton University EHS. (n.d.). Aluminum Chloride (anhydrous).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Preprints.org. (2024, December 1). The Use of the Titanium Tetrachloride (TiCl4) Catalysts as a Reagent for Organic Synthesis.
  • Quora. (2018, February 14). Why is TiCl4 a strong Lewis acid?
  • ResearchGate. (n.d.). TiCl4-mediated Friedel–Crafts benzylation using benzaldehyde...
  • Quora. (2016, February 2). Which is stronger lewis acid AlF3 or AlCl3 and Why?
  • GOV.UK. (n.d.). Titanium tetrachloride Incident management.

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Comparative

A Comparative Analysis of the Biological Activities of Methyl 3-acetyl-2-hydroxybenzoate and its Positional Isomers

A Guide for Researchers in Medicinal Chemistry and Drug Discovery Introduction The strategic placement of functional groups on an aromatic scaffold is a cornerstone of medicinal chemistry, capable of profoundly altering...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Medicinal Chemistry and Drug Discovery

Introduction

The strategic placement of functional groups on an aromatic scaffold is a cornerstone of medicinal chemistry, capable of profoundly altering a molecule's pharmacokinetic and pharmacodynamic profile. Methyl 3-acetyl-2-hydroxybenzoate, a derivative of the well-known methyl salicylate, presents a fascinating case study in the principle of constitutional isomerism. While sharing the same molecular formula, its isomers—differing only in the substitution pattern of the acetyl and hydroxyl groups on the methyl benzoate core—can exhibit remarkably divergent biological activities.

This guide provides a comprehensive, data-driven comparison of Methyl 3-acetyl-2-hydroxybenzoate and its key positional isomers. We will delve into their anti-inflammatory, antimicrobial, and antioxidant properties, grounding our analysis in experimental data and established mechanistic pathways. By explaining the causality behind experimental choices and providing detailed protocols, this document aims to serve as a valuable resource for researchers seeking to understand the structure-activity relationships (SAR) that govern this class of compounds and to identify promising candidates for further development.

Physicochemical Properties of Methyl Acetyl-Hydroxybenzoate Isomers

The initial characterization of any compound library begins with its fundamental physicochemical properties. These parameters, such as molecular weight and melting point, are critical for identification, purification, and formulation. Below is a comparative table of Methyl 3-acetyl-2-hydroxybenzoate and its selected isomers.

CompoundMolecular FormulaMolecular Weight ( g/mol )IUPAC NameCAS NumberMelting Point (°C)
Methyl 3-acetyl-2-hydroxybenzoate C₁₀H₁₀O₄194.18methyl 3-acetyl-2-hydroxybenzoate55305-04-9N/A
Methyl 5-acetyl-2-hydroxybenzoate C₁₀H₁₀O₄194.18methyl 5-acetyl-2-hydroxybenzoate16475-90-462-64[1]
Methyl 3-acetyl-4-hydroxybenzoate C₁₀H₁₀O₄194.18methyl 3-acetyl-4-hydroxybenzoate57009-12-8N/A
Methyl 4-hydroxybenzoate (Methylparaben) C₈H₈O₃152.15methyl 4-hydroxybenzoate99-76-3125-128[2]
Methyl 3-hydroxybenzoate C₈H₈O₃152.15methyl 3-hydroxybenzoate19438-10-9N/A

Comparative Biological Evaluation

The therapeutic potential of these isomers is best understood through direct comparison of their biological effects. The following sections synthesize available data on their anti-inflammatory, antimicrobial, and antioxidant activities.

Anti-inflammatory Activity

Derivatives of salicylic acid are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] The placement of the acetyl group can modulate this activity significantly.

Many methyl salicylate derivatives have demonstrated potent anti-inflammatory effects.[4] For instance, certain glycosides of methyl salicylate have been shown to dose-dependently inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophage cells.[5][6] They also significantly suppress the accumulation of nitric oxide (NO), a key inflammatory mediator.[5][6] Synthetic derivatives bearing a piperazine moiety have exhibited anti-inflammatory activity comparable or even superior to that of aspirin and indomethacin in animal models.[4][7] This activity is often linked to the suppression of pro-inflammatory factors.[4]

While direct comparative data for the acetylated isomers is sparse, we can infer potential mechanisms from related hydroxyacetophenones and aspirin isomers. 4-Hydroxyacetophenone (4-HAP) shows significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway.[8] The isomers of acetylsalicylic acid (aspirin) are all capable of inhibiting COX enzymes and reducing prostaglandin E2 (PGE2) synthesis, though with varying safety profiles.[9] It is plausible that the acetylated methyl hydroxybenzoate isomers also modulate these pathways, with their efficacy dictated by how readily they fit into the active sites of inflammatory enzymes.

Mechanistic Insight: The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drug development.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex NFkB_IkB NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα (p) NFkB_IkB->IkB Releases NF-κB NFkB NF-κB (Active) NFkB_IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB->DNA Translocation & Binding Isomers Methyl Acetyl- Hydroxybenzoate Isomers Isomers->IKK Inhibition Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Gene Transcription LPS Inflammatory Stimuli (e.g., LPS) LPS->IKK Activation

Caption: A typical workflow for the comparative evaluation of novel compounds.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol assesses the ability of a compound to scavenge the stable DPPH free radical, a common measure of antioxidant potential. [10] 1. Preparation of Reagents:

  • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle at 4°C.
  • Test Compounds: Prepare stock solutions (e.g., 1 mg/mL) of each isomer in methanol. Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
  • Positive Control: Prepare a similar dilution series of Ascorbic Acid or Quercetin.

2. Assay Procedure (96-well plate format):

  • Add 100 µL of the methanolic DPPH solution to each well.
  • Add 100 µL of the various concentrations of the test compounds (or control/methanol blank) to the wells.
  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

3. Measurement:

  • Measure the absorbance at 517 nm using a microplate reader.
  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.

4. Data Analysis:

  • Plot the % Inhibition against the compound concentration.
  • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the graph.
Protocol 2: Broth Microdilution Method (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

  • Bacterial Strains: Use standardized cultures of bacteria (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) grown to the logarithmic phase. Adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
  • Test Compounds: Prepare a 2-fold serial dilution of each isomer in a 96-well microtiter plate using MHB. Concentrations might range from 256 µg/mL down to 0.5 µg/mL.
  • Controls: Include a positive control (broth + inoculum, no drug), a negative control (broth only), and a drug control (e.g., ciprofloxacin).

2. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well containing the test compound dilutions.
  • Cover the plate and incubate at 37°C for 18-24 hours.

3. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity.
  • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
  • An indicator dye like resazurin can be added to aid in visualization; a color change from blue to pink indicates bacterial growth.

Conclusion and Future Directions

The comparative analysis of Methyl 3-acetyl-2-hydroxybenzoate and its isomers underscores a fundamental principle of drug design: subtle structural modifications can lead to significant changes in biological activity. While the available literature on these specific acetylated isomers is limited, by drawing parallels with structurally related salicylates and hydroxyacetophenones, we can construct a strong hypothesis. The anti-inflammatory, antimicrobial, and antioxidant potential of these compounds is likely governed by the electronic interplay between the hydroxyl, acetyl, and methyl ester groups, which dictates their interaction with biological targets.

This guide highlights a clear need for the systematic synthesis and evaluation of a complete isomeric library. Such a study would provide invaluable structure-activity relationship data, potentially identifying lead compounds with superior potency or improved safety profiles. Future research should focus on direct, head-to-head comparisons in standardized assays and delve deeper into their mechanisms of action, ultimately paving the way for the development of novel therapeutic agents.

References

  • Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC. PubMed Central. Available at: [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. MDPI. Available at: [Link]

  • Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. PubMed. Available at: [Link]

  • Positional Isomers of Aspirin Are Equally Potent in Inhibiting Colon Cancer Cell Growth. American Association for Cancer Research. Available at: [Link]

  • Positional Isomers of Aspirin Are Equally Potent in Inhibiting Colon Cancer Cell Growth: Differences in Mode of Cyclooxygenase Inhibition. ResearchGate. Available at: [Link]

  • Antioxidant properties and associated mechanisms of salicylates. PubMed. Available at: [Link]

  • Methyl 5-acetylsalicylate | C10H10O4. PubChem. Available at: [Link]

  • Positional isomers of aspirin induce apoptosis and inhibit... ResearchGate. Available at: [Link]

  • Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone. RSC Publishing. Available at: [Link]

  • [Pharmacologic evaluation of p-hydroxyacetophenone derivatives as potential beta-adrenolytics]. PubMed. Available at: [Link]

  • Antioxidant properties of aspirin: Characterization of the ability of aspirin to inhibit silica-induced lipid peroxidation, DNA damage, NF-κB activation, and TNF-α production. Semantic Scholar. Available at: [Link]

  • METHYL 4-HYDROXYBENZOATE. Ataman Kimya. Available at: [Link]

  • METHYL 5-ACETYL-2-HYDROXYBENZOATE | CAS 16475-90-4. Matrix Fine Chemicals. Available at: [Link]

  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. PMC - NIH. Available at: [Link]

  • Methyl 4-hydroxybenzoate, BioReagent, suitable for insect cell culture. SLS. Available at: [Link]

  • Methyl 3-Hydroxybenzoate | C8H8O3. PubChem. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. Available at: [Link]

  • Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. Available at: [Link]

  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Synthesis, characterization, thermal behavior and antimicrobial activity of 3-methyl benzoate complexes of transition metal with... SciSpace. Available at: [Link]

  • (PDF) Synthesis of Novel 3-Acetyl N-methyl-2- Quinolone Derivatives with Expected Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Showing metabocard for Methyl 2-hydroxybenzoate (HMDB0034172). Human Metabolome Database. Available at: [Link]

  • Methyl 3-acetyl-4-hydroxybenzoate | C10H10O4. PubChem. Available at: [Link]

  • METHYL 3-ACETYL-2-HYDROXYBENZOATE. precisionFDA. Available at: [Link]

  • Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. ResearchGate. Available at: [Link]

  • Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid. PubMed. Available at: [Link]

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  • Metil-p-idrossibenzoato - Methyl p-hydroxybenzoate studies. ToxTutor. Available at: [Link]

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Validation

assessing the purity of synthesized Methyl 3-acetyl-2-hydroxybenzoate by HPLC

<_PART_1> A Senior Application Scientist's Guide to Purity Assessment of Methyl 3-acetyl-2-hydroxybenzoate by High-Performance Liquid Chromatography Introduction: The Analytical Imperative for Synthesized Intermediates I...

Author: BenchChem Technical Support Team. Date: January 2026

<_PART_1> A Senior Application Scientist's Guide to Purity Assessment of Methyl 3-acetyl-2-hydroxybenzoate by High-Performance Liquid Chromatography

Introduction: The Analytical Imperative for Synthesized Intermediates

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an intermediate is not merely a quality metric; it is a foundational pillar upon which the safety, efficacy, and reproducibility of the final product are built. Methyl 3-acetyl-2-hydroxybenzoate, a key building block, is frequently synthesized via the Fries rearrangement of methyl salicylate.[1][2][3] This classic organic transformation, while powerful, is notorious for producing a mixture of isomers and retaining unreacted starting materials.[1][2] Specifically, the reaction yields the desired ortho-acetyl product (3-acetyl) alongside the thermodynamically favored para-acetyl isomer (5-acetyl) and residual methyl salicylate. The structural similarity of these compounds presents a significant analytical challenge, demanding a separation technique with high resolving power.

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, offering the necessary resolution to separate and accurately quantify these closely related species.[4][5][6] This guide provides a comprehensive comparison of HPLC methodologies, grounded in scientific principles, to establish a robust, reliable, and self-validating protocol for the purity assessment of synthesized Methyl 3-acetyl-2-hydroxybenzoate.

The Chromatographic Challenge: Separating Structural Isomers

The primary analytical obstacle is the baseline separation of three key compounds:

  • Methyl Salicylate (Starting Material)

  • Methyl 3-acetyl-2-hydroxybenzoate (Desired Ortho Product)

  • Methyl 5-acetyl-2-hydroxybenzoate (Para Isomer Impurity)

Achieving this separation requires careful optimization of the chromatographic system. Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most effective approach for these moderately polar aromatic compounds.[4][5][7] Retention is governed by hydrophobic interactions; compounds with greater hydrophobicity will be retained longer on the column.

This guide will compare two common RP-HPLC approaches: a conventional HPLC method using a standard 5 µm particle size C18 column and a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method employing a sub-2 µm particle size column.

Methodology Comparison: Conventional HPLC vs. UHPLC

The choice between traditional HPLC and UHPLC involves a trade-off between speed, resolution, and system requirements. While both can achieve the necessary separation, UHPLC offers significant advantages in efficiency and throughput.

ParameterConventional HPLC MethodUHPLC MethodRationale & Justification
Column C18, 250 mm x 4.6 mm, 5 µmC18, 100 mm x 2.1 mm, 1.8 µmThe smaller particle size in the UHPLC column dramatically increases efficiency (theoretical plates), leading to sharper peaks and superior resolution between the closely eluting isomers.[8] The shorter column length reduces run time and solvent consumption.
Mobile Phase Acetonitrile:Water (50:50) with 0.1% Formic AcidAcetonitrile:Water (50:50) with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good selectivity for phenolic compounds.[9] Formic acid is added to acidify the mobile phase, suppressing the ionization of the phenolic hydroxyl group. This ensures consistent retention and improves peak shape by preventing tailing.
Flow Rate 1.0 mL/min0.4 mL/minThe flow rate is optimized for the column dimensions to maintain optimal linear velocity and achieve the best separation efficiency.
Detection UV-Vis at 254 nmUV-Vis at 254 nmAromatic ketones and phenolic esters exhibit strong absorbance in the UV region.[4] 254 nm provides a robust signal for all components of interest. A Diode Array Detector (DAD) can be used to confirm peak purity.
Run Time ~15 minutes~5 minutesThe higher efficiency and shorter length of the UHPLC column allow for a significantly faster analysis without sacrificing resolution.
System Pressure ~1500 psi~7500 psiThe smaller particles in the UHPLC column create higher backpressure, necessitating specialized UHPLC instrumentation capable of operating at these pressures.

Experimental Protocols

Standard and Sample Preparation

Causality: Accurate quantification relies on the precise preparation of standards and samples. The chosen solvent, acetonitrile, is ideal as it is a strong solvent for the analytes and is compatible with the reversed-phase mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Methyl 3-acetyl-2-hydroxybenzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • System Suitability Solution: Prepare a solution containing ~20 µg/mL of Methyl 3-acetyl-2-hydroxybenzoate and its potential impurities (methyl salicylate and Methyl 5-acetyl-2-hydroxybenzoate) in acetonitrile. This solution is critical for verifying the system's ability to separate the key components.

  • Sample Solution (200 µg/mL): Accurately weigh 20 mg of the synthesized Methyl 3-acetyl-2-hydroxybenzoate into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

HPLC/UHPLC System Configuration & System Suitability

Trustworthiness: Before any sample analysis, the performance of the entire chromatographic system must be verified. This is achieved through a System Suitability Test (SST), which is a regulatory requirement in pharmaceutical analysis.[10][11][12][13] The SST ensures that the system is capable of producing accurate and reproducible results on the day of the analysis.[14]

Workflow for System Verification and Analysis

Caption: Workflow for HPLC Purity Assessment.

System Suitability Test (SST) Protocol:

  • Equilibrate the chosen column with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of the System Suitability Solution.

  • Evaluate the following parameters against the established criteria:

    • Resolution (Rs): The resolution between the Methyl 3-acetyl-2-hydroxybenzoate peak and the closest eluting impurity peak (typically the para-isomer) must be greater than 2.0. This ensures that the peaks are sufficiently separated for accurate integration.

    • Tailing Factor (Tf): The tailing factor for the main analyte peak should be less than 1.5. A value close to 1 indicates a symmetrical peak, which is essential for accurate peak area determination.

    • Precision (%RSD): The relative standard deviation (RSD) of the peak areas from the five replicate injections must be less than 1.0%. This demonstrates the precision and reproducibility of the injector and the system as a whole.[11]

Only when all SST criteria are met can the analyst proceed with sample analysis, ensuring the trustworthiness of the generated data.

Illustrative Results and Data Interpretation

The UHPLC method provides a clear advantage in both speed and separation quality.

Comparative Performance Data (Illustrative)

Performance MetricConventional HPLCUHPLCAdvantage
Retention Time (Main Peak) ~8.5 min~2.8 min67% Faster Analysis
Resolution (ortho vs. para) 2.13.5Superior Separation
Peak Asymmetry (Tf) 1.31.1More Symmetrical Peaks
Solvent Consumption / Run 15 mL2 mL87% Reduction

Purity Calculation:

The purity of the synthesized product is determined using the area percent method from the sample chromatogram.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation provides a direct measure of the main component relative to all detected impurities.

Visualizing the Separation Principle

G cluster_0 Mobile Phase Flow cluster_1 RP-HPLC Column (Non-Polar C18) p1 Methyl Salicylate (Less Retained) p2 Methyl 3-acetyl-2-hydroxybenzoate (Product) end Detector p3 Methyl 5-acetyl-2-hydroxybenzoate (More Retained) start Injection Mixture start->p1 start->p2 start->p3

Sources

Comparative

A Computational Chemist's Guide to Predicting Regioselectivity in the Fries Rearrangement: A DFT Showdown

For researchers, synthetic chemists, and professionals in drug development, the Fries rearrangement is a powerful tool for the synthesis of hydroxyaryl ketones, key intermediates in the production of numerous pharmaceuti...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Fries rearrangement is a powerful tool for the synthesis of hydroxyaryl ketones, key intermediates in the production of numerous pharmaceuticals.[1][2] This classic organic reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[2] However, a significant challenge in harnessing the full potential of the Fries rearrangement lies in controlling its regioselectivity – the preferential formation of either the ortho or para isomer.[2][3]

This guide provides an in-depth comparison of Density Functional Theory (DFT) computational approaches to predict this regioselectivity, offering a pathway to optimizing reaction conditions and maximizing the yield of the desired product. We will delve into the mechanistic underpinnings of the reaction, detail a robust computational workflow, and compare the performance of various DFT functionals against experimental data.

The Mechanistic Dichotomy: Understanding Ortho vs. Para Selectivity

The regiochemical outcome of the Fries rearrangement is a delicate balance of kinetic and thermodynamic factors, heavily influenced by reaction conditions such as temperature and solvent.[2] A widely accepted mechanism involves the formation of an acylium ion intermediate.[2] At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the para product.[4] Conversely, higher temperatures promote thermodynamic control, leading to the more stable ortho product, which is often stabilized by chelation between the hydroxyl group and the carbonyl oxygen with the Lewis acid catalyst.[4]

The choice of solvent also plays a crucial role; non-polar solvents tend to favor the ortho isomer, while increasing solvent polarity generally leads to a higher proportion of the para product.[2] This complex interplay of factors makes the a priori prediction of the major product challenging through intuition alone, highlighting the need for robust computational models.

The Computational Approach: Leveraging DFT to Unravel Regioselectivity

Density Functional Theory has emerged as a powerful tool for elucidating reaction mechanisms and predicting the outcomes of chemical reactions.[5] By calculating the energies of the transition states leading to the ortho and para products, we can predict the kinetically favored isomer. The relative energies of the final products, in turn, indicate the thermodynamically favored isomer.

Experimental Workflow for Data Acquisition

To provide a robust comparison for our computational models, we will reference experimental data for the Fries rearrangement of various substituted phenyl acetates. The general experimental procedure is as follows:

  • Reactant Preparation: The substituted phenyl acetate is dissolved in a suitable solvent (e.g., nitrobenzene, carbon disulfide).

  • Catalyst Addition: A Lewis acid catalyst (e.g., AlCl₃) is added portion-wise at a controlled temperature.

  • Reaction: The reaction mixture is stirred at a specific temperature for a designated period.

  • Workup: The reaction is quenched, typically with ice and hydrochloric acid, followed by extraction of the organic products.

  • Analysis: The product mixture is analyzed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of ortho and para isomers.

Computational Workflow: A Step-by-Step Guide

The following workflow outlines the process for predicting the regioselectivity of the Fries rearrangement using DFT calculations. This protocol is based on established methodologies for studying similar electrophilic aromatic substitution reactions and the specific investigation of the Fries rearrangement by Bagno et al.[6]

G cluster_0 Computational Workflow start 1. Substrate & Acylium Ion Modeling geom_opt 2. Geometry Optimization start->geom_opt Initial 3D Structures freq_calc 3. Frequency Calculation geom_opt->freq_calc Optimized Geometries ts_search 4. Transition State Search (ortho & para) freq_calc->ts_search Verified Minima ts_verify 5. Transition State Verification ts_search->ts_verify Putative TS Structures irc_calc 6. IRC Calculation ts_verify->irc_calc Verified TS (1 Imaginary Freq.) energy_extract 7. Energy Extraction & Analysis irc_calc->energy_extract Reactant, TS, Product Energies product_ratio 8. Prediction of Product Ratio energy_extract->product_ratio Activation & Reaction Energies caption Computational workflow for predicting Fries rearrangement regioselectivity.

Figure 1: Computational workflow for predicting Fries rearrangement regioselectivity.
  • Structure Preparation: Build the 3D structures of the phenolic ester substrate and the corresponding acylium ion.

  • Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations for the ground states of the reactant (phenolic ester-Lewis acid complex) and the two possible products (ortho- and para-hydroxyaryl ketones). This step ensures that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).

  • Transition State (TS) Searching: Locate the transition state structures for both the ortho and para acylation pathways. This is the most computationally demanding step and often requires a good initial guess for the TS geometry.

  • Transition State Verification: Perform a frequency calculation on the optimized TS structures. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition states connect the reactant and the desired product, perform IRC calculations.

  • Energy Calculations: Calculate the single-point energies of all optimized structures (reactant, transition states, and products) using a higher level of theory or a larger basis set for improved accuracy.

  • Analysis: Determine the activation energies (ΔG‡) for the ortho and para pathways by subtracting the Gibbs free energy of the reactant complex from the Gibbs free energies of the respective transition states. The pathway with the lower activation energy is kinetically favored. The relative stability of the products is determined by comparing their Gibbs free energies.

DFT Functional Showdown: A Comparative Analysis

The choice of the DFT functional is critical for obtaining accurate results. We will compare the performance of several commonly used functionals against available experimental data. The selection of functionals is informed by their successful application in studies of electrophilic aromatic substitution and other rearrangement reactions.

DFT FunctionalDescriptionStrengths & Weaknesses for this Application
B3LYP Hybrid GGAA widely used and well-benchmarked functional. Often provides a good balance of accuracy and computational cost. May underestimate reaction barriers in some cases.
M06-2X Hybrid meta-GGAGenerally performs well for main-group thermochemistry and kinetics, including transition states. Can be more computationally expensive than B3LYP.
ωB97X-D Range-separated hybrid with dispersion correctionExplicitly accounts for long-range dispersion interactions, which can be important in stabilizing transition states. Tends to provide accurate barrier heights.
PBE0 Hybrid GGAOften provides good results for reaction energies and barrier heights. Its performance can be system-dependent.
Case Study: Fries Rearrangement of Phenyl Acetate

Let's consider the classic Fries rearrangement of phenyl acetate with AlCl₃ as the catalyst. Experimental results show that at lower temperatures (e.g., 25-60°C), the para-hydroxyacetophenone is the major product, while at higher temperatures (e.g., >160°C), the ortho-hydroxyacetophenone predominates.[4]

Table 1: Predicted vs. Experimental Product Ratios for the Fries Rearrangement of Phenyl Acetate

Temperature (°C)Experimental Major ProductPredicted Kinetically Favored Product (Lower ΔG‡)Predicted Thermodynamically Favored Product (Lower G)
40paraparaortho
170orthoparaortho

Note: The computational predictions are based on the general understanding that the para product is kinetically favored and the ortho product is thermodynamically favored. Specific energy values would require performing the detailed calculations outlined in the workflow.

Discussion and Recommendations

Our analysis, supported by the computational workflow and a review of relevant literature, leads to the following key insights for researchers aiming to predict the regioselectivity of the Fries rearrangement:

  • Mechanism is Key: A thorough understanding of the reaction mechanism and the factors influencing the kinetic and thermodynamic pathways is paramount for interpreting computational results.

  • Functional Selection Matters: For a good balance of accuracy and computational efficiency, B3LYP with a reasonably sized basis set (e.g., 6-31G(d,p)) provides a solid starting point, as demonstrated in the study by Bagno et al.[6] For higher accuracy, particularly in calculating transition state barriers, M06-2X and ωB97X-D are recommended.

  • Experimental Validation is Crucial: Computational predictions should always be validated against experimental data. The predictive power of DFT is most effectively utilized when used in conjunction with experimental studies to guide reaction optimization.

Conclusion

DFT calculations offer a powerful and insightful approach to predicting the regioselectivity of the Fries rearrangement. By carefully selecting the computational methodology and understanding the underlying reaction mechanism, researchers can gain valuable a priori knowledge to guide their synthetic strategies, ultimately saving time and resources in the lab. This guide provides a framework for applying these computational tools, enabling a more rational design of experiments for the synthesis of valuable hydroxyaryl ketone building blocks.

References

  • Bagno, A., Kantlehner, W., Kress, R., Saielli, G., & Stoyanov, E. (2006). Fries Rearrangement of Aryl Formates: A Mechanistic Study by Means of 1H, 2H, and 11B NMR Spectroscopy and DFT Calculations. The Journal of Organic Chemistry, 71(25), 9331–9340. [Link]

  • Figshare. (2020). Fries Rearrangement of Aryl Formates: A Mechanistic Study by Means of 1H, 2H, and 11B NMR Spectroscopy and DFT Calculations. The Journal of Organic Chemistry. [Link]

  • Bagno, A., et al. (2006). Fries Rearrangement of Aryl Formates Promoted by BCl3. Mechanistic Evidence from 11B NMR Spectra and DFT Calculations. Zeitschrift für Naturforschung B, 61(4), 385-393. [Link]

  • ResearchGate. (n.d.). Fries Rearrangement of Aryl Formates: A Mechanistic Study by Means of 1 H, 2 H, and 11 B NMR Spectroscopy and DFT Calculations | Request PDF. [Link]

  • Royal Society of Chemistry. (2025). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science. [Link]

  • Semantic Scholar. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. [Link]

  • ResearchGate. (n.d.). Top: The acid-mediated Fries rearrangement of phenyl acetate (PA) to...[Link]

  • National Center for Biotechnology Information. (n.d.). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. [Link]

  • ResearchGate. (n.d.). Benchmark Study of DFT Functionals for Late-Transition-Metal Reactions † | Request PDF. [Link]

  • ResearchGate. (n.d.). Validation of a Computational Model for Predicting the Site for Electrophilic Substitution in Aromatic Systems | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]

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  • Mansour, K. D., & Abd, L. S. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 7(5), 565-575. [Link]

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Validation

A Tale of Two Salicylates: A Comparative Guide to the Synthetic Utility of Methyl 3-acetyl-2-hydroxybenzoate and Methyl Salicylate

In the landscape of synthetic organic chemistry, the judicious selection of starting materials is paramount to the success of a synthetic campaign. Among the myriad of available building blocks, salicylate esters stand o...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the judicious selection of starting materials is paramount to the success of a synthetic campaign. Among the myriad of available building blocks, salicylate esters stand out for their versatility, offering a privileged scaffold for the construction of a diverse array of complex molecules, from pharmaceuticals to advanced materials. This guide provides an in-depth, comparative analysis of two key salicylate derivatives: the workhorse, methyl salicylate, and its more functionalized counterpart, Methyl 3-acetyl-2-hydroxybenzoate. Through an exploration of their intrinsic reactivity and a survey of their applications in modern synthesis, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to strategically leverage these valuable synthons.

At a Glance: Structural and Physicochemical Properties

Methyl salicylate, the methyl ester of salicylic acid, is a readily available and cost-effective starting material.[1][2] Its structure is characterized by a benzene ring substituted with a hydroxyl group and a methyl ester at the ortho position. This arrangement facilitates intramolecular hydrogen bonding, which influences its physical and chemical properties.

Methyl 3-acetyl-2-hydroxybenzoate, on the other hand, incorporates an additional acetyl group at the 3-position of the aromatic ring. This seemingly minor modification dramatically alters the molecule's electronic and steric landscape, opening up a host of synthetic possibilities not readily accessible with methyl salicylate.

PropertyMethyl SalicylateMethyl 3-acetyl-2-hydroxybenzoate
Molecular Formula C₈H₈O₃C₁₀H₁₀O₄
Molecular Weight 152.15 g/mol 194.18 g/mol
Appearance Colorless, oily liquid-
Key Functional Groups Phenolic hydroxyl, Methyl esterPhenolic hydroxyl, Methyl ester, Acetyl (ketone)
CAS Number 119-36-834563-33-6

Comparative Reactivity: The Influence of the Acetyl Group

The primary differentiator in the synthetic utility of these two molecules is the presence of the acetyl group in Methyl 3-acetyl-2-hydroxybenzoate. This electron-withdrawing group exerts a significant influence on the reactivity of the aromatic ring and provides an additional handle for chemical transformations.

Aromatic Ring Reactivity: Electrophilic Aromatic Substitution

The hydroxyl and methoxycarbonyl groups of methyl salicylate direct electrophilic substitution to the positions ortho and para to the hydroxyl group. However, the strong activating effect of the hydroxyl group often leads to a mixture of products and can be sensitive to reaction conditions. Friedel-Crafts acylation of methyl salicylate, for instance, typically occurs at the 5-position, directed by the ortho-para directing hydroxyl group.[3]

The Acetyl Group as a Synthetic Lever

The true synthetic advantage of Methyl 3-acetyl-2-hydroxybenzoate lies in the reactivity of its acetyl group. This ketone functionality serves as a versatile handle for a variety of carbon-carbon bond-forming reactions and subsequent elaborations into complex heterocyclic systems.

  • Aldol Condensation: The methyl group of the acetyl moiety is acidic and can participate in aldol-type condensation reactions with aldehydes to form α,β-unsaturated ketones.[2][7][8] This provides a straightforward route to chalcone-like intermediates, which are valuable precursors for various bioactive molecules.

  • Knoevenagel Condensation: The acetyl group can react with active methylene compounds in a Knoevenagel condensation, a key step in the synthesis of various heterocyclic systems, most notably coumarins.[9][10]

  • Formation of Heterocycles: The 1,3-dicarbonyl-like arrangement that can be generated from the acetyl and ester groups makes Methyl 3-acetyl-2-hydroxybenzoate an excellent precursor for the synthesis of pyrazoles and other five-membered heterocycles upon reaction with hydrazines.[11][12][13][14][15]

The following diagram illustrates the divergent reactivity stemming from the presence of the acetyl group.

G cluster_0 Methyl Salicylate cluster_1 Methyl 3-acetyl-2-hydroxybenzoate cluster_2 Synthetic Pathways MS Methyl Salicylate EAS Electrophilic Aromatic Substitution MS->EAS Directs ortho/para Coumarin Coumarin Synthesis MS->Coumarin Pechmann/Perkin (less direct) MAH Methyl 3-acetyl-2-hydroxybenzoate MAH->EAS Altered regioselectivity MAH->Coumarin Knoevenagel Condensation (direct) Chromone Chromone Synthesis MAH->Chromone Baker-Venkataraman Rearrangement Pyrazoles Pyrazole Synthesis MAH->Pyrazoles Condensation with hydrazines Aldol Aldol Condensation MAH->Aldol Reaction with aldehydes

Caption: Divergent synthetic pathways of Methyl Salicylate and Methyl 3-acetyl-2-hydroxybenzoate.

Head-to-Head: Synthesis of Key Heterocyclic Scaffolds

The superior synthetic utility of Methyl 3-acetyl-2-hydroxybenzoate is most evident in the construction of coumarin and chromone ring systems, which are prevalent motifs in natural products and pharmaceuticals.

Coumarin Synthesis: A Clear Advantage for the Acetylated Precursor

Coumarins are a class of benzopyrones with a wide range of biological activities. While methyl salicylate can be used to synthesize certain coumarin derivatives through reactions like the Pechmann condensation (reaction with a β-ketoester) or the Perkin reaction, these methods often require harsh conditions and can lead to mixtures of products.

Methyl 3-acetyl-2-hydroxybenzoate, however, is an ideal precursor for the synthesis of 3-acetylcoumarins via the Knoevenagel condensation with various active methylene compounds. This reaction is typically base-catalyzed and proceeds under milder conditions with high yields.[9][10]

Comparative Yields in Coumarin Synthesis

Starting MaterialReactionProductYield (%)Reference
Salicylaldehyde (derived from Methyl Salicylate)Knoevenagel with Ethyl Acetoacetate3-Acetylcoumarin88%[10]
Methyl 3-acetyl-2-hydroxybenzoateIntramolecular Condensation3-Acetyl-4-hydroxycoumarin--

Experimental Protocol: Synthesis of 3-Acetylcoumarin from Salicylaldehyde

  • To a mixture of salicylaldehyde (1 mmol) and ethyl acetoacetate (1 mmol), add a catalytic amount of cellulosic sulfonic acid (CSA).

  • Heat the mixture under solvent-free conditions.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, purify the product by recrystallization or column chromatography to afford 3-acetylcoumarin in high yield (typically around 88%).[10]

G cluster_0 Knoevenagel Condensation for 3-Acetylcoumarin Synthesis Salicylaldehyde Salicylaldehyde Intermediate Intermediate Salicylaldehyde->Intermediate + EAA (CSA catalyst) EAA Ethyl Acetoacetate Coumarin 3-Acetylcoumarin Intermediate->Coumarin Cyclization & Dehydration

Caption: Workflow for the synthesis of 3-acetylcoumarin via Knoevenagel condensation.

Chromone Synthesis: The Power of the Baker-Venkataraman Rearrangement

Chromones are isomers of coumarins and are also important pharmacophores. A powerful method for their synthesis is the Baker-Venkataraman rearrangement.[16][17][18][19][20] This reaction involves the base-mediated rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to the chromone.

Methyl 3-acetyl-2-hydroxybenzoate is an excellent starting point for this sequence. Acylation of the phenolic hydroxyl group, followed by the Baker-Venkataraman rearrangement, provides a direct route to 3-substituted chromones.

Experimental Protocol: Synthesis of a 3-Substituted Chromone via Baker-Venkataraman Rearrangement (General Procedure)

  • Acylation: Acylate the phenolic hydroxyl group of Methyl 3-acetyl-2-hydroxybenzoate with an appropriate acyl chloride or anhydride in the presence of a base (e.g., pyridine).

  • Rearrangement: Treat the resulting o-acyloxyacetophenone derivative with a strong base (e.g., potassium hydroxide in pyridine or potassium tert-butoxide in THF) to induce the Baker-Venkataraman rearrangement to the corresponding 1,3-diketone.[17]

  • Cyclization: Subject the 1,3-diketone to acidic conditions (e.g., sulfuric acid in acetic acid) to effect cyclodehydration and furnish the 3-substituted chromone.[16]

G cluster_0 Chromone Synthesis via Baker-Venkataraman Rearrangement MAH Methyl 3-acetyl-2-hydroxybenzoate Acylated o-Acyloxyacetophenone derivative MAH->Acylated Acylation Diketone 1,3-Diketone Acylated->Diketone Base-mediated Rearrangement Chromone 3-Substituted Chromone Diketone->Chromone Acid-catalyzed Cyclization

Caption: Workflow for chromone synthesis from Methyl 3-acetyl-2-hydroxybenzoate.

Expanding the Synthetic Horizon: Beyond Coumarins and Chromones

The synthetic utility of Methyl 3-acetyl-2-hydroxybenzoate extends beyond the synthesis of benzopyrones. The reactive acetyl group opens doors to a variety of other valuable transformations.

Pyrazole Synthesis

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and efficient method for the synthesis of pyrazoles. The acetyl and ester functionalities in Methyl 3-acetyl-2-hydroxybenzoate can be harnessed for this purpose, leading to the formation of highly substituted pyrazole derivatives with potential biological activity.[11][12][13][14][15]

Synthesis of Benzodiazepine Analogs

While not a direct application, the functionalities present in Methyl 3-acetyl-2-hydroxybenzoate can be envisioned as precursors for the synthesis of benzodiazepine-like structures. For instance, modification of the acetyl and ester groups could lead to intermediates suitable for condensation with o-phenylenediamines, a common strategy for benzodiazepine synthesis.[21][22][23][24]

Conclusion: A Strategic Choice for Advanced Synthesis

In the comparative analysis of Methyl 3-acetyl-2-hydroxybenzoate and methyl salicylate, a clear picture emerges. Methyl salicylate serves as a reliable and economical entry point for the synthesis of salicylic acid derivatives and for introducing the salicyl moiety into larger molecules. Its reactivity, however, is largely confined to the hydroxyl and ester groups and electrophilic substitution on the aromatic ring.

Methyl 3-acetyl-2-hydroxybenzoate, by virtue of its additional acetyl group, transcends these limitations and establishes itself as a more versatile and powerful building block for advanced organic synthesis. The acetyl group not only modulates the reactivity of the aromatic ring but, more importantly, provides a key functional handle for the efficient construction of complex heterocyclic systems such as coumarins and chromones under mild conditions. For researchers and drug development professionals seeking to construct diverse libraries of bioactive molecules, Methyl 3-acetyl-2-hydroxybenzoate represents a strategic and enabling starting material, offering a gateway to a rich and diverse chemical space.

References

  • US4697024A. (1987). Medroxalol intermediates.
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  • Baker–Venkataraman rearrangement. (2023). In Wikipedia. [Link]

  • Baker-Venkatraman Rearrangement. (n.d.). [Link]

  • Baker-Venkataraman rearrangement. (n.d.). chemeurope.com. [Link]

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  • A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. (2012). Molecules, 17(12), 14714-14727. [Link]

  • Gouda, M. A., et al. (2016). An Overview on Synthetic Strategies to 3-Acylcoumarins. Indian Journal of Heterocyclic Chemistry, 26(1), 1-14. [Link]

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  • Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. (2022). Frontiers in Chemistry, 10, 844907. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

  • 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. (2016). Journal of Saudi Chemical Society, 20(Supplement 1), S1-S14. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2021). Journal of Medicinal and Chemical Sciences, 4(5), 454-464. [Link]

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  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). [Link]

  • Rishiram Prajuli.pmd. (n.d.). Semantic Scholar. [Link]

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  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2012). Journal of Catalysts, 2012, 985695. [Link]

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  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (2020). Molecules, 25(6), 1435. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Referencing Experimental Spectral Data with the PubChem Database

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical framework for effectively cross-referencing experimental spectral data with the PubChem database. M...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical framework for effectively cross-referencing experimental spectral data with the PubChem database. Moving beyond a simple procedural outline, this document elucidates the critical reasoning behind experimental choices and data management strategies, ensuring a robust and validated approach to chemical identification and characterization.

The Imperative of Spectral Data Cross-Referencing in Modern Research

In the realms of chemical research and drug development, the unambiguous identification of molecular structures is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a wealth of structural information. However, this experimental data realizes its full potential only when accurately cross-referenced with established, comprehensive databases. PubChem, an open chemistry database hosted by the National Institutes of Health (NIH), stands as a cornerstone resource for this purpose, containing a vast collection of chemical substances, their properties, and associated biological activities.[1][2][3]

This guide will navigate the intricate process of acquiring high-quality spectral data, preparing it for database submission and comparison, and leveraging the powerful tools within and outside of PubChem to achieve confident compound identification.

Foundational Principles: Data Quality and Integrity

The adage "garbage in, garbage out" is acutely relevant in the context of spectral database comparison. The confidence of a match is directly proportional to the quality of the experimental data. Therefore, meticulous attention to detail during data acquisition and processing is a non-negotiable prerequisite.

Experimental Protocols for High-Fidelity Spectral Data Acquisition

The following protocols are designed to yield high-quality data suitable for database cross-referencing. The causality behind each step is explained to foster a deeper understanding of the process.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For successful database comparison, clean, well-resolved spectra are essential.

Experimental Protocol: ¹H and ¹³C NMR of a Small Organic Molecule

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound. Causality: Purity is critical to avoid interfering signals. An accurate weight helps in determining concentration, which can be relevant for certain experiments.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known internal standard (e.g., tetramethylsilane, TMS). Causality: Deuterated solvents minimize solvent signals in the ¹H NMR spectrum. TMS provides a reference point (0 ppm) for chemical shift calibration.

    • Filter the solution into a clean 5 mm NMR tube to remove any particulate matter. Causality: Solid impurities can degrade spectral resolution by affecting the magnetic field homogeneity.

  • Spectrometer Setup and Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. Causality: The lock signal compensates for magnetic field drift over time, ensuring stable and reproducible measurements.

    • Shim the magnetic field to optimize its homogeneity across the sample. Causality: A homogeneous magnetic field is crucial for obtaining sharp, well-resolved spectral lines.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse (e.g., 'zg30') experiment.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 8-32) to achieve a good signal-to-noise ratio (S/N > 100:1 for the smallest signal of interest). Causality: Signal averaging increases the S/N, making it easier to detect weak signals.

    • Set an appropriate relaxation delay (D1) of at least 1-2 seconds to allow for near-complete relaxation of the protons between pulses. Causality: An adequate relaxation delay is necessary for accurate integration of the signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled experiment (e.g., 'zgpg30'). Causality: Proton decoupling simplifies the spectrum by collapsing carbon-proton couplings into single lines, improving sensitivity and clarity.

    • Set the spectral width to cover the full range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Increase the relaxation delay (D1) to 2-5 seconds, especially for quaternary carbons which have longer relaxation times.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shifts using the internal standard (TMS at 0 ppm).

    • Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra, recording the chemical shift, multiplicity, and coupling constants (for ¹H).

2.1.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique for determining the molecular weight and fragmentation patterns of compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for database matching as it provides accurate mass measurements, which can be used to determine the elemental composition.

Experimental Protocol: LC-HRMS Analysis of a Compound Mixture

  • Sample Preparation:

    • Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Perform serial dilutions to create working solutions at appropriate concentrations for LC-MS analysis (e.g., 1-10 µg/mL). Causality: Proper dilution prevents detector saturation and chromatographic peak distortion.

    • Filter the final solutions through a 0.22 µm syringe filter before injection. Causality: Filtering removes particulates that could clog the LC system.

  • LC-MS System Setup:

    • Equilibrate the LC column (e.g., a C18 reversed-phase column) with the initial mobile phase conditions. Causality: Column equilibration ensures reproducible retention times.

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy. Causality: Regular calibration is essential for obtaining accurate mass measurements, which are critical for formula determination.

  • Data Acquisition:

    • Inject the sample onto the LC column.

    • Run a gradient elution method to separate the components of the mixture. Causality: A gradient elution allows for the separation of compounds with a wide range of polarities.

    • Acquire data in both positive and negative ionization modes to maximize the chances of detecting the molecular ion.

    • Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation (MS/MS) spectra for the eluted compounds.[4] Causality: MS/MS spectra provide structural information that is highly specific and valuable for database matching.

  • Data Processing:

    • Process the raw data using vendor-specific or open-source software.

    • Perform peak picking, deconvolution, and alignment (for multiple runs).

    • Extract the accurate mass of the precursor ion and the corresponding MS/MS spectra for each detected feature.

    • Export the peak lists in a standard format (e.g., .mgf, .msp).

Interfacing with PubChem: Submission and Search Strategies

Once high-quality experimental data has been acquired and processed, the next step is to interface with the PubChem database. This can involve both submitting your own data to contribute to the public knowledge base and searching the existing database to identify your compound of interest.

Data Submission to PubChem: Contributing to the Community

Submitting your experimental data to PubChem is a valuable contribution to the scientific community.[1] It allows other researchers to access and utilize your findings, fostering collaboration and accelerating scientific discovery.[1] PubChem accepts various types of data, including chemical structures, spectral data, and biological assay results.[1][5]

Workflow for Submitting Spectral Data to PubChem

The process of submitting data to PubChem involves creating a submission account, preparing your data in the required format, and using the PubChem Upload tool.[6]

G cluster_prep Data Preparation cluster_pubchem PubChem Submission A Acquire High-Quality Experimental Spectra B Process and Format Data (e.g., JCAMP-DX, SDF) A->B D Use PubChem Upload Tool B->D Upload Formatted Data C Create PubChem Submission Account C->D E Associate Spectra with Substance Information D->E F Review and Commit Submission E->F G Publicly Available Spectral Data in PubChem F->G Data Becomes Publicly Accessible

Caption: Workflow for submitting experimental spectral data to PubChem.

Data Formatting for Submission

PubChem accepts spectral data in various formats. It is crucial to adhere to these formats to ensure successful submission and proper display of your data. For instance, you can associate spectral information with a substance submission in an SDF file.

Searching PubChem for Spectral Data

PubChem offers multiple ways to search for compounds and their associated spectral data.

3.2.1. Web-Based Interface Search

The most direct way to search PubChem is through its web interface. You can search by chemical name, structure, or other identifiers. Once on a compound's summary page, spectral data, if available, can be found in the "Chemical and Physical Properties" section under "Spectral Properties".[7] This section aggregates data from various sources, including the NIST/EPA/NIH Mass Spectral Library, the Human Metabolome Database (HMDB), and SpectraBase.[7]

3.2.2. Programmatic Access via PUG/PUG-REST

For more advanced and automated searching, PubChem provides the Power User Gateway (PUG) and its RESTful interface, PUG-REST.[8][9][10] These services allow for programmatic access to PubChem's data and services, enabling users to perform complex queries and retrieve data in various formats.[3][10][11]

Example PUG-REST Request to Retrieve a Compound Record:

A simple GET request can be used to retrieve the full record for a compound with a specific CID (Compound ID) in XML format:

https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/2244/record/XML

This programmatic approach is particularly useful for high-throughput screening and for integrating PubChem data into custom analysis pipelines.

Cross-Referencing and Data Comparison: Tools and Techniques

The core of the cross-referencing process lies in comparing your experimental spectrum with the data stored in PubChem. Several tools and techniques can facilitate this comparison.

Manual and Semi-Automated Comparison

For individual compounds, a manual comparison of key spectral features can be effective. This involves comparing chemical shifts, coupling constants, and multiplicities in NMR spectra, or the m/z values of the molecular ion and major fragment ions in mass spectra.

Software like Mnova offers plugins that can directly search the PubChem database using experimental NMR data, providing a list of potential matches scored by their fit.[12]

Automated Spectral Matching and Library Searching

For larger datasets, automated methods are indispensable. Several software packages and online tools can compare experimental spectra against spectral libraries. While PubChem itself is not a spectral search engine in the same vein as NIST's MS Search, it serves as a massive repository of spectral data that can be accessed and used by third-party tools.

Workflow for Automated Spectral Cross-Referencing

G cluster_exp Experimental Data cluster_search Database Search A Acquire and Process Experimental Spectrum B Extract Peak List (e.g., m/z and intensity) A->B C Select Appropriate Search Tool/Software B->C Input Peak List D Query PubChem Database (via API or local copy) C->D E Perform Spectral Similarity Scoring D->E F Review and Validate Top Hits E->F Ranked List of Potential Matches G Confirm Compound Identity F->G

Caption: Workflow for automated cross-referencing of experimental spectra with PubChem.

Comparison of Tools for PubChem Interfacing and Spectral Analysis
Tool/MethodPrimary FunctionKey FeaturesTarget Audience
PubChem Web Portal Manual search and data retrievalUser-friendly interface, integrated data from multiple sources.[7][13]All researchers
PUG/PUG-REST Programmatic access and data downloadHigh-throughput data retrieval, integration with custom scripts and workflows.[8][9][10]Computational chemists, bioinformaticians
Mnova NMR data processing and analysisPubChem search plugin for direct matching of experimental NMR data.[12]Chemists, spectroscopists
R Packages (e.g., PubChemR, RMassBank) Statistical computing and data analysisFunctions for programmatic access to PubChem, creation of mass spectral libraries.[14][15]Bioinformaticians, metabolomics researchers
NIST MS Search Mass spectral library searchingSophisticated algorithms for matching experimental MS data against the NIST library (which is a major contributor to PubChem's MS data).Mass spectrometrists

Best Practices for Trustworthy Cross-Referencing

To ensure the integrity and reliability of your compound identification, adhere to the following best practices:

  • Orthogonal Validation: Whenever possible, use data from multiple, independent analytical techniques to confirm a compound's identity. For example, a match based on a mass spectrum should be corroborated with NMR data.

  • Consider Isomers: Be aware that different stereoisomers or constitutional isomers may have very similar mass spectra but distinct NMR spectra.

  • Evaluate Match Quality Scores Critically: Automated search tools provide match quality scores. Understand how these scores are calculated and do not rely on them blindly. Always visually inspect the alignment of the experimental and library spectra for the top hits.

  • Document Your Workflow: Maintain a detailed record of your experimental parameters, data processing steps, and search parameters. This is crucial for reproducibility and for troubleshooting any discrepancies.

  • Stay Updated: PubChem is a dynamic database with continuous updates and additions.[2] Regularly check for new data and features that may be relevant to your research.

Conclusion

Cross-referencing experimental spectral data with the PubChem database is a powerful strategy for accelerating chemical research and drug development. By combining high-quality experimental work with a thorough understanding of the tools and techniques for database searching and comparison, researchers can achieve a high degree of confidence in their structural assignments. This guide has provided a comprehensive framework for this process, emphasizing the importance of scientific integrity, logical workflow, and critical data evaluation. By adopting these principles, the scientific community can collectively enhance the reliability and impact of chemical research.

References

  • PubChem. (n.d.). Submissions. National Center for Biotechnology Information. Retrieved from [Link]

  • Schymanski, E. L., et al. (2023). Adding open spectral data to MassBank and PubChem using open source tools to support non-targeted exposomics of mixtures. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • PubChem. (n.d.). Docs. National Center for Biotechnology Information. Retrieved from [Link]

  • Schymanski, E. L., et al. (2023). Adding open spectral data to MassBank and PubChem using open source tools to support non-targeted exposomics of mixtures. ResearchGate. Retrieved from [Link]

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  • ResearchGate. (n.d.). Conventional matching the experimental MS/MS spectra against the protein database of the host organism (human). Retrieved from [Link]

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  • ResearchGate. (n.d.). Database search engines attempt to match experimentally obtained MS2.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficiency of Database Search for Identification of Mutated and Modified Proteins via Mass Spectrometry. Retrieved from [Link]

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  • The Comprehensive R Archive Network. (n.d.). PubChemR: Interface to the 'PubChem' Database for Chemical Data Retrieval. Retrieved from [Link]

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  • Longdom Publishing. (n.d.). Strategies for Interpreting Mass Spectra in Chemical Research. Retrieved from [Link]

  • MDPI. (n.d.). Characterization of Volatile Compounds in Amarillo, Ariana, Cascade, Centennial, and El Dorado Hops Using HS-SPME/GC-MS. Retrieved from [Link]

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  • OUCI. (n.d.). Adding open spectral data to MassBank and PubChem using open source tools to support non-targeted exposomics of mixtures. Retrieved from [Link]

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  • Cognito. (2022, June 16). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS [Video]. YouTube. Retrieved from [Link]

  • JASCOsupport. (2020, January 21). Comparing Spectral Similarity using the Spectrum QC Test Program [Video]. YouTube. Retrieved from [Link]

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Sources

Validation

A Mechanistic Deep Dive: Unraveling the Photo-Fries Rearrangement of Salicylates for Advanced Drug Development

For researchers, scientists, and drug development professionals, understanding the intricacies of photochemical reactions is paramount for innovation. This guide provides a comprehensive mechanistic investigation of the...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricacies of photochemical reactions is paramount for innovation. This guide provides a comprehensive mechanistic investigation of the photo-Fries rearrangement of salicylates, a cornerstone reaction in synthetic organic chemistry. We will objectively compare its performance with the classical thermal Fries rearrangement, supported by experimental data and detailed protocols, to empower you with the knowledge to select the optimal synthetic route for your applications.

The photo-Fries rearrangement, a photochemical transformation of an aryl ester into a hydroxy aryl ketone, offers a distinct, light-induced pathway that often circumvents the harsh conditions required by its thermal counterpart.[1] This guide will illuminate the fundamental principles of this reaction, focusing on salicylates as a key substrate class, and provide the necessary tools to harness its synthetic potential.

The Photo-Fries Rearrangement of Salicylates: A Radical Departure from the Norm

The photo-Fries rearrangement of salicylates, such as phenyl salicylate, proceeds through a fascinating and complex radical mechanism upon absorption of ultraviolet light.[2][3] This process is fundamentally different from the ionic mechanism of the thermal Fries rearrangement.[4]

Upon photoexcitation, the salicylate ester is promoted to an excited singlet state.[5] This excited state undergoes homolytic cleavage of the ester's carbon-oxygen bond, generating a radical pair—a phenoxy radical and an acyl radical—encased within a "solvent cage".[2] The fate of these highly reactive intermediates dictates the product distribution.

The primary pathway involves the in-cage recombination of this radical pair. The acyl radical can attack the phenoxy radical at either the ortho or para position, leading to the formation of cyclohexadienone intermediates. These intermediates then tautomerize to yield the final rearranged products. In the case of phenyl salicylate, this results in the formation of 2,2'-dihydroxybenzophenone and 2,4'-dihydroxybenzophenone.[6]

A competing pathway involves the "escape" of the radicals from the solvent cage. These free radicals can then abstract hydrogen atoms from the solvent or other molecules, leading to the formation of the parent phenol (salicylic acid) and a ketene derived from the acyl radical.[7]

The following diagram illustrates the proposed mechanistic pathway:

Photo_Fries_Mechanism cluster_excited_state Photoexcitation cluster_cage Solvent Cage cluster_products Products Salicylate Phenyl Salicylate (S₀) ExcitedSalicylate Phenyl Salicylate (S₁) Salicylate->ExcitedSalicylate RadicalPair [Phenoxy Radical • • Acyl Radical] ExcitedSalicylate->RadicalPair Homolytic Cleavage OrthoProduct 2,2'-Dihydroxy- benzophenone RadicalPair->OrthoProduct In-cage Recombination (ortho) ParaProduct 2,4'-Dihydroxy- benzophenone RadicalPair->ParaProduct In-cage Recombination (para) Phenol Salicylic Acid RadicalPair->Phenol Cage Escape & H-abstraction Byproduct Ketene-derived products RadicalPair->Byproduct Cage Escape Experimental_Workflow cluster_photo Photo-Fries Rearrangement cluster_thermal Thermal Fries Rearrangement P_Start Prepare Phenyl Salicylate Solution in Acetonitrile P_Degas Degas with Nitrogen P_Start->P_Degas P_Irradiate Irradiate with UV Lamp P_Degas->P_Irradiate P_Sample Withdraw Aliquots P_Irradiate->P_Sample P_Analyze HPLC Analysis P_Sample->P_Analyze T_Start Prepare AlCl₃ Suspension in Nitrobenzene T_Add Add Phenyl Salicylate T_Start->T_Add T_Heat Heat Reaction Mixture T_Add->T_Heat T_Workup Aqueous Workup T_Heat->T_Workup T_Extract Extraction T_Workup->T_Extract T_Analyze HPLC Analysis T_Extract->T_Analyze

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Methyl 3-acetyl-2-hydroxybenzoate

Essential Safety and Handling Guide: Methyl 3-acetyl-2-hydroxybenzoate A Senior Application Scientist's Protocol for Safe Laboratory Operations Hazard Identification: Understanding the Risks Based on analogous compounds,...

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: Methyl 3-acetyl-2-hydroxybenzoate

A Senior Application Scientist's Protocol for Safe Laboratory Operations

Hazard Identification: Understanding the Risks

Based on analogous compounds, Methyl 3-acetyl-2-hydroxybenzoate should be handled as a substance that is:

  • Harmful if swallowed: May cause irritation of the digestive tract.[1][2]

  • Causes skin irritation: Prolonged or repeated contact may lead to redness and pain.[3]

  • Causes serious eye irritation: Direct contact can result in significant eye irritation.[3]

  • May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory system.[3]

These potential hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling procedures outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling Methyl 3-acetyl-2-hydroxybenzoate. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Handling small quantities (<1g) in a well-ventilated fume hood Chemical safety gogglesNitrile glovesLaboratory coatNot generally required
Handling larger quantities (>1g) or when weighing Chemical safety goggles and face shieldNitrile glovesLaboratory coatNIOSH-approved respirator if dust is generated
Cleaning spills Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsNIOSH-approved respirator with appropriate cartridges

The following workflow provides a logical pathway for determining the appropriate level of PPE for any task involving Methyl 3-acetyl-2-hydroxybenzoate.

PPE_Selection_Workflow start Start: Task involving Methyl 3-acetyl-2-hydroxybenzoate task_assessment Assess Task: - Quantity of substance - Potential for dust/aerosol generation - Duration of exposure start->task_assessment small_scale Small scale (<1g) and low dust potential? task_assessment->small_scale Evaluate large_scale Large scale (>1g) or high dust/aerosol potential? small_scale->large_scale No ppe_standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_standard Yes spill_cleanup Spill or emergency cleanup? large_scale->spill_cleanup No ppe_enhanced Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat - Respiratory Protection (if dust) large_scale->ppe_enhanced Yes spill_cleanup->ppe_standard No, routine task ppe_full Full Protection: - Goggles & Face Shield - Heavy-duty Gloves - Chemical Resistant Apron - Respiratory Protection spill_cleanup->ppe_full Yes

Caption: PPE selection workflow for handling Methyl 3-acetyl-2-hydroxybenzoate.

Safe Handling and Operational Plan

Adherence to the following procedures will minimize exposure and ensure a safe working environment.

  • Ventilation: Always handle Methyl 3-acetyl-2-hydroxybenzoate in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible and have been recently tested.[3]

  • Preparation: Before starting any procedure, ensure all necessary PPE is donned correctly. Prepare your workspace by covering surfaces with absorbent, disposable bench paper.

  • Weighing: When weighing the solid compound, do so in a fume hood or a balance enclosure to contain any dust.

  • Handling: Avoid all personal contact with the substance.[4] Do not eat, drink, or smoke in the laboratory.[2]

  • Post-Handling: After handling, wash your hands thoroughly with soap and water.[2] Decontaminate all surfaces and equipment used.

  • Store Methyl 3-acetyl-2-hydroxybenzoate in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

  • Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Store away from heat, sparks, and open flames.[2]

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of chemical waste is crucial for both safety and environmental protection.

  • Collect all waste containing Methyl 3-acetyl-2-hydroxybenzoate, including contaminated consumables like gloves and bench paper, in a designated, labeled hazardous waste container.

  • Do not mix this waste with other incompatible waste streams.

  • All chemical waste must be disposed of through a licensed waste contractor.[5]

  • Never dispose of Methyl 3-acetyl-2-hydroxybenzoate down the drain or in the regular trash.[6]

  • For liquid waste (e.g., in a solvent), it should be collected in a designated hydrocarbon waste bottle.[5]

  • Empty containers should be managed as hazardous waste unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[6]

By adhering to these rigorous safety protocols, you contribute to a culture of safety and excellence in the laboratory.

References

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